1-Benzhydrylpiperazine hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzhydrylpiperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSDFUFIRZBPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1-Benzhydrylpiperazine hydrate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylpiperazine Hydrate
This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies to support robust scientific investigation and application.
Introduction: The Significance of a Core Moiety
1-Benzhydrylpiperazine is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular scaffold is central to the structure of well-known antihistamines, such as cyclizine and cinnarizine, which are used to treat motion sickness and vertigo.[3] The compound itself is also investigated as a human metabolite of cinnarizine.[4] Furthermore, the benzhydrylpiperazine core is actively explored in the design of novel therapeutic agents, including dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors with anti-inflammatory and anti-cancer properties.[5][6]
Understanding the fundamental physicochemical properties of its hydrate form is paramount for any researcher working with this compound. These characteristics—including solubility, pKa, melting point, and stability—directly influence reaction kinetics, purification strategies, formulation design, bioavailability, and regulatory compliance. This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
-
IUPAC Name: 1-(diphenylmethyl)piperazine
-
Common Synonyms: Benzhydrylpiperazine, Norcyclizine[3][4][7]
-
Molecular Formula: C₁₇H₂₀N₂ (Anhydrous) | C₁₇H₂₀N₂·H₂O (Hydrate)[1]
-
Molecular Weight: 252.35 g/mol (Anhydrous)[1][4] | 270.37 g/mol (Hydrate)
Caption: Standard workflow for NMR-based structural confirmation.
Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by measuring their characteristic vibrational frequencies. [9] Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks:
-
N-H Stretch: A moderate peak around 3300 cm⁻¹ for the secondary amine in the piperazine ring.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Sharp peaks in the 1600-1450 cm⁻¹ region.
-
Causality: MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern, serving as a final confirmation of identity. [9] Step-by-Step Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile ones.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization or ESI).
-
Mass Analysis: Scan a mass range to detect the molecular ion.
-
Data Analysis:
Determination of Fundamental Properties
Causality: Solubility is a critical parameter that dictates a drug's dissolution rate and bioavailability. The shake-flask method is the gold-standard technique for determining equilibrium solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the relevant solvent (e.g., water, buffer at a specific pH) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtered solution as needed and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Caption: Workflow for the shake-flask solubility determination method.
Causality: The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like 1-Benzhydrylpiperazine, the pKa dictates its charge state, which profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method for its determination. [10] Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, potentially with a co-solvent like methanol if solubility is low. [10]2. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl), adding small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two pKa values may be observed.
Polymorphism and Hydrate Stability
The term "hydrate" indicates that water molecules are incorporated into the crystal lattice of the solid material. This is a form of pseudopolymorphism. Different crystalline forms, including anhydrous polymorphs and different hydrate states, can have distinct physical properties. [11] For a related derivative, three crystalline forms were identified: two anhydrous polymorphs and a dihydrate. [11]The dihydrate form was shown to lose approximately 9-10% of its initial weight upon heating between 50 °C and 115 °C, which corresponds to the theoretical loss of two water molecules. [11]This underscores the importance of characterizing the specific form of 1-Benzhydrylpiperazine being used.
Key Analytical Techniques:
-
Thermogravimetric Analysis (TGA): Measures weight loss upon heating to quantify water content.
-
Differential Scanning Calorimetry (DSC): Detects thermal events like dehydration (endotherm) and melting.
-
Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
Conclusion
This compound is a foundational building block in modern medicinal chemistry. A thorough understanding and precise measurement of its physicochemical properties are not merely academic exercises; they are prerequisites for efficient process development, rational drug design, and successful formulation. The data and protocols presented in this guide provide the necessary framework for researchers to confidently characterize this vital intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. [Link]
-
Benzhydrylpiperazine | C17H20N2 | CID 70048. PubChem, NIH. [Link]
- Novel crystalline form of 1-benzhydryl-4-allylpiperazine dihydrochloride and method for the production thereof.
-
Naveen, S., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals, 474(1), 67-76. [Link]
- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Saraf, P., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. Structural Chemistry, 19, 765–770. [Link]
-
Manufacturer of Benzhydryl piperazine CAS No 841-77-0. Amar Healthcare. [Link]
-
Diphenylmethylpiperazine. Wikipedia. [Link]
-
Benzhydryl piperazine. SpectraBase. [Link]
-
Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Sci-Hub. [Link]
-
Benzhydryl piperazine. NIST WebBook, National Institute of Standards and Technology. [Link]
-
El-Gendy, A. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363-6. [Link]
-
Arslan, Z., et al. (2024). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. Journal of Food Composition and Analysis, 135, 106682. [Link]
-
1-Benzhydryl-piperazine | Drug Information. PharmaCompass.com. [Link]
-
Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. ResearchGate. [Link]
-
pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Semantic Scholar. [Link]
-
Marković, J., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative. ResearchGate. [Link]
-
Manufacturer supply 1-BENZHYDRYLPIPERAZINE. UCHEM. [Link]
-
This compound Suppliers, Manufacturers & Traders. Chemsrc. [Link]
-
¹H-and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]
-
Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
Sources
- 1. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 2. Manufacturer of Benzhydryl piperazine CAS No 841-77-0 [amarhealthcare.in]
- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzhydryl piperazine [webbook.nist.gov]
- 8. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Mechanism of Action of 1-Benzhydrylpiperazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylpiperazine (BHP), a core scaffold in medicinal chemistry, is the parent structure for numerous clinically significant drugs, including antihistamines like cyclizine and cinnarizine.[1][2][3] While often viewed as a synthetic intermediate, BHP itself possesses intrinsic pharmacological activity.[4][5][6] Recent in silico studies and its structural similarity to known psychoactive agents suggest a mechanism of action centered on the modulation of key G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[7] Molecular docking studies indicate a notable binding affinity for dopamine and serotonin receptors, suggesting potential psychoactive effects.[7] This guide synthesizes the current understanding of 1-Benzhydrylpiperazine's mechanism of action, focusing on its primary molecular targets, the resultant signaling cascades, and the experimental methodologies required for its characterization. The hydrate form is expected to exhibit the same pharmacological profile as the anhydrous compound in biological systems.
Introduction: The Piperazine Scaffold in Neuropharmacology
The piperazine moiety is a privileged structure in drug discovery, renowned for its presence in a wide array of centrally acting therapeutic agents.[8][9][10] Its six-membered heterocyclic ring, with two nitrogen atoms at opposite positions, provides a versatile scaffold for designing ligands that can interact with various neurotransmitter receptors.[9][10] Many piperazine derivatives exhibit significant pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways.[8]
1-Benzhydrylpiperazine (BHP) is a foundational member of this class. It is a known human metabolite of the antihistamine drug cinnarizine and serves as a key intermediate in the synthesis of many other pharmaceuticals.[1][11] While its derivatives are well-characterized, the intrinsic mechanism of action of BHP is an area of growing interest, particularly concerning its potential interactions with dopamine and histamine receptors.[3][7]
Core Pharmacodynamics: Primary Molecular Targets and Signaling
The pharmacological action of 1-Benzhydrylpiperazine is predicated on its ability to bind to and modulate the function of specific neurotransmitter receptors. Based on its structural class and computational analyses, the primary targets are believed to be the histamine H1 and dopamine D2 receptors.
Many benzhydrylpiperazine derivatives are potent antihistamines, and this activity is attributed to antagonism at the histamine H1 receptor.[3][5]
-
Molecular Target: The Histamine H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscle, endothelial cells, and neurons in the CNS.[12][13]
-
Mechanism of Action: In its active state, the H1 receptor couples to the Gq/11 family of G-proteins.[12][14] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][15] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and neuronal excitation.[15][16]
-
Effect of BHP: As an antagonist, 1-Benzhydrylpiperazine is hypothesized to bind to the H1 receptor, stabilizing it in an inactive conformation. This prevents the binding of endogenous histamine and blocks the Gq/PLC/IP3 signaling pathway, thereby mitigating allergic and inflammatory responses and potentially causing sedation if the compound crosses the blood-brain barrier.[12]
The piperazine scaffold is common in antipsychotic drugs that target dopamine receptors.[8] In silico studies suggest that BHP has a strong binding affinity for dopamine receptors, particularly the D2 subtype.[7]
-
Molecular Target: The Dopamine D2 receptor is a GPCR that couples to the Gi/o family of G-proteins.[17][18] It exists as two main isoforms, a short (D2Sh) presynaptic autoreceptor that inhibits dopamine release and a long (D2Lh) postsynaptic receptor.[18]
-
Mechanism of Action: Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[19] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[17] D2 receptors can also signal through β-arrestin pathways, which are independent of G-protein signaling.[17]
-
Effect of BHP: As a potential antagonist or partial agonist, BHP would bind to D2 receptors and interfere with dopamine's inhibitory effect on adenylyl cyclase.[20] Blockade of presynaptic D2 autoreceptors could lead to an increase in synaptic dopamine, contributing to stimulant-like effects, while blockade of postsynaptic receptors is the primary mechanism of action for many antipsychotic drugs.[18]
Experimental Validation: Protocols & Methodologies
To empirically determine the mechanism of action, a series of in vitro assays are essential. The foundational experiment is the radioligand binding assay, which quantifies the affinity of a compound for a specific receptor.[21][22]
This assay is considered the gold standard for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[21][23] It directly measures the interaction between a radiolabeled ligand and a receptor in a membrane preparation or on intact cells.[22][23]
Objective: To determine the equilibrium dissociation constant (Ki) of 1-Benzhydrylpiperazine for the human histamine H1 receptor and dopamine D2 receptor.
Principle: A competitive binding assay is performed where a fixed concentration of a high-affinity radioligand (e.g., [³H]-pyrilamine for H1R, [³H]-spiperone for D2R) is incubated with a receptor preparation in the presence of increasing concentrations of the unlabeled test compound (BHP).[24] BHP will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at each concentration of BHP, an IC₅₀ (the concentration of BHP that inhibits 50% of specific radioligand binding) can be determined.[21] The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Receptor Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human H1R or D2R gene).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[25]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[25]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membrane preparation, assay buffer, and the radioligand.
-
Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand (e.g., unlabeled pyrilamine for H1R) to saturate the receptors and measure binding to non-receptor components.
-
Test Compound Wells: Add receptor membrane preparation, radioligand, and varying concentrations of 1-Benzhydrylpiperazine (typically in a semi-log dilution series).[24]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[25] Gentle agitation is recommended.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[25]
-
The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).[25]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 1-Benzhydrylpiperazine.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[25]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Following binding assays, functional assays are crucial to determine whether BHP acts as an antagonist, agonist, or partial agonist.
-
For H1R (Gq-coupled): A calcium mobilization assay can be used. Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. The ability of BHP to block histamine-induced increases in intracellular calcium would confirm its antagonist activity.
-
For D2R (Gi-coupled): A cAMP assay can be performed. Cells expressing D2R are stimulated with forskolin to increase cAMP levels. The ability of dopamine to inhibit this increase is measured. BHP's effect on the dopamine-mediated inhibition of cAMP production will reveal its functional nature (e.g., an antagonist would block dopamine's effect).
Conclusion and Future Directions
1-Benzhydrylpiperazine hydrate is more than a mere synthetic precursor; it is a pharmacologically active molecule with a likely mechanism of action involving the antagonism of histamine H1 and dopamine D2 receptors. This dual activity profile is consistent with the sedative and psychoactive effects observed in some of its derivatives and reported for BHP itself.[2][3]
Definitive characterization requires rigorous experimental validation. The protocols outlined in this guide, starting with radioligand binding assays to establish affinity and followed by functional assays to determine efficacy, provide a clear path for elucidating the precise pharmacological profile of this foundational compound. Further research could explore its affinity at a wider panel of CNS receptors (e.g., serotonin, adrenergic) and investigate its in vivo effects on behavior and neurochemistry to fully understand its therapeutic potential and risks.
References
-
Gómez-Molina, M., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]
-
Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. Retrieved from [Link]
-
Donthamsetti, P., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Retrieved from [Link]
- Raj, R., & Sharma, P. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.
- Al-Ghorbani, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
-
Apaydın, A., & Uğur, Ç. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. Retrieved from [Link]
-
Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Mitobe, Y., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Hybrid-Intelligent and Fuzzy Systems.
- Bylund, D.B. (n.d.). Radioligand binding methods: practical guide and tips. SpringerLink.
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]
-
Limbird, L.E. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]
-
González-Espinosa, C., et al. (2003). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Thakran, A.K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Patel, R.V., et al. (2015). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Retrieved from [Link]
- EGYT Gyogyszervegyeszeti Gyar. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
Arslan, Z., et al. (2024). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem. Retrieved from [Link]
-
Benci, K., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-Benzhydryl-piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]
- BenchChem. (2025). The Pharmacological Profile of Benzhydrylpiperazine Compounds: A Technical Guide.
-
Živković, A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. Retrieved from [Link]
-
Colombo, M., et al. (2010). Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. PubMed. Retrieved from [Link]
Sources
- 1. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 5. ijpsr.com [ijpsr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. Histamine receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 19. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. giffordbioscience.com [giffordbioscience.com]
Spectroscopic data of 1-Benzhydrylpiperazine hydrate (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydrylpiperazine
Introduction: Elucidating the Structure of a Key Pharmaceutical Scaffold
1-Benzhydrylpiperazine (CAS 841-77-0) is a critical heterocyclic amine that serves as a foundational scaffold in the synthesis of numerous pharmacologically active agents, including antihistamines, antipsychotics, and calcium channel blockers.[1][2] Its molecular architecture, featuring a piperazine ring attached to a bulky benzhydryl group, imparts unique properties that are leveraged in drug design.[3] Accurate and unambiguous structural confirmation is paramount for quality control, regulatory submission, and further derivatization in drug development pipelines.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 1-Benzhydrylpiperazine: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the principles of spectral interpretation to provide a self-validating analytical narrative.
A Note on the Hydrate Form: The topic specifies 1-Benzhydrylpiperazine hydrate. However, the vast majority of publicly available, high-quality spectral data corresponds to the anhydrous form. This guide will present and interpret the data for anhydrous 1-Benzhydrylpiperazine and will explicitly address the expected spectral differences—primarily in IR and ¹H NMR—that would arise from the presence of water of hydration.
Molecular Structure and Spectroscopic Assignment
A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC numbering for the key atoms in 1-Benzhydrylpiperazine, which will be referenced throughout this guide.
Caption: Molecular structure of 1-Benzhydrylpiperazine with atom numbering.
Typical Spectroscopic Workflow
The comprehensive characterization of a pharmaceutical intermediate like 1-Benzhydrylpiperazine follows a logical workflow, where each technique provides complementary information.
Sources
Discovery and history of 1-Benzhydrylpiperazine
An In-depth Guide to the Discovery, History, and Application of 1-Benzhydrylpiperazine
Abstract
The 1-benzhydrylpiperazine moiety represents a cornerstone of modern medicinal chemistry, a "privileged scaffold" whose discovery in the mid-20th century catalyzed the development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of its origins, tracing its journey from the fertile scientific landscape of post-war antihistamine research to its current status as a versatile platform for drug discovery. We will dissect the seminal synthetic pathways, analyze the critical structure-activity relationships that defined its pharmacological evolution, and survey its contemporary applications beyond its initial antihistaminic role. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the enduring legacy and future potential of this remarkable chemical entity.
Introduction: The Genesis of a Privileged Scaffold
The story of 1-benzhydrylpiperazine is inextricably linked to the dawn of antihistamine research. Following the identification of histamine in 1910 and the subsequent discovery of the first clinically effective antihistamine, phenbenzamine (Antergan), by researchers at the Pasteur Institute in 1942, a wave of innovation swept through the pharmaceutical industry.[1][2] This era, spanning the 1940s and 1950s, was characterized by intense efforts to develop compounds that could counteract the powerful effects of histamine in allergic and inflammatory responses.[1] Early classes of antihistamines, such as ethanolamines (e.g., diphenhydramine) and ethylenediamines, emerged from this fervent research.[1][2] It was within this context that the piperazine ring, a simple six-membered heterocycle, was identified as a promising and highly versatile scaffold, setting the stage for the discovery of the benzhydrylpiperazine series.[1][3]
Chapter 1: Discovery and Early Development of the Benzhydrylpiperazine Core
In the late 1940s and early 1950s, medicinal chemists identified the 1-benzhydrylpiperazine scaffold as a potent pharmacophore for H1 receptor antagonism.[2] Researchers at pharmaceutical companies, most notably the American division of Burroughs Wellcome (now part of GlaxoSmithKline), began to systematically explore the structure-activity relationships (SAR) of this chemical family.[1][2]
This foundational work led to the development of several first-generation H1 antihistamines that would become mainstays of clinical practice. These compounds are all characterized by the core structure of a diphenylmethyl (benzhydryl) group attached to a nitrogen atom of the piperazine ring.[1] Key early derivatives include:
-
Cyclizine: A potent antihistamine also used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness.
-
Meclizine: Another prominent member of this class, widely used for motion sickness and vertigo.
-
Hydroxyzine: Possessing strong antihistaminic and anxiolytic properties.
These early discoveries firmly established the benzhydrylpiperazine framework as a critical component in the pharmacologist's toolkit and laid the groundwork for decades of further innovation.[3]
Chapter 2: Synthesis and Characterization
The synthesis of the 1-benzhydrylpiperazine core is a classic example of nucleophilic substitution. The most common and straightforward approach involves the reaction of a benzhydryl halide with an excess of piperazine. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrohalic acid formed during the reaction.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of 1-benzhydrylpiperazine from benzhydryl chloride and piperazine.[4][5]
Objective: To synthesize 1-benzhydrylpiperazine.
Materials and Reagents:
| Reagent | Formula | Mol. Wt. ( g/mol ) | Role |
| Benzhydryl Chloride | C₁₃H₁₁Cl | 202.68 | Electrophile |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | Nucleophile / Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base (Optional) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2.5 to 3 equivalents) in a suitable solvent such as toluene.[5]
-
Addition of Electrophile: To the stirring solution, add benzhydryl chloride (1 equivalent). An inorganic base like potassium carbonate (2.5 equivalents) can also be added to act as the acid scavenger.[5]
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours.[5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (benzhydryl chloride) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane (DCM) to disperse the mixture and filter to remove any insoluble salts (e.g., piperazine hydrochloride, potassium chloride).[5]
-
Collect the filtrate and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography to yield pure 1-benzhydrylpiperazine as a white to light yellow crystalline powder.[5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-benzhydrylpiperazine.
Characterization
The synthesized product is typically characterized using a suite of spectroscopic methods to confirm its structure and purity:
-
¹H NMR (Nuclear Magnetic Resonance): Confirms the presence of aromatic protons from the benzhydryl group and aliphatic protons from the piperazine ring, with characteristic chemical shifts and integration values.[4]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Shows characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.[4]
-
Mass Spectrometry: Determines the molecular weight of the compound, confirming the successful synthesis. The monoisotopic mass of 1-benzhydrylpiperazine is 252.1626 g/mol .[6]
Chapter 3: Pharmacological Evolution: From Sedation to Selectivity
The antihistaminic activity of the benzhydrylpiperazine class is rooted in its specific three-dimensional structure, which allows it to bind effectively to the H1 histamine receptor.
The H1 Antagonist Pharmacophore
The general pharmacophore for a first-generation H1 antagonist includes two aromatic groups linked to a flexible ethylamine chain that terminates in a basic tertiary amine. In benzhydrylpiperazine derivatives:
-
The diphenylmethyl (benzhydryl) group provides the two essential aromatic rings for high-affinity H1 receptor binding.[1]
-
The piperazine ring serves as the protonated basic amine function crucial for receptor interaction and provides a degree of conformational rigidity.[1]
Caption: Pharmacophore model for H1 receptor antagonists.
Structure-Activity Relationship (SAR) and the Sedation Problem
While highly effective, the first-generation benzhydrylpiperazine antihistamines share a significant drawback: sedation.[7] Their lipophilic nature, conferred by the benzhydryl group, allows them to readily cross the blood-brain barrier (BBB).[1] Once in the central nervous system (CNS), they interact with H1 receptors, leading to drowsiness, fatigue, and impaired concentration.[7]
This limitation spurred the next great leap in antihistamine development. The goal was to create a molecule that retained high-affinity binding to peripheral H1 receptors but had significantly reduced ability to penetrate the CNS.
The Second-Generation Breakthrough: Cetirizine
The evolution from the first to the second generation is perfectly exemplified by the development of cetirizine from hydroxyzine. Hydroxyzine is a classic first-generation benzhydrylpiperazine derivative. By metabolizing the terminal alcohol group on the side chain of hydroxyzine to a more polar carboxylic acid, researchers created cetirizine.[1] This simple chemical modification drastically increased the molecule's polarity and reduced its lipophilicity, thereby preventing it from effectively crossing the blood-brain barrier.[1] The result was a highly effective, non-sedating second-generation antihistamine.[7]
Table: Comparison of First and Second-Generation Benzhydrylpiperazine Derivatives
| Compound | Generation | Key Structural Feature | Lipophilicity | BBB Penetration | Sedative Effect |
| Hydroxyzine | First | Terminal ethanol group | High | High | High |
| Cetirizine | Second | Terminal carboxylic acid | Low | Low | Low / None |
| Cyclizine | First | N-methyl group | High | High | High |
Chapter 4: Beyond Antihistamines: Modern Applications
The versatility of the 1-benzhydrylpiperazine scaffold has made it a valuable starting point for developing drugs targeting a wide range of diseases beyond allergies.[8] Its rigid structure and synthetic tractability allow it to be adapted as a "surface recognition group" or "CAP group" in pharmacophore models for various enzymes and receptors.[9]
-
HDAC Inhibitors: Derivatives of 1-benzhydrylpiperazine have been designed as potent histone deacetylase (HDAC) inhibitors.[9] By acting as the surface recognition group, the scaffold helps position the rest of the molecule within the active site of the HDAC enzyme, showing promise in anti-cancer therapies.[9]
-
Dual COX-2/5-LOX Inhibitors: Molecular hybrids connecting benzhydrylpiperazine with other pharmacologically active moieties have been synthesized to create dual inhibitors of COX-2 and 5-LOX enzymes, offering a potential new class of anti-inflammatory agents with reduced gastrointestinal side effects.[3]
-
Neurological Disorders: The structural similarity of the core to known psychoactive compounds has led to the exploration of its derivatives for potential antidepressant and antipsychotic effects.[10]
-
Other Applications: Research has also explored derivatives for use as human carbonic anhydrase inhibitors, antimicrobials, and ACE inhibitors.[10][11] Furthermore, 1-benzhydrylpiperazine itself is a known human metabolite of the drug cinnarizine, a calcium channel blocker.[6][12]
Conclusion
From its discovery as a key to unlocking potent antihistamines to its current role as a versatile scaffold in modern drug discovery, the 1-benzhydrylpiperazine core has had a profound and lasting impact on medicinal chemistry. Its history is a testament to the power of systematic chemical modification and the evolving understanding of pharmacology. The journey from the sedating effects of cyclizine to the targeted selectivity of cetirizine encapsulates the progress of rational drug design. As researchers continue to explore its potential, the 1-benzhydrylpiperazine framework is poised to remain a relevant and valuable tool in the development of novel therapeutics for years to come.
References
-
Ruzic, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals. Available at: [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
PharmaCompass. (n.d.). 1-Benzhydryl-piperazine. PharmaCompass.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem Compound Database. Available at: [Link]
-
Ahmad, I., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. Available at: [Link]
-
Santhoshi, R., et al. (2018). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. Available at: [Link]
-
Church, M. K., & Church, D. S. (2013). Pharmacology of Antihistamines. Indian Journal of Dermatology. Available at: [Link]
-
Patil, S. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 6. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 1-Benzhydrylpiperazin-2-one [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 1-Benzhydrylpiperazine Hydrate
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1-benzhydrylpiperazine hydrate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and ensuring the quality of final drug products. This document delineates the core physicochemical properties influencing solubility, presents detailed protocols for solubility determination, and discusses the impact of environmental factors such as pH and temperature. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible manufacturing processes.
Introduction
1-Benzhydrylpiperazine is a critical building block in the synthesis of several antihistaminic and psychoactive drugs, including Cinnarizine and Cyclizine.[1][2] It is typically handled and stored as a hydrate, a crystalline solid containing water molecules within its lattice. The solubility of this hydrate form dictates its behavior in various stages of drug manufacturing, from reaction kinetics in solution to crystallization and final formulation. Poorly understood solubility can lead to issues in process development, such as inconsistent yields, impurity profiles, and difficulties in achieving desired particle size distributions.
This guide offers a first-principles approach to understanding and characterizing the solubility of this compound. We will explore its fundamental physicochemical characteristics, provide validated experimental workflows for accurate solubility measurement, and interpret the resulting data in the context of pharmaceutical process development.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. For 1-benzhydrylpiperazine, the key parameters are its basicity (pKa), lipophilicity (LogP), and solid-state form (polymorphism).
Ionization Constant (pKa)
1-Benzhydrylpiperazine is a dibasic compound due to the two nitrogen atoms in the piperazine ring. The pKa values determine the extent of ionization at a given pH, which profoundly impacts aqueous solubility.
-
-
The higher pKa (pKa2, ~8-9) corresponds to the protonation of the unsubstituted nitrogen, making the molecule a monocation.
-
The lower pKa (pKa1, ~2) corresponds to the protonation of the nitrogen bearing the benzhydryl group, forming a dication at very low pH.
-
The solubility of a basic compound like this is expected to be lowest at high pH (above pKa2) where it exists as the neutral, un-ionized free base, and to increase significantly as the pH drops below pKa2, where the highly soluble cationic form dominates.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences solubility in both aqueous and organic media.
-
Predicted LogP: The predicted XLogP3 value for 1-benzhydrylpiperazine is 2.8, indicating a moderate degree of lipophilicity.[5] Another source reports a LogP of 0.6 at 20°C.[1][4] This lipophilicity, contributed by the two phenyl rings of the benzhydryl group, is balanced by the polar piperazine ring. This balance suggests moderate solubility in nonpolar solvents and limited but significant solubility in aqueous media, especially when ionized.
Solid-State Properties: Hydrates and Polymorphism
The solid form of an API or intermediate can have a dramatic effect on its solubility.[6]
-
Hydrate Form: This guide focuses on the hydrate. Hydrates are crystalline solids that incorporate water into their lattice. Generally, a hydrate form is thermodynamically more stable and thus less soluble in aqueous media than its corresponding anhydrous form.[7][8] It is critical to confirm the solid form before and after solubility experiments, as a metastable anhydrous form could convert to the more stable, less soluble hydrate during the experiment, leading to erroneous results.[9][10]
-
Polymorphism: This phenomenon, where a compound exists in multiple crystal forms, can significantly alter solubility.[6][7] Different polymorphs can have different melting points, stabilities, and dissolution rates.[7][9] The thermodynamically stable polymorph will always have the lowest solubility.[7][9] Regulatory bodies like the FDA require thorough screening for polymorphs for any new drug substance.[8][10]
Solubility Profile
Aqueous Solubility
The solubility in aqueous media is a critical parameter, particularly for purification and potential formulation steps.
-
pH-Independent (Intrinsic) Solubility: The intrinsic solubility (S₀) is the solubility of the un-ionized free base. For 1-benzhydrylpiperazine, this is best measured at a pH at least 2 units above its higher pKa (i.e., pH > 11).
-
pH-Dependent Solubility: As a weak base, its solubility increases dramatically at pH values below its pKa. The relationship between pH, pKa, and solubility (S) for a monobasic compound is described by the Henderson-Hasselbalch equation, which can be extended for dibasic compounds. For pH values below pKa2, the total solubility is the sum of the intrinsic solubility and the concentration of the protonated, more soluble species.
-
Experimental data indicates an aqueous solubility of 0.45 g/L (or 450 µg/mL) at 20°C.[1][4][11] Another source from the PubChem database reports a solubility of 25 µg/mL at pH 7.4, which is consistent with the behavior of a weak base being less soluble at neutral pH compared to acidic conditions.[12]
-
Solubility in Organic Solvents
Solubility in organic solvents is crucial for synthesis, extraction, and crystallization processes.
-
Published Data: Available data indicates that 1-benzhydrylpiperazine is slightly soluble in Methanol .[1][4] A related compound, 1-(4-Chlorobenzhydryl)piperazine, is soluble in Ethanol (~25 mg/mL) , DMSO (~30 mg/mL) , and Dimethylformamide (DMF) (~30 mg/mL) , suggesting that this compound will exhibit similar behavior in polar organic solvents.[13] It is also reported to be moderately soluble in chloroform.[14]
Table 1: Summary of Physicochemical & Solubility Data
| Parameter | Value | Source / Comment |
| Molecular Formula | C₁₇H₂₀N₂ | [1] |
| Molecular Weight | 252.35 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 90-93 °C | [1][11] |
| Predicted pKa | ~9.05 (for pKa2) | [1][4] |
| XLogP3 | 2.8 | [5] |
| Aqueous Solubility | 0.45 g/L (20 °C) | [1][4][11] |
| Aqueous Solubility | 25 µg/mL (pH 7.4) | [12] |
| Organic Solvents | Slightly soluble in Methanol; Soluble in DMSO, DMF, Ethanol | [1][4][13] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data relies on robust experimental design. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[15][16]
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method measures the equilibrium concentration of a compound in a specific medium in the presence of excess solid.
Objective: To determine the thermodynamic equilibrium solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound (verify identity and solid form via XRPD/DSC).
-
Calibrated pH meter and analytical balance.
-
HPLC with a validated quantitative method (e.g., UV detection).
-
Thermostatically controlled shaker/incubator (e.g., 25°C or 37°C).
-
Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 11.0).
-
Syringe filters (e.g., 0.22 µm PVDF, pre-screened for non-binding).
-
Glass vials with screw caps.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is critical to ensure saturation.[15]
-
Solvent Addition: Add a known volume of each aqueous buffer to the respective vials.
-
Equilibration: Place the sealed vials in a shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined time (e.g., 24-48 hours). The goal is to ensure the system reaches equilibrium.[17][18]
-
Causality Check: A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) should be performed to confirm that equilibrium is reached when concentration values plateau.[17]
-
-
Phase Separation: Allow the vials to stand at temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a pre-screened syringe filter to remove all undissolved solids.
-
Self-Validation: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze using a validated HPLC method against a standard curve of known concentrations.
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and re-analyze using XRPD or DSC to confirm that no phase transition or polymorph conversion has occurred during the experiment.[8] This step is crucial for data integrity.
Impact of Variables & Practical Considerations
Temperature
Solubility is temperature-dependent. For most solids, solubility increases with temperature. This relationship should be characterized, especially if crystallization processes are performed over a range of temperatures. Determining solubility at multiple temperatures (e.g., 5°C, 25°C, 40°C) allows for the calculation of thermodynamic parameters like the enthalpy of solution.
Co-solvents and Organic Solvents
In chemical synthesis, mixed solvent systems are common. The solubility of this compound should be determined in relevant solvent mixtures (e.g., methanol/water, ethanol/water) as its solubility can vary non-linearly with co-solvent concentration.
Analytical Method Validation
The accuracy of any solubility measurement is contingent upon the analytical method used for quantification.[19] A specific, linear, accurate, and precise HPLC method is essential. Key validation parameters include:
-
Specificity: Ensure no interference from buffer components or impurities.
-
Linearity: Demonstrate a linear relationship between detector response and concentration over the expected range.
-
Accuracy & Precision: Confirm the method provides correct and reproducible results.
Application in Drug Development
-
Process Chemistry: Solubility data in various organic solvents and aqueous media at different temperatures is vital for designing and optimizing crystallization-based purification steps. It informs solvent selection, anti-solvent addition strategies, and yield calculations.
-
Preformulation: For APIs derived from this intermediate, the pH-solubility profile is a cornerstone of preformulation.[20][21] It helps classify the drug according to the Biopharmaceutics Classification System (BCS), which guides formulation strategy and can determine the need for certain clinical studies.[22][23]
-
Formulation Development: Understanding how solubility changes with pH is critical for developing oral dosage forms. A drug with low solubility at intestinal pH (like a weak base) may require formulation strategies such as salt formation or the use of solubility enhancers to ensure adequate bioavailability.[24]
Conclusion
The solubility of this compound is a multi-faceted characteristic governed by its dibasic nature, moderate lipophilicity, and solid-state form. Its aqueous solubility is highly pH-dependent, increasing significantly in acidic conditions due to the formation of soluble cationic species. A systematic approach to characterization, centered around the robust shake-flask method and validated by post-experimental solid-state analysis, is essential for generating reliable data. This data is not merely an academic exercise; it is a critical input parameter that directly informs the development of efficient, scalable, and reproducible manufacturing processes for numerous important pharmaceuticals.
References
- Polymorphism in Drugs: Why Crystal Forms M
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0. ChemicalBook.
- Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- Shake-Flask Solubility Assay. Enamine.
- Thermodynamic solubility. PCBIS.
- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.
- Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvast
- Benzhydrylpiperazine 841-77-0 wiki. Guidechem.
- 1-Benzhydryl-piperazine | Drug Inform
- PRODUCT INFORM
- 1-BENZHYDRYLPIPERAZINE | 841-77-0. ChemicalBook.
- Benzhydrylpiperazine | C17H20N2 | CID 70048. PubChem - NIH.
- Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. International Journal of Pharmaceutical and Experimental Research.
- Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Chemical Properties of Benzhydryl piperazine (CAS 841-77-0). Cheméo.
- pH and solubility profile. Slideshare.
- 1-Benzhydrylpiperazine, 97% 100 g. Thermo Fisher Scientific.
- N-Benzhydrylpiperazine | CAS#:841-77-0. Chemsrc.
- Benzhydrylpiperazine CAS#: 841-77-0.
- pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Semantic Scholar.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Analytical Methods. Royal Society of Chemistry.
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. U.S.
- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies.
- A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products.
- FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP.
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S.
Sources
- 1. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]
- 5. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. jocpr.com [jocpr.com]
- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. chemwhat.com [chemwhat.com]
- 12. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. guidechem.com [guidechem.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 22. fda.gov [fda.gov]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. ijper.org [ijper.org]
An In-depth Technical Guide to the Chemical Stability and Degradation of 1-Benzhydrylpiperazine Hydrate
Introduction
1-Benzhydrylpiperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines like Cinnarizine, possesses a unique chemical architecture comprising a diphenylmethyl (benzhydryl) group attached to a piperazine ring.[1][2] The stability of this molecule, particularly in its hydrate form, is a critical parameter that influences the quality, safety, and shelf-life of any drug substance or product derived from it. This technical guide provides a comprehensive examination of the chemical stability of 1-Benzhydrylpiperazine hydrate, detailing its susceptibility to degradation under various stress conditions and outlining robust analytical methodologies for its assessment. The insights and protocols herein are grounded in established principles of pharmaceutical stability testing, as outlined by the International Council on Harmonisation (ICH) guidelines.[3][4][5]
Physicochemical Properties of 1-Benzhydrylpiperazine
A thorough understanding of the intrinsic physicochemical properties of 1-Benzhydrylpiperazine is fundamental to designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂ | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 90-93 °C | [2] |
| Water Solubility | 0.45 g/L (at 20 °C) | [6][7] |
| Predicted pKa | 9.05 ± 0.10 | [2][6] |
| LogP (Octanol/Water) | 2.681 (Crippen Method) | [8] |
The presence of two basic nitrogen atoms in the piperazine ring dictates the pKa of the molecule. For similar benzhydrylpiperazine antihistamines, two distinct pKa values have been determined, corresponding to the two nitrogen atoms.[9] The predicted pKa of approximately 9.05 for 1-Benzhydrylpiperazine suggests that it will be protonated in acidic to neutral conditions, which can influence its solubility and reactivity. Its limited water solubility is also a key consideration for formulation and dissolution studies.[1][6][7]
Forced Degradation Studies: A Mechanistic Approach
Forced degradation, or stress testing, is a cornerstone of drug development, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[4][10] The objective is to induce degradation at a level of 5-20% to ensure that the degradation products can be reliably detected and characterized without completely destroying the molecule.[3][11]
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for the forced degradation study of this compound.
Caption: Workflow for forced degradation of this compound.
Degradation Pathways and Mechanisms
Based on the chemical structure of 1-Benzhydrylpiperazine, several degradation pathways can be anticipated under different stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The piperazine ring itself is generally stable to hydrolysis. However, the C-N bond connecting the benzhydryl group to the piperazine ring could be susceptible to cleavage under harsh acidic or basic conditions, although this is less common. N-substituted piperazines are generally stable to hydrolysis under mild conditions.[12][13] The primary concern under these conditions would be the potential for acid-base catalyzed reactions if other susceptible functional groups were present. For 1-Benzhydrylpiperazine, significant degradation under typical hydrolytic stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at elevated temperatures) is not strongly anticipated.
Oxidative Degradation
The piperazine moiety is known to be susceptible to oxidation.[14][15][16] The tertiary amine and the secondary amine within the ring can be oxidized. Potential oxidative degradation products include:
-
N-oxides: Oxidation at either the N1 or N4 position of the piperazine ring to form the corresponding N-oxides.
-
Ring Opening: Oxidative cleavage of the piperazine ring can lead to the formation of various smaller amine and aldehyde fragments, such as ethylenediamine.[14][16]
-
Benzhydrol and Benzophenone: The benzhydryl group can be oxidized at the benzylic carbon, potentially leading to the formation of benzhydrol and subsequently benzophenone.
The following diagram illustrates the proposed oxidative degradation pathways.
Caption: Proposed oxidative degradation pathways.
Thermal Degradation
Thermal degradation of piperazine and its derivatives often involves complex reactions, including ring opening and intermolecular reactions.[16] For 1-Benzhydrylpiperazine, thermal stress, especially at temperatures above its melting point, could lead to:
-
Cleavage of the C-N bond: Homolytic cleavage of the bond between the benzhydryl carbon and the piperazine nitrogen, leading to the formation of a benzhydryl radical and a piperazine radical. The benzhydryl radical could then dimerize to form 1,1,2,2-tetraphenylethane.
-
Decomposition of the Piperazine Ring: At higher temperatures, the piperazine ring itself can degrade, forming various smaller amine fragments.[16]
Photodegradation
The benzhydryl moiety, with its two phenyl rings, is a strong chromophore, making the molecule susceptible to photodegradation.[17] Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to:
-
Photo-oxidation: Similar to chemical oxidation, exposure to light in the presence of oxygen can generate reactive oxygen species that lead to the formation of N-oxides and benzophenone.
-
Photocleavage: The C-N bond may be cleaved upon photo-excitation, leading to radical species as seen in thermal degradation. Benzhydryl compounds are known to undergo photochemical reactions.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.[18][19]
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique for this purpose.[19][20]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution) | The acidic buffer suppresses the ionization of the basic nitrogens, leading to better peak shape. A gradient is necessary to elute both the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | 220 nm | The phenyl rings of the benzhydryl group provide strong UV absorbance at lower wavelengths. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Characterization of Degradation Products
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[21][22][23] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of unknown impurities can be determined or proposed.[24][25]
Experimental Protocols
The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Control: A control sample of the drug in the methanol/water mixture should be kept at the same temperature.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control: A control sample of the drug in methanol should be kept under the same conditions.
Protocol 3: Thermal Degradation
-
Solid State:
-
Place a thin layer of this compound powder in a petri dish.
-
Expose it to a temperature of 80°C in a calibrated oven for 7 days.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Keep the solution at 80°C for 7 days.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
Protocol 4: Photodegradation
-
Procedure:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4][26]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Conclusion
The chemical stability of this compound is a multifaceted issue governed by its inherent molecular structure. The benzhydryl and piperazine moieties present distinct vulnerabilities to oxidative and photolytic stress, while the molecule is expected to be relatively stable under mild hydrolytic and thermal conditions. A systematic approach to forced degradation, guided by ICH principles, is paramount for identifying potential degradation products and establishing robust, stability-indicating analytical methods. The protocols and mechanistic insights provided in this guide serve as a comprehensive framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of pharmaceuticals derived from this important chemical intermediate.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Al-Absi, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Sharma, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), 159-169. [Link]
-
Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Adu, J. (2013). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Warkentin, J., & Singleton, D. M. (1967). Thermal Decomposition of Benzhydryl Oxalates. Canadian Journal of Chemistry, 45(24), 3035-3043. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]
-
Liu, D. Q., et al. (2002). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 121-131. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Pharma Dekho. (2023). Sop for force degradation study. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Sexton, A. J. (2012). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Warkentin, J., & Singleton, D. M. (1967). Mechanism of thermal decomposition of dibenzhydryl oxalates. Canadian Journal of Chemistry, 45(24), 3035-3043. [Link]
-
Pollard, C. B., & Bain, J. P. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(1), 532-533. [Link]
- Heasley, V. L. (1968). The Mechanism of the Thermal Rearrangement and Decomposition of N-benzhydryl-[alpha], [alpha]-diphenyl Nitrone. University of Kansas.
-
Nakabayashi, T., & Tsurugi, J. (1961). Aralkyl Hydrodisulfides. II. The Thermal Decomposition of Benzhydryl Hydrodisulfide. The Journal of Organic Chemistry, 26(7), 2482-2486. [Link]
-
PubChem. (n.d.). Benzhydrylpiperazine. National Center for Biotechnology Information. [Link]
-
Kwiecień, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7356. [Link]
-
El-Gizawy, S. M., & Hanna, M. A. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363-1366. [Link]
- Stewart, H. W. (1950). Preparation of n-substituted piperazines. U.S.
-
Chemsrc. (n.d.). N-Benzhydrylpiperazine. [Link]
-
Boreen, A. L., et al. (2008). Photodegradation of Amine Drugs in the Presence of Natural Environmental Substances. Environmental Science & Technology, 42(15), 5549-5555. [Link]
-
Stead, D., et al. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of York. [Link]
-
Arslan, Z., et al. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Food Composition and Analysis, 111, 104615. [Link]
-
Donnadio, A., et al. (2018). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. The Journal of Organic Chemistry, 83(17), 10391-10397. [Link]
-
Witek, S., et al. (1978). Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 30(5), 731-741. [Link]
-
Wikipedia. (n.d.). Benzhydryl compounds. [Link]
-
Kumar, A., et al. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-15. [Link]
-
Varvounis, G., & Vlahopoulou, M. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2007(14), 113-124. [Link]
-
Szymańska, E., et al. (2020). Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones. Molecules, 25(18), 4234. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzhydryl piperazine (CAS 841-77-0). [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Kumar, A., et al. (2017). Stability indicating validated RP-HPLC method for simultaneous determination of Hydralazine Hydrochloride and Isosorbide Dinitrate in bulk and pharmaceutical dosage form. Journal of Applied Pharmaceutical Science, 7(8), 125-132. [Link]
-
Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. International Journal of Pharmaceutical Sciences and Research, 9(12), 5227-5234. [Link]
-
Kumar, P., et al. (2018). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Scientia Pharmaceutica, 86(4), 48. [Link]
-
Al-Adhami, H., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 28(19), 6825. [Link]
-
Faria, J. L., et al. (2005). Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. Journal of Mass Spectrometry, 40(10), 1354-1361. [Link]
-
Montenegro, L., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(4), 217. [Link]
Sources
- 1. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]
- 7. N-Benzhydrylpiperazine | CAS#:841-77-0 | Chemsrc [chemsrc.com]
- 8. Benzhydryl piperazine (CAS 841-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. researchgate.net [researchgate.net]
- 18. ijpsm.com [ijpsm.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 26. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-Depth Technical Guide to 1-Benzhydrylpiperazine Hydrate (CAS 1588441-06-8): Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-Benzhydrylpiperazine hydrate, a key intermediate in the synthesis of various pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's chemical properties, provides detailed protocols for its synthesis and characterization, and explores its potential applications.
Introduction and Physicochemical Properties
1-Benzhydrylpiperazine is a disubstituted piperazine derivative characterized by the presence of a benzhydryl group (a diphenylmethyl group) attached to one of the nitrogen atoms of the piperazine ring. The specified CAS number, 1588441-06-8, refers to the hydrate form of this compound, indicating the incorporation of water molecules into its crystal lattice.[1][2][3] This parent molecule serves as a crucial building block in the synthesis of a range of pharmaceutical compounds, including antihistamines and potential psychoactive agents.[4][5] It is also a known human metabolite of the drug cinnarizine.[6][7]
The benzhydryl moiety imparts significant steric bulk and lipophilicity, which can influence the pharmacological and pharmacokinetic properties of its derivatives. The piperazine ring, a common pharmacophore, offers a second nitrogen atom that can be further functionalized, allowing for the creation of diverse chemical libraries.[5]
Table 1: Physicochemical Properties of 1-Benzhydrylpiperazine and its Hydrate
| Property | Value (Anhydrous) | Value (Hydrate) | Source(s) |
| CAS Number | 841-77-0 | 1588441-06-8 | [1][8] |
| Molecular Formula | C₁₇H₂₀N₂ | C₁₇H₂₂N₂O | [3][6] |
| Molecular Weight | 252.36 g/mol | 270.37 g/mol | [1][9] |
| Appearance | White to light yellow crystalline powder | White to cream or pale yellow crystals/powder | [8][10] |
| Melting Point | 87.0-96.0 °C | Not specified | [10] |
| Boiling Point | 185 °C at 2 mmHg | Not specified | [8] |
| Solubility | Soluble in organic solvents like ethanol and DMSO. Low aqueous solubility (25 µg/mL at pH 7.4). | Not specified, but likely similar to the anhydrous form in organic solvents. | [5][6] |
| logP (Octanol/Water) | 2.681 - 2.95 | Not specified | [11][12] |
| Topological Polar Surface Area | 15.3 Ų | Not specified | [7] |
Synthesis of 1-Benzhydrylpiperazine
The most common and industrially viable method for synthesizing 1-Benzhydrylpiperazine is through the nucleophilic substitution reaction between a benzhydryl halide and piperazine.[8][13] This approach is efficient and allows for good control over the reaction conditions.
Rationale for Synthetic Approach
The synthesis relies on the high nucleophilicity of the secondary amine in piperazine and the susceptibility of the benzhydryl halide to nucleophilic attack. Piperazine is used in excess to minimize the dialkylation product, where both nitrogen atoms of the piperazine ring react with the benzhydryl halide. A weak base, such as potassium carbonate, is employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or toluene facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.[4][13]
Detailed Experimental Protocol
Reaction: Benzhydryl chloride + Piperazine → 1-Benzhydrylpiperazine
Materials:
-
Benzhydryl chloride
-
Piperazine (anhydrous)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
-
Triethylamine
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2.5 equivalents) and the chosen solvent (e.g., DMF or toluene). Stir until the piperazine is fully dissolved.[4][8]
-
Addition of Reagents: To the stirred solution, add benzhydryl chloride (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).[8][13]
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and maintain it under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8][13]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add dichloromethane (DCM) to dilute the reaction mixture and filter to remove the insoluble potassium carbonate and other salts.[8]
-
Extraction and Concentration: Collect the filtrate and concentrate it under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient elution system of petroleum ether and ethyl acetate (e.g., from 1:2 to 1:3) containing 1% triethylamine is effective. The triethylamine is added to prevent the product from tailing on the acidic silica gel.[8]
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 1-Benzhydrylpiperazine as a white to off-white solid. The structure and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized 1-Benzhydrylpiperazine, a combination of analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of the benzhydryl and piperazine moieties. Key expected signals include multiplets in the aromatic region (around 7.1-7.4 ppm) corresponding to the two phenyl groups, a singlet for the methine proton of the benzhydryl group (around 4.3 ppm), and broad singlets for the piperazine ring protons.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the methine carbon, and the carbons of the piperazine ring, further confirming the structure.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 1-Benzhydrylpiperazine, the expected [M+H]⁺ ion in the mass spectrum would be at m/z 253.17.[6] For the hydrate, the molecular ion may be observed depending on the ionization technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) can be used to separate the product from any impurities. The purity is determined by the area percentage of the product peak in the chromatogram.
Workflow and Logical Relationships
The overall process from synthesis to a fully characterized and potentially biologically active derivative follows a logical progression.
Caption: Workflow for the synthesis, characterization, and application of 1-Benzhydrylpiperazine.
Pharmacological Significance and Potential Applications
1-Benzhydrylpiperazine is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic applications.
-
Antihistaminic and Anthelmintic Agents: The piperazine framework is associated with antihistaminic and anthelmintic activities. Derivatives of 1-benzhydrylpiperazine have been synthesized and evaluated for these properties.[4]
-
Antimicrobial Agents: Novel sulfonamide and carboxamide derivatives of 1-benzhydrylpiperazine have been synthesized and shown to possess in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[13]
-
Central Nervous System (CNS) Agents: The structural similarity to known psychoactive compounds suggests potential for developing antidepressants and anxiolytics.[5] For instance, the N-methylated derivative of 1-benzhydrylpiperazine is the known antihistamine and antiemetic drug, cyclizine.
-
Enzyme Inhibitors: Derivatives have been investigated as inhibitors of enzymes like human carbonic anhydrases and histone deacetylases (HDACs), indicating potential applications in treating conditions like glaucoma, edema, and cancer.[15][16]
Caption: Potential pharmacological targets for derivatives of 1-Benzhydrylpiperazine.
Conclusion
This compound is a fundamentally important chemical intermediate. Its synthesis is well-established, and its structure allows for extensive derivatization. The analytical methods described herein provide a robust framework for ensuring its quality and purity. The diverse pharmacological activities of its derivatives underscore its significance for researchers and drug development professionals, making it a valuable scaffold for the discovery of new therapeutic agents.
References
-
Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1588441-06-8 | this compound. Retrieved from [Link]
-
Acs Material. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Benzhydrylpiperazine. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzhydryl piperazine (CAS 841-77-0). Retrieved from [Link]
- Google Patents. (n.d.). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
National Institute of Standards and Technology. (n.d.). Benzhydryl piperazine. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions.. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9695–9708. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Retrieved from [Link]
Sources
- 1. 1-benzhydrylpiperazine | Sigma-Aldrich [sigmaaldrich.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound , Package: 25g , Laibo Chem - Acs Reagentes [acsreagentes.com.br]
- 4. ijpsr.com [ijpsr.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 9. Benzhydryl piperazine [webbook.nist.gov]
- 10. 1-Benzhydrylpiperazine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Benzhydryl piperazine (CAS 841-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. guidechem.com [guidechem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 1-Benzhydrylpiperazin-2-one [smolecule.com]
- 16. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Benzhydrylpiperazine derivatives
An In-Depth Technical Guide to the Synthesis of 1-Benzhydrylpiperazine Derivatives
Abstract
The 1-benzhydrylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including antihistamines like Cetirizine, Hydroxyzine, and Cinnarizine.[1][2] Its unique three-dimensional structure and physicochemical properties allow for privileged interactions with a wide range of biological targets, extending its utility to anticancer, antimicrobial, and CNS-active agents.[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for preparing the 1-benzhydrylpiperazine core and its subsequent derivatization. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer field-proven insights to aid researchers in navigating the practical challenges of synthesis, purification, and scale-up.
The Strategic Importance of the Benzhydrylpiperazine Moiety
The piperazine ring is a versatile pharmacophore, frequently employed in drug design due to its ability to engage in various biological interactions and its favorable pharmacokinetic profile.[4][5] The attachment of a bulky, lipophilic benzhydryl (diphenylmethyl) group to one of the piperazine nitrogens confers specific properties that are critical to the bioactivity of these molecules. This group enhances lipophilicity, which is crucial for properties like membrane permeability and bioavailability, and its conformational flexibility allows it to adapt to the binding pockets of diverse receptors.[3] The second nitrogen atom of the piperazine ring serves as a convenient handle for introducing a wide array of substituents, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
Synthesis of the Core Scaffold: 1-Benzhydrylpiperazine
The foundational step in the synthesis of this class of compounds is the construction of the 1-benzhydrylpiperazine intermediate. The most direct and widely adopted method is the nucleophilic substitution reaction between a benzhydryl halide and piperazine.
Key Reaction: Nucleophilic N-Alkylation
The primary synthesis involves the direct alkylation of piperazine with a benzhydryl halide, typically benzhydryl chloride. The reaction proceeds via an SN2 mechanism where the secondary amine of piperazine acts as the nucleophile.
Causality Behind Experimental Choices:
-
Excess Piperazine: A significant molar excess of piperazine (typically 3-5 equivalents) is crucial. This statistically favors the desired mono-alkylation product. If a stoichiometric amount were used, the initially formed 1-benzhydrylpiperazine would compete with the starting piperazine as a nucleophile, leading to the formation of a significant amount of the undesired 1,4-dibenzhydrylpiperazine byproduct.
-
Solvent: Anhydrous, non-hydroxylic solvents such as Dimethylformamide (DMF), acetonitrile, or toluene are preferred.[6] Benzhydryl halides are susceptible to hydrolysis; the presence of water or protic solvents can lead to the formation of benzhydrol as a significant impurity.[6]
-
Base: A mild inorganic base, such as anhydrous potassium carbonate (K₂CO₃), or a tertiary amine base like triethylamine (TEA) is required.[7][8] The base serves to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate.[4] Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent byproduct formation.[9]
Diagram: General Synthesis of the 1-Benzhydrylpiperazine Core
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
An In-Depth Technical Guide on 1-Benzhydrylpiperazine as a Dopamine and Serotonin Modulator
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, represents a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets. When functionalized with a benzhydryl (diphenylmethyl) group, the resulting molecule, 1-benzhydrylpiperazine, emerges as a compound of significant interest for neuropharmacology. While its derivatives have been extensively explored for various therapeutic applications, including antihistaminic and antidopaminergic effects, the core molecule itself presents a compelling profile as a modulator of the dopamine and serotonin systems.[1] This guide aims to provide a comprehensive technical overview of 1-benzhydrylpiperazine, synthesizing available data on its synthesis, chemical properties, and, most critically, its interactions with key dopamine and serotonin targets. As a foundational structure for numerous centrally acting agents, a thorough understanding of 1-benzhydrylpiperazine is paramount for the rational design of novel therapeutics for a spectrum of neurological and psychiatric disorders.
Chemical Identity and Synthesis
1-Benzhydrylpiperazine, also known as (diphenylmethyl)piperazine or norcyclizine, is a crystalline powder with the molecular formula C₁₇H₂₀N₂ and a molecular weight of 252.36 g/mol .[2][3] It is sparingly soluble in water but demonstrates good solubility in various organic solvents.[4]
Synthetic Pathway
The synthesis of 1-benzhydrylpiperazine is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of benzhydryl chloride with an excess of piperazine in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.[5] The use of a non-polar solvent like toluene and heating under reflux are common conditions to drive the reaction to completion.
General Synthetic Protocol:
-
To a solution of piperazine in toluene, add anhydrous potassium carbonate and benzhydryl chloride.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
Purification of the crude product is typically achieved by column chromatography on silica gel to yield pure 1-benzhydrylpiperazine.[5]
Caption: Synthesis of 1-Benzhydrylpiperazine.
Pharmacological Profile: A Dual Modulator of Dopamine and Serotonin Systems
The benzhydrylpiperazine scaffold is a key component of many centrally acting drugs, and 1-benzhydrylpiperazine itself has been described as having "amphetamine-like effects," suggesting interaction with monoamine systems.[3] While comprehensive, direct experimental data on the binding affinities and functional activities of the parent compound are limited in publicly available literature, in silico studies and the pharmacological profiles of its close derivatives provide strong evidence for its role as a modulator of both dopamine and serotonin pathways.
Dopaminergic System Modulation
The dopaminergic system is crucial for regulating motor control, motivation, reward, and executive functions.[6] Dysregulation of this system is implicated in numerous disorders, including Parkinson's disease and schizophrenia. The primary targets for dopaminergic drugs are the dopamine receptors (D1-D5) and the dopamine transporter (DAT).
Dopamine Transporter (DAT): The most well-documented interaction of the benzhydrylpiperazine scaffold within the dopaminergic system is with the dopamine transporter (DAT). Derivatives of 1-benzhydrylpiperazine, such as GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine), are potent and selective DAT inhibitors.[7] This indicates that the core benzhydrylpiperazine structure possesses the necessary pharmacophoric features for high-affinity binding to the DAT. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Dopamine Receptors: Molecular docking studies have revealed a superior binding affinity of 1-benzhydrylpiperazine for dopamine receptors when compared to the known psychoactive compound 1-benzyl-piperazine (BZP).[8] This computational evidence suggests that 1-benzhydrylpiperazine has the potential to directly interact with dopamine receptors, although the specific receptor subtypes (D1-like vs. D2-like) and the nature of the interaction (agonist, antagonist, or partial agonist) require further experimental validation. The interaction of arylpiperazine derivatives with the D2 receptor is known to involve a key interaction between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's binding pocket.[9]
Serotonergic System Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is intricately involved in the regulation of mood, anxiety, sleep, and cognition. A wide range of psychiatric medications target serotonin receptors and the serotonin transporter (SERT).
Serotonin Transporter (SERT): Similar to its action on DAT, the benzhydrylpiperazine moiety is found in compounds that interact with the serotonin transporter. While direct, potent inhibition of SERT by 1-benzhydrylpiperazine is not as firmly established as its effect on DAT, the structural similarities to known SERT ligands suggest a potential for interaction.
Serotonin Receptors: In silico studies have also indicated a high binding affinity of 1-benzhydrylpiperazine for serotonin receptors.[8] The arylpiperazine motif, of which benzhydrylpiperazine is a key example, is a well-established pharmacophore for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors.[10] Depending on the substitution pattern, arylpiperazines can act as agonists, partial agonists, or antagonists at these receptors. The specific functional activity of 1-benzhydrylpiperazine at these receptors warrants experimental investigation to fully elucidate its modulatory effects on the serotonergic system.
Caption: Potential interactions of 1-Benzhydrylpiperazine.
Structure-Activity Relationships (SAR)
The pharmacological profile of benzhydrylpiperazine derivatives can be significantly altered by chemical modifications to the core structure. Understanding these structure-activity relationships is crucial for designing new compounds with desired selectivity and potency.
Table 1: Structure-Activity Relationship Insights for Benzhydrylpiperazine Derivatives
| Modification Site | Structural Change | Impact on Dopaminergic/Serotonergic Activity | Reference |
| Piperazine N4-position | Addition of a 3-phenylpropyl group (e.g., in GBR 12935) | Significantly enhances DAT inhibitory potency and selectivity. | [7] |
| Benzhydryl Moiety | Introduction of fluorine atoms on the phenyl rings | Can influence binding affinity at DAT. | [7] |
| Piperazine Ring | Hydroxylation | Can introduce stereospecificity, with enantiomers showing differential affinities for DAT and SERT. | [7] |
Experimental Protocols for In Vitro Characterization
To rigorously define the dopaminergic and serotonergic modulatory properties of 1-benzhydrylpiperazine, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Protocol: Dopamine and Serotonin Receptor and Transporter Binding Assays
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human dopamine receptors (D1-D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A), DAT, or SERT. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required for the target).
-
Competition Binding: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target of interest (e.g., [³H]Spiperone for D2 receptors, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT), and varying concentrations of 1-benzhydrylpiperazine.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 1-benzhydrylpiperazine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays determine the effect of a compound on the activity of a receptor or transporter (e.g., agonist, antagonist, inhibitor).
Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Use cell lines stably expressing DAT or SERT.
-
Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 1-benzhydrylpiperazine.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.
Protocol: Receptor Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled Receptors)
-
Cell Culture: Use cell lines expressing the dopamine or serotonin receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of 1-benzhydrylpiperazine. For antagonist activity, co-incubate with a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) to characterize the functional activity of 1-benzhydrylpiperazine.[11]
Therapeutic Potential and Future Directions
The available evidence strongly suggests that 1-benzhydrylpiperazine is a promising scaffold for the development of novel modulators of the dopaminergic and serotonergic systems. Its predicted high affinity for DAT, coupled with potential interactions with dopamine and serotonin receptors, positions it as a lead structure for the development of therapeutics for a range of CNS disorders.
Potential Therapeutic Applications:
-
Psychostimulant Addiction: As a potent DAT inhibitor, derivatives of 1-benzhydrylpiperazine could be developed as substitution therapies for cocaine or amphetamine addiction.
-
Depression and Anxiety: Modulation of both the dopaminergic and serotonergic systems is a clinically validated strategy for the treatment of mood and anxiety disorders.
-
Parkinson's Disease: Enhancing dopaminergic neurotransmission is the primary treatment for Parkinson's disease.
-
Schizophrenia: A balanced modulation of dopamine and serotonin receptors is a key feature of atypical antipsychotics.
Future Research:
-
Comprehensive Pharmacological Profiling: A critical next step is the systematic in vitro characterization of 1-benzhydrylpiperazine at a broad panel of CNS targets to obtain a complete binding and functional activity profile.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the pharmacokinetic properties, behavioral effects, and therapeutic efficacy of 1-benzhydrylpiperazine and its optimized derivatives in animal models of CNS disorders.
-
Structure-Based Drug Design: Elucidation of the crystal structure of 1-benzhydrylpiperazine bound to its primary targets (e.g., DAT) would enable structure-based drug design efforts to develop next-generation modulators with improved potency and selectivity.
Conclusion
1-Benzhydrylpiperazine represents a privileged chemical scaffold with significant potential as a modulator of the dopamine and serotonin systems. While its derivatives have seen widespread application in medicine, the parent compound itself warrants further investigation as a potential therapeutic agent and as a foundational tool for the development of novel CNS drugs. The synthesis is straightforward, and a clear path for detailed pharmacological characterization has been outlined. Through a concerted effort of chemical synthesis, in vitro and in vivo pharmacology, and structural biology, the full therapeutic potential of 1-benzhydrylpiperazine can be unlocked, paving the way for new treatments for a host of debilitating neurological and psychiatric conditions.
References
- Arslan, Z., Okuroğlu, E., Şenol, H., & Türkmen, Z. (2024). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. Journal of Food Composition and Analysis, 135, 106682.
- Hsin, L. W., Dersch, C. M., Baumann, M. H., Stafford, D., Glowa, J. R., Rothman, R. B., ... & Rice, K. C. (2001). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 44(26), 4575-4585.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70048, Benzhydrylpiperazine. Retrieved January 19, 2026 from [Link].
-
Wikipedia contributors. (2023, December 2). Diphenylmethylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved 12:15, January 19, 2026, from [Link]
- Šukalović, V., Šoškić, V., Šenćanski, M., Andrić, D., & Kostić-Rajačić, S. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of the Serbian Chemical Society, 70(10), 1195-1203.
- Meng, T., Wang, J., Peng, H., Fang, G., Li, M., Xiong, B., ... & Shen, J. (2010). Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. European journal of medicinal chemistry, 45(3), 1133-1139.
-
Chem-Impex International. (n.d.). 1-(Diphenylmethyl)piperazine. Retrieved January 19, 2026, from [Link]
-
JIGS Chemical Limited. (n.d.). 1-(Diphenylmethyl)piperazine Pharmaceutical-Grade Compound with 99% Purity at Best Price. Retrieved January 19, 2026, from [Link]
-
CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation as Potential Dopamine Receptor Ligands. Retrieved from [Link]
- Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945-948.
- Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with the serotonin and norepinephrine transporters.
- Boi, A., Piras, S., Gessa, G. L., & Pani, L. (2018). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Molecules, 23(9), 2333.
- Meng, T., Wang, J., Peng, H., Fang, G., Li, M., Xiong, B., ... & Shen, J. (2010). Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. European Journal of Medicinal Chemistry, 45(3), 1133-1139.
- Seba, M. C., & Philip, A. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(8), 2937.
-
National Institute of Standards and Technology. (n.d.). Benzhydryl piperazine. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
- Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., ... & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 327(2), 591-601.
- Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2011). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological research, 64(5), 466-473.
- Hsin, L. W., Dersch, C. M., Reith, M. E., Jacobson, A. E., & Rice, K. C. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 41(19), 3685-3695.
- Greiner, E., Ertel, E. A., Nelson, D. L., & Lucaites, V. L. (2003). Structure− Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis (4-fluorophenyl) methoxy] ethyl]-4-(3-phenylpropyl) piperazine. Journal of medicinal chemistry, 46(9), 1758-1763.
- Luedtke, R. R., Freeman, R. A., Weintraub, S. T., & Mach, R. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
- Banala, A. K., & Gatadi, S. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS medicinal chemistry letters, 6(10), 1082-1087.
- Czopek, A., Byrtus, H., Kuder, K., Pawłowski, M., & Kalinowska-Tłuścik, J. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12513.
- Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Mach, R. H., Nader, M. A., Ehrenkaufer, R. L., Gage, H. D., Morton, T. E., & Childers, S. R. (2011). N-(4-(4-(2-(2-[18F] Fluoroethoxy) phenyl) piperazine-1-yl) butyl)-4-(3-thienyl) benzamide. In Molecular Imaging and Contrast Agent Database (MICAD).
- Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9586-9597.
- Kciuk, M., & Bielenica, A. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(19), 11867.
- Warkentin, T. E., & Greinacher, A. (2015). The platelet serotonin‐release assay.
- Chrovian, C. C., Naro, D. P., Bu, W., Zhang, Y., & Tang, W. (2022). Series of (([1, 1′-Biphenyl]-2-yl) methyl) sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 13(19), 2826-2841.
- Post, K. L., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. ACS chemical neuroscience, 12(17), 3094-3108.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-(Diphenylmethyl)piperazine Pharmaceutical-Grade Compound with 99% Purity at Best Price [jigspharma.com]
- 5. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: 1-Benzhydrylpiperazine Hydrate in Drug Discovery and Development
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the experimental protocols and applications of 1-Benzhydrylpiperazine hydrate. This document emphasizes the scientific rationale behind experimental designs and offers detailed, step-by-step methodologies for the synthesis and derivatization of this versatile scaffold.
Introduction
1-Benzhydrylpiperazine is a key structural motif and a versatile intermediate in medicinal chemistry.[1][2] Its derivatives have shown a wide range of pharmacological activities, including antihistaminic, anthelmintic, anti-inflammatory, and anticancer properties.[3][4] The piperazine ring acts as a valuable pharmacophore, a molecular framework that can interact with various biological targets, particularly neurotransmitter receptors.[5] The benzhydryl group enhances the lipophilicity of the molecule, a crucial factor for drug-like properties such as cell membrane permeability and bioavailability.[5] This guide will detail the synthesis of 1-Benzhydrylpiperazine and its subsequent derivatization to create novel compounds with therapeutic potential.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] It is a solid at room temperature and is air-sensitive. Proper storage under an inert atmosphere in a cool, dark place is recommended.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂ | |
| Molecular Weight | 252.36 g/mol | |
| Melting Point | 87.0-96.0 °C | [6] |
| Boiling Point | 185 °C at 2 mmHg | [1] |
| Purity | >98.0% (GC) |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylpiperazine
This protocol outlines the synthesis of 1-Benzhydrylpiperazine via a nucleophilic substitution reaction between benzhydryl chloride and piperazine. The use of an excess of piperazine helps to minimize the formation of the disubstituted product.
Workflow for the Synthesis of 1-Benzhydrylpiperazine
Caption: A schematic overview of the synthesis of 1-Benzhydrylpiperazine.
Materials:
-
Benzhydryl chloride
-
Piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzhydryl chloride and a molar excess of piperazine in DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the mixture. The carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add dichloromethane (DCM) to disperse the reaction mixture and filter to remove the insoluble potassium carbonate and other salts.[1]
-
Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the solvents.[1]
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate containing 1% triethylamine to obtain pure 1-Benzhydrylpiperazine.[1] The triethylamine is added to prevent the product from sticking to the acidic silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, FTIR, and mass spectrometry.[3]
Protocol 2: Derivatization of 1-Benzhydrylpiperazine - Synthesis of Acyl Derivatives
This protocol describes the synthesis of acyl derivatives of 1-Benzhydrylpiperazine, which have been investigated for their antihistaminic and anthelmintic activities.[3]
Workflow for the Synthesis of Acyl Derivatives
Caption: A generalized workflow for the acylation of 1-Benzhydrylpiperazine.
Materials:
-
1-Benzhydrylpiperazine
-
Various acyl chlorides
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 1-Benzhydrylpiperazine in dichloromethane (DCM) in a suitable flask.
-
Addition of Base: Add triethylamine (TEA) to the solution. TEA acts as a base to scavenge the HCl produced during the reaction.
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride to the reaction mixture while stirring.
-
Reaction: Continue stirring the mixture at room temperature for a few hours until the reaction is complete, as monitored by TLC.[3]
-
Work-up: Wash the reaction mixture with water to remove triethylamine hydrochloride and any excess reagents. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
-
Characterization: Analyze the final product by ¹H NMR, FTIR, and mass spectrometry to confirm its structure and purity.[3]
Applications in Drug Discovery
The 1-Benzhydrylpiperazine scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have been explored for a multitude of applications.
Antihistaminic and Anthelmintic Agents
Derivatives of 1-Benzhydrylpiperazine have been synthesized and evaluated for their antihistaminic and anthelmintic properties.[3] The rationale behind this is the structural similarity of the benzhydrylpiperazine core to known antihistamines like cyclizine.[5]
Anti-inflammatory and Anti-cancer Agents
Recent studies have focused on developing novel dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) based on the 1-Benzhydrylpiperazine scaffold.[4] These enzymes are key players in the inflammatory cascade. By inhibiting both, these compounds can potentially offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[4]
Furthermore, 1-Benzhydrylpiperazine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Conceptual Signaling Pathway Inhibition by 1-Benzhydrylpiperazine Derivatives
Sources
- 1. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 2. Manufacturer of Benzhydryl piperazine CAS No 841-77-0 [amarhealthcare.in]
- 3. ijpsr.com [ijpsr.com]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-Benzhydrylpiperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to In Vitro Assay Development for the Characterization of 1-Benzhydrylpiperazine Hydrate
An Application Note from the Office of the Senior Application Scientist
Abstract
1-Benzhydrylpiperazine is a core chemical scaffold found in numerous pharmacologically active compounds, including antihistamines and central nervous system agents, and is a known metabolite of drugs like cinnarizine.[1][2][3] This application note provides a comprehensive framework for the in vitro characterization of 1-Benzhydrylpiperazine hydrate. We present detailed protocols for robust, self-validating assays targeting two primary G-protein coupled receptors (GPCRs) implicated by its structural class: the histamine H1 receptor (H1R) and the dopamine D2 receptor (D2R). The methodologies detailed herein include a functional cell-based calcium flux assay for H1R antagonism and a competitive radioligand binding assay to determine affinity at the D2R. This guide is intended for researchers in pharmacology and drug development, offering both the procedural steps and the scientific rationale underpinning each experimental choice to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
1-Benzhydrylpiperazine is a piperazine derivative distinguished by a diphenylmethyl (benzhydryl) group.[4] Its structural motif is a cornerstone in the development of drugs targeting the central nervous system and is particularly prevalent in first-generation antihistamines (e.g., cyclizine) and dopamine receptor modulators.[3][5] Given this chemical lineage, a new compound like this compound warrants immediate investigation at histamine and dopamine receptors to establish its foundational pharmacological profile.
The development of reliable in vitro assays is the first critical step in this characterization.[6] A well-designed assay provides quantitative measures of a compound's potency and affinity, which are essential for making data-driven decisions in the drug discovery pipeline.[7] This guide focuses on two distinct, high-value GPCR targets:
-
Histamine H1 Receptor (H1R): A Gq-coupled receptor whose activation leads to a measurable release of intracellular calcium.[8] This provides a direct and robust functional readout. An assay targeting H1R will determine if this compound possesses antihistaminic properties.
-
Dopamine D2 Receptor (D2R): A Gi-coupled receptor that plays a crucial role in neurotransmission.[9][10] A competitive binding assay is the gold standard for determining a compound's affinity (Ki) for this receptor, a key parameter for potential antipsychotic or neurological agents.
This document provides the necessary protocols to move from compound solubilization to generating high-quality, interpretable data for both targets.
Foundational Principles: Before You Begin
Success in assay development hinges on meticulous preparation and an understanding of the test compound's properties.[11]
2.1. Compound Handling and Solubility
1-Benzhydrylpiperazine has low aqueous solubility (reported as 25 µg/mL at pH 7.4).[1] Therefore, a stock solution must be prepared in an organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).
-
Causality: Using a high-concentration stock (e.g., 10-50 mM) in DMSO allows for subsequent serial dilutions in assay buffer. This ensures that the final concentration of DMSO in the assay wells remains low (typically ≤0.5%), preventing solvent-induced artifacts that can compromise cell health or interfere with protein function.[6]
-
Protocol: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C, protected from light. Perform a visual solubility check upon initial dissolution and after a freeze-thaw cycle to ensure no precipitation has occurred.
2.2. Assay Quality Control and Validation
A robust assay is one that is reproducible and fit-for-purpose.[7][12] Key statistical parameters should be monitored to validate assay performance.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio indicates a larger dynamic range for the assay.
-
Z'-Factor: A statistical measure of assay quality that incorporates both the dynamic range and data variation. The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where μ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.
-
Interpretation: A Z'-factor > 0.5 is considered an excellent and robust assay, suitable for high-throughput screening.[6]
-
Protocol I: Histamine H1 Receptor Functional Antagonist Assay
This protocol measures the ability of this compound to inhibit the intracellular calcium release induced by histamine, the endogenous H1R agonist.
3.1. Scientific Rationale: The H1R Signaling Pathway
The H1R is a canonical Gq-coupled receptor. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[13][14] This transient increase in intracellular calcium is the signal measured in this assay.
Caption: H1 Receptor Gq Signaling Cascade.
3.2. Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the H1R Antagonist Calcium Flux Assay.
3.3. Detailed Protocol: Calcium Flux
This protocol is optimized for a 96-well plate format using a fluorescent plate reader equipped with injectors.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human Histamine H1 receptor.
-
Culture Medium: DMEM or F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
Calcium Indicator: Fluo-4 AM or Cal-520 AM fluorescent dye.[15]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine dihydrochloride.
-
Reference Antagonist: Mepyramine or Diphenhydramine.
-
Test Compound: this compound (10 mM stock in DMSO).
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Rationale: A consistent, confluent monolayer of cells ensures a uniform and reproducible response.
-
-
Dye Loading: The next day, aspirate the culture medium. Add 50 µL of assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid). Incubate for 1 hour at 37°C in the dark.
-
Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, leading to better signal retention.
-
-
Compound Addition: Prepare a dose-response plate of this compound, reference antagonist, and controls by serial dilution. The final DMSO concentration should be constant across all wells (e.g., 0.5%). Add the diluted compounds to the cell plate.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Rationale: This allows the antagonist to reach equilibrium binding at the receptor before agonist stimulation.[16]
-
-
Agonist Stimulation & Reading: Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation). Set the reader to record fluorescence kinetically (Excitation: 494 nm, Emission: 516 nm). After establishing a stable baseline for ~10-20 seconds, use the instrument's injector to add a pre-determined concentration of histamine (typically EC₈₀) to all wells simultaneously. Continue reading fluorescence for 60-120 seconds.
-
Rationale: Using an EC₈₀ concentration of the agonist provides a robust signal that is still sensitive to competitive inhibition, creating an optimal window for measuring antagonist potency.
-
3.4. Data Analysis and Interpretation
-
Export the kinetic data. For each well, calculate the maximum fluorescence response minus the baseline fluorescence.
-
Normalize the data: Set the average response of the "agonist only" wells (no antagonist) to 100% activity and the "no agonist" wells to 0% activity.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an antagonist that inhibits 50% of the maximal agonist response. | 154 nM[16] |
| Hill Slope | The steepness of the dose-response curve. A slope of ~1 suggests a competitive interaction. | ~1.0 |
| Z'-Factor | A measure of assay quality, calculated from max (agonist) and min (no agonist) controls. | > 0.6 |
Protocol II: Dopamine D2 Receptor Competitive Binding Assay
This protocol quantifies the binding affinity (Ki) of this compound for the D2 receptor by measuring its ability to displace a known high-affinity radioligand.
4.1. Scientific Rationale: The D2R Signaling Pathway
The D2R is a Gi/o-coupled receptor. Agonist binding activates the Gαi subunit, which inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][17] While functional assays measure this downstream event, binding assays directly probe the receptor-ligand interaction at the membrane level.
Caption: D2 Receptor Gi Signaling Cascade.
4.2. Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Receptor Radioligand Binding Assay.
4.3. Detailed Protocol: Radioligand Binding
This protocol is designed for a 96-well filtration plate format.
Materials and Reagents:
-
Membranes: Prepared from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a high-affinity D2 antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Determinate: A high concentration (e.g., 10 µM) of an unlabeled D2 antagonist like Haloperidol or Butaclamol.[18]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: Liquid scintillant compatible with your filter plates.
Procedure:
-
Assay Plate Setup: In a 96-well polypropylene plate, set up the following in a final volume of 250 µL:
-
Total Binding: 50 µL Binding Buffer + 50 µL Radioligand + 150 µL Membranes.
-
Non-Specific Binding (NSB): 50 µL Non-specific Determinate + 50 µL Radioligand + 150 µL Membranes.
-
Competition: 50 µL of this compound (at various concentrations) + 50 µL Radioligand + 150 µL Membranes.
-
Rationale: The radioligand concentration should be at or near its Kd value to ensure sensitivity to competition.[19][20] NSB wells are critical for determining the signal window.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Rationale: Incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically via association/dissociation experiments during assay development.
-
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked filter mat using a cell harvester. The vacuum will pull the buffer through, trapping the membranes (with bound radioligand) on the filter.
-
Rationale: PEI pre-soaking reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.
-
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer.
-
Rationale: Washing removes unbound radioligand. The buffer must be ice-cold to minimize dissociation of the bound radioligand during the wash steps.
-
-
Counting: Dry the filter mat completely. Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
4.4. Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For the competition wells, calculate the percent specific binding at each concentration of this compound: % Specific Binding = (CPM_well - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Plot the % Specific Binding against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[18] Ki = IC₅₀ / (1 + [L]/Kd) where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor (must be predetermined via saturation binding experiments).
-
| Parameter | Description | Example Value |
| Kd | Dissociation constant of the radioligand; a measure of its affinity. | 0.1 - 1.0 nM for [³H]Spiperone |
| IC₅₀ | Concentration of test compound that displaces 50% of the specific radioligand binding. | Varies by compound |
| Ki | Inhibition constant; the affinity of the test compound for the receptor, corrected for the radioligand used. | 0.28 nM (Haloperidol)[9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.4) | High variability in controls; low signal window. | Check cell health/confluency; optimize reagent concentrations (agonist, radioligand); ensure consistent pipetting. |
| Compound Precipitation | Poor solubility in assay buffer. | Lower the highest test concentration; ensure final DMSO is ≤0.5%; add BSA (0.1%) to the buffer to aid solubility. |
| No Dose-Response | Compound is inactive at tested concentrations; compound degradation. | Test a higher concentration range; verify compound integrity and stock concentration. |
| High Non-Specific Binding | Radioligand sticking to filters or vials. | Ensure adequate PEI pre-soaking of filters; include BSA in binding buffer; optimize wash steps. |
Conclusion
This application note provides a validated starting point for the in vitro pharmacological characterization of this compound. By employing a functional calcium flux assay for the Histamine H1 receptor and a competitive radioligand binding assay for the Dopamine D2 receptor, researchers can obtain robust, quantitative data on the compound's potency and affinity. These foundational assays are critical for guiding further studies, including selectivity profiling and downstream mechanistic investigations, in the complex but rewarding process of drug discovery.
References
- Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Burstein, E. S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Neuropharmacology, 51(6), 1133-1145.
- BenchChem. (2025). Application Notes and Protocols for Calcium Imaging Assays Using Histaprodifen.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine.
- Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 239-250.
- Innoprot. (n.d.). Histamine H1 Receptor Assay.
- Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- AstraZeneca. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH.
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- National Center for Advancing Translational Sciences. (n.d.). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
- Brubaker, K., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975.
- Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay.
- Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- PubChem. (n.d.). Benzhydrylpiperazine.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- ChemicalBook. (2025). 1-BENZHYDRYLPIPERAZINE.
- Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021). PubMed Central.
- University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL.
- Ruzic, D., et al. (2022). Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. University of East Anglia Research.
- Revvity. (2019). Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system.
- MySkinRecipes. (n.d.). This compound.
- IJPSR. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- Wikipedia. (n.d.). Diphenylmethylpiperazine.
- NIST. (n.d.). Benzhydryl piperazine. NIST WebBook.
Sources
- 1. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Benzhydryl piperazine [webbook.nist.gov]
- 5. This compound [myskinrecipes.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. innoprot.com [innoprot.com]
- 11. toxicology.org [toxicology.org]
- 12. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Benzhydrylpiperazine Derivatives in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the application of 1-Benzhydrylpiperazine derivatives in cancer cell line research. As a class of compounds with emerging significance in oncology, these molecules have demonstrated potent anti-cancer activities through various mechanisms of action. This guide is intended to equip researchers with the foundational knowledge and methodologies to effectively investigate these compounds in a laboratory setting.
Introduction to 1-Benzhydrylpiperazine Derivatives in Oncology
The 1-Benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In recent years, derivatives of this scaffold have garnered significant attention for their potential as anti-cancer agents.[1][3] These compounds have been shown to exhibit cytotoxic effects against a broad range of cancer cell lines, including those of the breast, colon, liver, and cervix.[2][3][4] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Two prominent mechanisms of action have been identified for different series of 1-Benzhydrylpiperazine derivatives:
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives function as potent inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6][7] By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[6] Some of these inhibitors show selectivity for specific HDAC isoforms, such as HDAC6, while others are non-selective, pan-HDAC inhibitors.[5][7][8]
-
Dual Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: Another class of 1-Benzhydrylpiperazine derivatives has been identified as dual inhibitors of COX-2 and 5-LOX.[9][10] These enzymes are key players in inflammatory pathways that are often upregulated in cancer and contribute to tumor growth and progression. By simultaneously blocking both pathways, these compounds can exert potent anti-inflammatory and anti-cancer effects.[9][10]
Key Signaling Pathways and Mechanisms of Action
The anti-cancer effects of 1-Benzhydrylpiperazine derivatives are mediated through the modulation of critical cellular signaling pathways.
HDAC Inhibition and Epigenetic Regulation
HDAC inhibitors containing the 1-benzhydrylpiperazine moiety can induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential.[11][12] This disruption of mitochondrial function is a key event in programmed cell death. Furthermore, these compounds have been observed to cause cell cycle arrest, often in the G2/M or S phase, thereby halting the proliferation of cancer cells.[1][11]
Caption: HDAC Inhibition Pathway of 1-Benzhydrylpiperazine Derivatives.
Dual COX-2/5-LOX Inhibition and Anti-inflammatory Action
Derivatives acting as dual inhibitors of COX-2 and 5-LOX can effectively suppress the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. These mediators are known to promote cancer cell proliferation and survival.
Caption: Dual COX-2/5-LOX Inhibition Pathway.
Experimental Data Summary
The following tables summarize the reported in vitro activities of selected 1-Benzhydrylpiperazine derivatives in various cancer cell lines.
Table 1: Cytotoxicity of 1-Benzhydrylpiperazine-Based HDAC Inhibitors [8][13]
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 6b | 33.40 | 84.05 |
| 7b | 10.55 | >100 |
| 8b | 5.42 | 39.10 |
| 9b | 38.1 | 99.50 |
Table 2: In Vitro COX-2 and 5-LOX Inhibitory Activity of a Benzhydrylpiperazine Derivative [9][10]
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| 9d | 0.25 ± 0.03 | 7.87 ± 0.33 |
| Celecoxib (Standard) | 0.36 ± 0.023 | - |
| Zileuton (Standard) | - | 14.29 ± 0.173 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-cancer activity of 1-Benzhydrylpiperazine derivatives.
General Experimental Workflow
Caption: Standard workflow for in vitro anti-cancer testing.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
1-Benzhydrylpiperazine derivative stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[8][14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-Benzhydrylpiperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8][14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
1-Benzhydrylpiperazine derivative
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1-Benzhydrylpiperazine derivative at its IC50 concentration for 24, 48, and 72 hours.[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
Cell Cycle Analysis
This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
1-Benzhydrylpiperazine derivative
-
6-well cell culture plates
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).[14]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing RNase A and PI.[14]
-
Incubation: Incubate for 30 minutes at 37°C.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the compound on cell migration.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Sterile 200 µL pipette tip
-
1-Benzhydrylpiperazine derivative
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a scratch in the cell monolayer.[6]
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the compound at a non-toxic concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.[6]
-
Data Analysis: Measure the width of the wound at different time points to quantify the extent of cell migration.
Conclusion
1-Benzhydrylpiperazine derivatives represent a versatile class of compounds with significant potential in cancer therapy. Their ability to target key pathways such as HDACs and the COX/LOX inflammatory cascades makes them promising candidates for further preclinical and clinical investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the anti-cancer properties of these compounds and elucidate their mechanisms of action in various cancer cell lines.
References
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. (2022). PubMed. Available at: [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. (2022). MDPI. Available at: [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2025). RSC Publishing. Available at: [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. (2016). ResearchGate. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). ResearchGate. Available at: [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). NIH. Available at: [Link]
-
(PDF) Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. (2022). ResearchGate. Available at: [Link]
-
Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. (2016). PubMed. Available at: [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity. (2022). Semantic Scholar. Available at: [Link]
-
Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. (2022). ChemRxiv. Available at: [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. (2022). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Use of 1-Benzhydrylpiperazine Hydrate in Neuropharmacological Research
Abstract
1-Benzhydrylpiperazine and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. This comprehensive guide provides detailed application notes and experimental protocols for the neuropharmacological investigation of 1-Benzhydrylpiperazine hydrate. As a key structural motif in many centrally acting agents, this compound serves as a valuable tool for researchers in neuroscience and drug development. These protocols are designed to be a practical resource for scientists, offering step-by-step methodologies for in vitro and in vivo studies, alongside the scientific rationale behind experimental choices to ensure robust and reproducible data.
Introduction: The Neuropharmacological Significance of this compound
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). The addition of a benzhydryl (diphenylmethyl) group to the piperazine ring confers specific lipophilicity and conformational properties that facilitate blood-brain barrier penetration and interaction with various CNS targets. This compound is a key intermediate and a pharmacologically active molecule in its own right, known to modulate dopaminergic and serotonergic systems.[1] Its derivatives have been explored for a multitude of therapeutic applications, including antihistaminic, anticonvulsant, and neuroprotective effects.
This document will focus on the parent compound, this compound, and provide detailed protocols to investigate its neuropharmacological profile, including its interaction with dopamine and serotonin receptors, its potential anxiolytic and antidepressant-like effects, and its neuroprotective properties.
Physicochemical Properties and Solution Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O | MySkinRecipes |
| Molecular Weight | 270.37 g/mol | MySkinRecipes |
| Appearance | White to cream or pale yellow crystalline powder | Thermo Fisher Scientific |
| Melting Point | 87.0-96.0 °C | Thermo Fisher Scientific |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | Cayman Chemical |
Protocol 2.1: Preparation of Stock Solutions
Rationale: Due to its limited aqueous solubility, a concentrated stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for its high solvating power and compatibility with most in vitro and in vivo experimental systems at low final concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Note on DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] For in vivo studies, the final DMSO concentration in the vehicle should be kept as low as possible and be consistent across all treatment groups.
Protocol 2.2: Preparation of Working Solutions for In Vitro Assays
Rationale: Serial dilutions from the stock solution are prepared in the appropriate assay buffer or cell culture medium to achieve the final desired concentrations for the experiment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer or cell culture medium, pre-warmed to the appropriate temperature
-
Sterile polypropylene tubes
Procedure:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the assay buffer or cell culture medium to obtain the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final DMSO concentration is consistent across all working solutions, including the vehicle control.
-
Use the prepared working solutions immediately.
Protocol 2.3: Formulation for In Vivo Administration
Rationale: For in vivo studies, this compound needs to be formulated in a vehicle that is safe and allows for consistent administration. A common approach for compounds with limited aqueous solubility is to use a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure for Intraperitoneal (i.p.) or Oral (p.o.) Administration:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add PEG400 to the solution and mix thoroughly. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the saline or PBS to the mixture while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used.
-
Prepare the vehicle control using the same solvent composition without the test compound.
-
Administer the formulation to the animals at a volume appropriate for their species and weight (e.g., 5-10 mL/kg for mice).[3]
In Vitro Neuropharmacological Assays
Dopamine D2 Receptor Binding Assay
Rationale: This assay determines the affinity of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand. This is a fundamental step in characterizing its potential as a dopaminergic modulator.
Principle: The assay measures the displacement of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride) from its binding site by this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated.
Workflow for Dopamine D2 Receptor Binding Assay:
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Protocol 3.1.1: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinant: Haloperidol (10 µM final concentration)
-
This compound working solutions
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio (to be determined empirically).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer
-
Non-specific Binding: 25 µL of 10 µM haloperidol
-
Test Compound: 25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
-
Add 25 µL of the radioligand (at a concentration close to its K_d) to all wells.
-
Add 200 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Serotonin (5-HT) Receptor Subtype Binding Assays
Rationale: Given that many benzhydrylpiperazine derivatives interact with serotonin receptors, it is crucial to determine the binding profile of this compound across various 5-HT receptor subtypes. This will help to elucidate its mechanism of action and predict its potential behavioral effects.
Protocol 3.2.1: Panel Screening
A similar competitive radioligand binding assay protocol as described for the D2 receptor can be employed to assess the affinity for a panel of serotonin receptor subtypes, including but not limited to:
-
5-HT₁A: Using [³H]-8-OH-DPAT as the radioligand.
-
5-HT₂A: Using [³H]-Ketanserin as the radioligand.
-
5-HT₂C: Using [³H]-Mesulergine as the radioligand.
-
5-HT₃: Using [³H]-BRL 43694 as the radioligand.[4]
-
5-HT₆ and 5-HT₇: Using specific radioligands for these subtypes.
By determining the Kᵢ values for each receptor subtype, a selectivity profile can be established.
In Vitro Neuroprotection Assay
Rationale: This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.
Principle: The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neurotoxicity studies.[5] Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂). The neuroprotective effect of this compound is assessed by measuring cell viability after pre-treatment with the compound.
Workflow for In Vitro Neuroprotection Assay:
Caption: Workflow for the In Vitro Neuroprotection Assay.
Protocol 3.3.1: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)
-
Hydrogen peroxide (H₂O₂) solution
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 2-4 hours.
-
Oxidative Stress Induction: Add H₂O₂ to all wells (except the untreated control group) to a final concentration that induces approximately 50% cell death (to be determined empirically, typically in the range of 100-500 µM).[6]
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells pre-treated with this compound to the H₂O₂-only treated group to determine the neuroprotective effect.
In Vivo Neuropharmacological Studies
Rationale: In vivo studies are essential to evaluate the behavioral effects of this compound in a whole-organism context. The following protocols are standard models for assessing anxiolytic-like and antidepressant-like activity in rodents.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Principle: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[7][8][9]
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed by high walls.
Protocol 4.1.1: EPM Test in Mice
Materials:
-
Elevated plus maze apparatus
-
Video tracking software (optional, but recommended)
-
This compound formulation and vehicle
-
Male mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of mice 30 minutes before testing.
-
Test Procedure:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Collection: Analyze the video recordings (manually or using tracking software) for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.[8]
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in the percentage of time spent in the open arms and/or open arm entries without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Antidepressant-Like Activity
Principle: The FST is a model of behavioral despair. When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.[10][11][12]
Apparatus: A transparent cylinder filled with water.
Protocol 4.2.1: FST in Mice
Materials:
-
Transparent glass or plastic cylinders
-
Water bath to maintain water temperature
-
Video camera
-
This compound formulation and vehicle
-
Male mice
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of mice 30-60 minutes before testing.
-
Test Procedure:
-
Fill the cylinders with water (24-25°C) to a depth where the mice cannot touch the bottom with their tails or hind limbs.
-
Gently place each mouse into its respective cylinder.
-
Record a 6-minute session.
-
-
Data Collection: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a clean, dry cage with a heat source until they are completely dry.
Data Analysis:
-
Compare the duration of immobility in the drug-treated groups to the vehicle-treated group using appropriate statistical tests. A significant decrease in immobility time suggests an antidepressant-like effect.
Advanced Neuropharmacological Investigations
For a more in-depth understanding of the neuropharmacological profile of this compound, the following advanced techniques can be employed.
In Vivo Microdialysis for Neurotransmitter Release
Rationale: To directly measure the effect of this compound on the extracellular levels of dopamine and serotonin in specific brain regions.
Principle: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized or freely moving animal. The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed by HPLC to quantify neurotransmitter levels. Systemic or local administration of this compound can reveal its influence on neurotransmitter release and turnover.[13][14]
Patch-Clamp Electrophysiology
Rationale: To investigate the direct effects of this compound on the electrical properties of individual neurons and specific ion channels.
Principle: This technique allows for the recording of ionic currents through single ion channels or across the entire cell membrane of a neuron.[15][16] By applying this compound to the recorded neuron, it is possible to determine if the compound modulates the activity of voltage-gated or ligand-gated ion channels, which could underlie its neuropharmacological effects.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Refer to the Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the neuropharmacological characterization of this compound. By systematically evaluating its receptor binding profile, neuroprotective potential, and behavioral effects, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The adaptability of these protocols allows for their application to the study of other novel piperazine derivatives, thereby contributing to the broader field of CNS drug discovery.
References
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
-
Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. (n.d.). Protocol for Elevated Plus Maze. [Link]
-
Johns Hopkins University. (n.d.). The mouse forced swim test. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?[Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]
-
Journal of Pharmacological and Toxicological Methods. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?[Link]
-
PubMed. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. [Link]
-
PubMed. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. [Link]
-
PubMed. (1989). Dopamine and serotonin in rat striatum during in vivo hypoxic-hypoxia. [Link]
-
PubMed. (2023). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. [Link]
-
MDPI. (2022). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. [Link]
-
PubMed Central. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. [Link]
-
PubMed Central. (2021). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubMed. (1990). Striatal dopamine terminals release serotonin after 5-HTP pretreatment: in vivo voltammetric data. [Link]
-
PubMed. (1993). Serotonin-facilitated dopamine release in vivo: pharmacological characterization. [Link]
-
PubMed Central. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. [Link]
- Google Patents. (2005).
-
IJPSR. (2022). A Comprehensive Review on Different Routes of Administration in Rodents. [Link]
-
Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]
-
PubMed Central. (2021). Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. [Link]
-
PubMed. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. [Link]
-
ResearchGate. (n.d.). Putative signaling pathways downstream of dopamine receptors with...[Link]
-
NCBI Bookshelf. (n.d.). Serotonin Receptors. [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. [Link]
-
PubMed. (n.d.). Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. [Link]
-
IJPSR. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]
-
ResearchGate. (2022). (PDF) Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]
-
ResearchGate. (2024). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. [Link]
-
PubMed Central. (2021). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. [Link]
-
ResearchGate. (2022). (PDF) Patch Clamp and Ion Channel Dynamics. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Frontiers. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. [Link]
-
PubMed Central. (2022). Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide. [Link]
-
MDPI. (2023). Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. [Link]
-
MMPC.org. (2024). Elevated Plus Maze. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
PubMed Central - NIH. (n.d.). Open-Space Forced Swim Model of Depression for Mice. [Link]
-
MDPI. (2022). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. downstate.edu [downstate.edu]
- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine and serotonin in rat striatum during in vivo hypoxic-hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Benzhydrylpiperazine Hydrate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract & Scope
1-Benzhydrylpiperazine is a cornerstone intermediate in the synthesis of a significant class of active pharmaceutical ingredients (APIs), most notably the H1 receptor antagonists (antihistamines).[1] Its rigid, pre-formed scaffold, consisting of a piperazine ring attached to a bulky benzhydryl (diphenylmethyl) group, provides an ideal starting point for introducing pharmacologically active side chains. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It outlines the physicochemical properties of 1-benzhydrylpiperazine, detailed protocols for its application in the synthesis of prominent drugs such as Cetirizine and Meclizine, and essential safety and analytical considerations. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties & Safety Data
A thorough understanding of the starting material's properties is critical for successful and safe synthesis. 1-Benzhydrylpiperazine is typically a white to light yellow crystalline powder.[2]
| Property | Value | Source(s) |
| CAS Number | 841-77-0 | [2][3] |
| Molecular Formula | C₁₇H₂₀N₂ | [3] |
| Molecular Weight | 252.36 g/mol | [3] |
| Melting Point | 88 - 93 °C (190.4 - 199.4 °F) | [4] |
| Boiling Point | 185 °C at 2 mmHg | [2] |
| Appearance | White to cream crystalline powder | [5][6] |
| Solubility | Water: 0.45 g/L (20°C) | [4] |
| pKa | Two values: ~5.35 and ~9.73 | [7] |
| Flash Point | 115 °C (239 °F) | [4] |
| Autoignition Temp. | 320 °C (608 °F) | [4] |
Safety & Handling: 1-Benzhydrylpiperazine and its derivatives can cause skin, eye, and respiratory tract irritation.[5] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[5][8] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8] For detailed information, always consult the latest Safety Data Sheet (SDS).[4][5][8][9][10]
Core Synthetic Applications: N-Alkylation
The most prevalent application of 1-benzhydrylpiperazine in drug synthesis is the N-alkylation of the secondary amine on the piperazine ring. This nucleophilic substitution reaction attaches a side chain that is crucial for the final drug's biological activity.
General Principles of N-Alkylation
The reaction involves the deprotonation of the secondary amine on the piperazine ring by a base, creating a more nucleophilic species that then attacks an electrophilic alkyl halide or a similar substrate.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often chosen.[11][12] They effectively dissolve the reactants but do not interfere with the nucleophilic attack. Toluene is also used, particularly in syntheses aiming for large-scale production.[13]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is commonly used.[11][14] It is strong enough to deprotonate the piperazine nitrogen but is not so strong as to cause unwanted side reactions. It also acts as an acid scavenger, neutralizing the acid (e.g., HBr, HCl) formed during the reaction.[15]
-
Temperature: Heating under reflux is typical to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[11][16]
-
Stoichiometry: To prevent the undesired double-alkylation of piperazine (where both nitrogen atoms react), it is common to start with a pre-formed mono-substituted piperazine like 1-benzhydrylpiperazine.[17]
Caption: Generalized workflow for N-alkylation of 1-benzhydrylpiperazine.
Protocol: Synthesis of Cetirizine
Cetirizine is a second-generation antihistamine widely used to treat allergies.[14] Its synthesis involves the N-alkylation of a substituted 1-benzhydrylpiperazine with an ethoxy-acetic acid derivative.[13][18]
Reaction Scheme
The synthesis starts from 1-[(4-chlorophenyl)phenylmethyl]piperazine, a derivative of the title compound.
(Image of the reaction scheme for Cetirizine synthesis would be placed here, showing 1-[(4-chlorophenyl)phenylmethyl]piperazine reacting with a protected 2-(2-chloroethoxy)acetic acid derivative, followed by hydrolysis and salt formation to yield Cetirizine Dihydrochloride).
Detailed Step-by-Step Protocol
This protocol is adapted from established synthetic routes.[13][14]
Materials:
-
1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq)
-
Sodium 2-(2-chloroethoxy)acetate (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Toluene
-
Acetone
-
Hydrochloric Acid (HCl) in Isopropanol (5-6 N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine solution
Procedure:
Step 1: N-Alkylation
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq).
-
Add toluene (approx. 10 volumes relative to the starting piperazine).
-
Begin stirring and heat the mixture to 80-85°C.
-
In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate (1.2 eq).
-
Slowly add the aqueous acetate solution to the heated toluene mixture over 1-2 hours, maintaining the temperature at 80-85°C.[13]
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring its progress by Thin-Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1 with 1% triethylamine). The disappearance of the starting material spot indicates completion.
-
Once complete, cool the reaction to room temperature. Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with toluene.
-
Combine all organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.[13]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude Cetirizine free base, typically as a viscous oil.
Step 2: Salt Formation (Cetirizine Dihydrochloride)
-
Dissolve the crude Cetirizine oil (1.0 eq) in acetone (approx. 10 volumes).
-
Cool the solution to 0-5°C using an ice bath.
-
While stirring, slowly add HCl in isopropanol (2.2 eq) dropwise. A white precipitate of Cetirizine Dihydrochloride will form. Maintain the temperature below 10°C during the addition.[13]
-
Stir the resulting slurry at 0-5°C for an additional 2-4 hours to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold acetone.
-
Dry the product under vacuum at 40-45°C to a constant weight.
Protocol: Synthesis of Meclizine
Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo.[19] Its synthesis is a direct N-alkylation of a substituted 1-benzhydrylpiperazine with m-methylbenzyl chloride.[16][19]
Reaction Scheme
(Image of the reaction scheme for Meclizine synthesis would be placed here, showing 1-(4-chlorobenzhydryl)piperazine reacting with m-methylbenzyl chloride to yield Meclizine).
Detailed Step-by-Step Protocol
This protocol is based on patented synthetic methods.[16][19]
Materials:
-
1-(4-chlorobenzhydryl)piperazine (1.0 eq)
-
m-methylbenzyl chloride (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5-2.0 eq)
-
Acetonitrile or Toluene
-
Ethyl Acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-(4-chlorobenzhydryl)piperazine (1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Add the base, such as potassium carbonate or triethylamine (1.5-2.0 eq).
-
Add m-methylbenzyl chloride (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 50-90°C) and maintain for 4-8 hours.[16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. If using TEA, proceed to the work-up.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Meclizine base.
-
The product can be further purified by column chromatography or by converting it to its hydrochloride salt for crystallization.[20]
Troubleshooting & Side Reactions
Effective synthesis requires anticipating and mitigating potential side reactions.
Caption: Decision tree for troubleshooting common N-alkylation problems.
The most common side product in syntheses starting from piperazine itself is the 1,4-dibenzhydrylpiperazine, formed by over-alkylation.[17] Using 1-benzhydrylpiperazine as the starting material effectively prevents this. Another potential issue is the hydrolysis of the alkylating agent in the presence of water, which can be minimized by using anhydrous solvents and reagents.[17]
Analytical Quality Control
Confirming the identity and purity of the synthesized product is a non-negotiable step in drug development.
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate, often with a small amount of triethylamine (1%) to prevent spot tailing of the basic amine products.[2][11]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final API. Reversed-phase columns are typically used with mobile phases consisting of acetonitrile and buffered water.[21]
-
Spectroscopic Methods:
Conclusion
1-Benzhydrylpiperazine hydrate is a versatile and economically important intermediate for the synthesis of numerous antihistamines and other CNS-active drugs. The N-alkylation reaction is the primary transformation it undergoes, and a careful choice of solvent, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully utilize this critical building block in their drug discovery and development endeavors.
References
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. [Link]
-
A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. [Link]
- CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
-
One Pot Process For Preparation Of Meclizine Hydrochloride. Quick Company. [Link]
- CN103772321B - The synthetic method of Meclozine and the synthetic method of meclizine hydrochloride.
- EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. [Link]
-
A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
-
Benzhydrylpiperazine (CAS No: 841-77-0) API Intermediate Manufacturers. apicule. [Link]
-
Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Cole-Parmer. [Link]
-
Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]
- US20110172425A1 - Novel water based process for the preparation of substituted diphenylmethyl piperazines.
- CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
-
Synthesis of meclizine hydrochloride. Semantic Scholar. [Link]
-
Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. [Link]
-
Synthesis of Antihistamine Drug Hydroxyzine with New N -Alkylation Method. ResearchGate. [Link]
-
Benzhydrylpiperazine | C17H20N2. PubChem - NIH. [Link]
-
Synthesis of Cetirizine dihydrochloride from... ResearchGate. [Link]
-
Diphenylmethylpiperazine. Wikipedia. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. OUCI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central. [Link]
-
pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Semantic Scholar. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 3. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Benzhydrylpiperazine, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 16. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. CN103772321B - The synthetic method of Meclozine and the synthetic method of meclozine hydrochloride - Google Patents [patents.google.com]
- 20. One Pot Process For Preparation Of Meclizine Hydrochloride [quickcompany.in]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Assessing the Cytotoxicity of 1-Benzhydrylpiperazine Derivatives using the MTT Assay
Authored by: A Senior Application Scientist
Introduction: The Role of 1-Benzhydrylpiperazine Derivatives in Drug Discovery and the Need for Robust Viability Assessment
The 1-benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of pharmacologically active compounds. These derivatives have demonstrated significant therapeutic potential across various domains, including antihistaminic, antipsychotic, and calcium channel blocking activities. As new analogs are continuously synthesized in the quest for improved efficacy and safety profiles, a critical step in their preclinical evaluation is the assessment of their cytotoxic potential. This ensures that the desired therapeutic effect is not undermined by off-target toxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and proliferation. Its enduring popularity stems from its simplicity, high throughput, and cost-effectiveness. The assay's principle is based on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, which are only active in metabolically viable cells. These enzymes cleave the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of this formazan, which is subsequently solubilized, is directly proportional to the number of living cells in the culture, providing a quantitative measure of cell viability.
This document provides a detailed protocol and best-practice guidelines for utilizing the MTT assay to screen 1-benzhydrylpiperazine derivatives for their potential cytotoxic effects on cultured cells. It is designed for researchers, scientists, and drug development professionals seeking to obtain reliable and reproducible data.
Principle of the MTT Assay
The MTT assay hinges on the reductive capacity of viable cells. In the mitochondria of living cells, NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan. This conversion is a hallmark of metabolic activity and is largely absent in dead cells where mitochondrial function is compromised.
The resulting formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, to allow for spectrophotometric quantification. The intensity of the purple color, measured as absorbance at a specific wavelength (typically between 540 and 570 nm), correlates directly with the number of metabolically active cells.
Caption: Workflow of the MTT assay principle.
Experimental Protocol: MTT Assay for 1-Benzhydrylpiperazine Derivatives
This protocol is a general guideline and may require optimization depending on the cell line and specific derivatives being tested.
Materials and Reagents
-
Cell Line: A well-characterized cell line appropriate for the therapeutic target of the derivatives (e.g., cancer cell lines like HeLa or A549, or neuronal cell lines like SH-SY5Y).
-
1-Benzhydrylpiperazine Derivatives: Stock solutions prepared in a suitable solvent (typically DMSO) at a high concentration (e.g., 10-100 mM).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
MTT Reagent: 5 mg/mL stock solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile phosphate-buffered saline (PBS). This solution should be filter-sterilized and stored protected from light at 4°C for up to one month.
-
Solubilization Buffer: Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in isopropanol.
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, if available).
Step-by-Step Methodology
1. Cell Seeding:
- Culture the chosen cell line to approximately 80% confluency.
- Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
- Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells per well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Crucial Control: Include wells with medium only (no cells) to serve as a background control.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the 1-benzhydrylpiperazine derivatives in culture medium from the stock solutions. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).
- Crucial Control: Include a vehicle control group (cells treated with the same concentration of solvent as the compound-treated wells).
- After the 24-hour incubation, carefully remove the old medium from the wells.
- Add 100 µL of the medium containing the different concentrations of the derivatives (or vehicle control) to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls).
- Gently swirl the plate to mix.
- Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and should be optimized as it depends on the cell type and their metabolic rate. During this time, visible purple precipitates will form in viable cells.
4. Formazan Solubilization:
- After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.
- Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.
5. Absorbance Measurement:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- If the reader supports it, use a reference wavelength of 630 nm to subtract background absorbance from plate imperfections.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Seed_Cells [label="1. Seed Cells\n(e.g., 5x10³ cells/well)\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate_24h [label="2. Incubate 24h\n(37°C, 5% CO₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
Treat_Compounds [label="3. Treat with\n1-Benzhydrylpiperazine Derivatives\n& Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate_Exposure [label="4. Incubate for Exposure Time\n(e.g., 24, 48, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_MTT [label="5. Add MTT Reagent\n(10 µL/well)", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate_MTT [label="6. Incubate 2-4h\n(37°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
Solubilize [label="7. Remove Medium &\nAdd Solubilizing Agent\n(e.g., 100 µL DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Read_Absorbance [label="8. Read Absorbance\n(570 nm)", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Seed_Cells;
Seed_Cells -> Incubate_24h;
Incubate_24h -> Treat_Compounds;
Treat_Compounds -> Incubate_Exposure;
Incubate_Exposure -> Add_MTT;
Add_MTT -> Incubate_MTT;
Incubate_MTT -> Solubilize;
Solubilize -> Read_Absorbance;
Read_Absorbance -> End;
}
Caption: Step-by-step experimental workflow for the MTT assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percentage Viability: The viability of cells treated with the 1-benzhydrylpiperazine derivatives is expressed as a percentage relative to the vehicle-treated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve and IC₅₀ Calculation: Plot the percentage viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined from this curve using non-linear regression analysis software (e.g., GraphPad Prism).
Sample Data Presentation
| Derivative Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.102 | 0.075 | 87.9% |
| 10 | 0.635 | 0.054 | 50.6% |
| 50 | 0.188 | 0.023 | 15.0% |
| 100 | 0.099 | 0.015 | 7.9% |
From this data, the IC₅₀ would be calculated to be approximately 10 µM.
Considerations and Troubleshooting
-
Interference from Compounds: Some chemical compounds can directly reduce MTT or interfere with the absorbance reading. It is crucial to run a control where the compounds are added to cell-free medium to check for any direct interaction with the MTT reagent.
-
Cell Seeding Density: The initial number of cells seeded is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response.
-
MTT Incubation Time: The optimal incubation time with MTT varies between cell lines. Under-incubation will lead to a weak signal, while over-incubation can result in cytotoxicity from the MTT reagent itself.
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate, as this is a common source of variability.
Conclusion
The MTT assay is a robust and reliable method for the initial screening of 1-benzhydrylpiperazine derivatives for cytotoxic activity. By following a well-controlled and optimized protocol, researchers can generate reproducible dose-response curves and accurately determine the IC₅₀ values for their compounds. This data is invaluable for structure-activity relationship (SAR) studies and for prioritizing lead candidates for further development in the drug discovery pipeline. However, it is important to remember that the MTT assay measures metabolic activity and is an indirect measure of cell viability. Results should be confirmed with orthogonal assays that measure different cellular health markers, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Application Notes and Protocols for In Vivo Studies Using 1-Benzhydrylpiperazine Hydrate in Animal Models
A Foreword on Methodological Rigor in Preclinical Research
The following document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies utilizing 1-Benzhydrylpiperazine hydrate. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a foundation of expertise, authoritativeness, and trustworthiness in your research endeavors. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and supported by cited literature.
Introduction to this compound: A Multifaceted Scaffold
1-Benzhydrylpiperazine, also known as norcyclizine, is a piperazine derivative with a benzhydryl moiety.[1][2] Its core structure has served as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities.[2] The hydrate form is often utilized for its stability and ease of handling in experimental settings.
Initial investigations into 1-benzhydrylpiperazine and its derivatives have revealed significant potential in several therapeutic areas, primarily driven by distinct mechanisms of action. These include:
-
Oncology and Inflammation: As a scaffold for the development of Histone Deacetylase (HDAC) inhibitors and dual Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibitors.[3]
-
Central Nervous System (CNS) Disorders: Demonstrating anticonvulsant properties and potential modulation of dopamine and serotonin systems, suggesting applications in epilepsy, anxiety, and depression.[4][5][6]
This guide will delve into the practical aspects of utilizing this compound in relevant animal models for these therapeutic areas.
Foundational Knowledge: Mechanism of Action and Signaling Pathways
A thorough understanding of the molecular targets of 1-Benzhydrylpiperazine derivatives is paramount for designing meaningful in vivo studies and interpreting the resulting data.
Inhibition of HDAC Signaling in Oncology
Derivatives of 1-benzhydrylpiperazine have been identified as potent HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Key Signaling Consequences of HDAC Inhibition:
-
Reactivation of Tumor Suppressor Genes: Inhibition of HDACs leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes like p21 and p53.
-
Induction of Apoptosis: The reactivation of pro-apoptotic genes and the modulation of other signaling pathways can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, preventing cancer cell proliferation.
Caption: HDAC Inhibition Pathway by 1-Benzhydrylpiperazine Derivatives.
Dual Inhibition of COX-2 and 5-LOX in Inflammation
Certain derivatives of 1-benzhydrylpiperazine have been engineered as dual inhibitors of COX-2 and 5-LOX, key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators.
Key Signaling Consequences of COX-2/5-LOX Inhibition:
-
Reduced Prostaglandin Synthesis: Inhibition of COX-2 decreases the production of prostaglandins (e.g., PGE2), which are central mediators of inflammation, pain, and fever.
-
Reduced Leukotriene Synthesis: Inhibition of 5-LOX blocks the synthesis of leukotrienes (e.g., LTB4), which are potent chemoattractants for inflammatory cells.
Caption: Dual COX-2/5-LOX Inhibition by 1-Benzhydrylpiperazine Derivatives.
Pre-formulation and Vehicle Selection
Proper formulation is critical for the accurate and reproducible administration of this compound in in vivo studies.
Solubility Profile
-
Aqueous Solubility: 1-Benzhydrylpiperazine has low aqueous solubility. A reported value is 25 µg/mL at pH 7.4.[1] This limits direct administration in simple aqueous vehicles for higher doses.
-
Organic Solvents: It is soluble in methanol and toluene.[7][8]
-
Co-solvents for In Vivo Use: Due to its lipophilic nature, a co-solvent system is often necessary for achieving desired concentrations for in vivo dosing.
Recommended Vehicles for Oral Administration
For oral gavage, a suspension is the most common formulation. A typical and effective vehicle can be prepared as follows:
-
0.5% Carboxymethylcellulose (CMC) in Saline: This provides a uniform suspension and is generally well-tolerated by rodents.
-
0.5% CMC with 5-10% DMSO in Saline: For compounds with very poor aqueous solubility, a small percentage of Dimethyl sulfoxide (DMSO) can be added to the CMC suspension to aid in initial dissolution before suspension. It is crucial to keep the DMSO concentration low to avoid potential toxicity.
Protocol for Vehicle Preparation (0.5% CMC with 5% DMSO in Saline):
-
Weigh the appropriate amount of CMC sodium salt.
-
In a sterile beaker, slowly add the CMC to a stirring volume of sterile saline (0.9% NaCl).
-
Continue stirring until the CMC is fully dissolved. This may take some time and gentle heating can be applied if necessary.
-
Allow the solution to cool to room temperature.
-
Add 5% of the final volume as DMSO and mix thoroughly.
-
The vehicle should be stored at 4°C and prepared fresh weekly.
Pharmacokinetics and Toxicology
A preliminary understanding of the pharmacokinetic and toxicological profile of this compound is essential for dose selection and study design.
Pharmacokinetic Profile
While specific pharmacokinetic parameters for this compound are not extensively published, data from related piperazine derivatives in rats can provide valuable insights.[9]
| Parameter | General Profile for Lipophilic Piperazine Derivatives in Rats |
| Absorption | Rapidly absorbed after oral administration. |
| Distribution | Widely distributed into tissues, including the brain.[9] |
| Metabolism | Undergoes hepatic metabolism. 1-Benzhydrylpiperazine is a known metabolite of cinnarizine.[1] |
| Excretion | Primarily excreted in feces, with a smaller portion in urine.[9] |
Note: These are general characteristics and the specific pharmacokinetic profile of this compound should be determined experimentally in the chosen animal model and for the specific route of administration.
Acute Toxicity
The acute toxicity of 1-Benzhydrylpiperazine has been determined in rodents, providing crucial information for dose-range finding studies.
| Species | Route | LD50 | Observed Toxic Effects | Reference |
| Rat | Oral | 500 mg/kg | Tremor, convulsions, excitement | [10] |
| Mouse | Oral | 200 mg/kg | Tremor, convulsions, excitement | [10] |
| Mouse | Intraperitoneal | 38 mg/kg | Not specified | [10] |
Implications for Dosing:
-
Initial efficacy studies should begin at doses significantly lower than the LD50 (e.g., 1/10th to 1/100th of the LD50).
-
Careful observation for the signs of toxicity noted above is essential during and after dosing.
Experimental Protocols for In Vivo Studies
The following protocols are provided as a starting point and should be adapted and optimized for specific experimental questions and institutional animal care and use committee (IACUC) guidelines.
Anticonvulsant Activity in Rodents: Maximal Electroshock (MES) Seizure Test
This model is used to screen for drugs that are effective against generalized tonic-clonic seizures.[11]
Animal Model:
-
Male albino mice (20-25 g) or male Wistar rats (150-200 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution for electrode contact
Experimental Workflow:
Caption: Workflow for the Forced Swim Test (FST).
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: As described for the MES test. A positive control group (e.g., fluoxetine) is recommended.
-
Dosing: Administer the test compound or vehicle via oral gavage 60 minutes before the test.
-
Test Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place the mouse into the water.
-
The total test duration is 6 minutes.
-
-
Scoring:
-
The first 2 minutes are considered an initial adaptation period and are not scored.
-
During the last 4 minutes, record the cumulative time the mouse spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Key considerations include:
-
Minimizing Pain and Distress: Use appropriate handling and restraint techniques. For procedures with the potential to cause distress, such as the FST, ensure animals are monitored closely and removed if they show signs of excessive distress.
-
Dose Selection: Use the lowest effective dose and avoid doses that cause overt toxicity.
-
Environmental Enrichment: Provide appropriate housing and environmental enrichment.
-
Humane Endpoints: Clearly define humane endpoints for the study and ensure that animals are euthanized promptly if these endpoints are reached.
References
- Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats. Neuropharmacology. 1980;19(5):451-457.
- Craig CR. Anticonvulsant properties of some benzhydryl piperazine and benzhydryl piperidine compounds. Arch Int Pharmacodyn Ther. 1967;165(2):328-336.
- Singh K, Shakya AK, Alok S, Naik RR, Kumar A. SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. Int J Pharm Sci Res. 2022;13(4):1777-1784.
- Comparative In Vivo Efficacy of Novel Piperazine Derivatives and Standard Anticonvulsants. Benchchem. Accessed January 19, 2026.
- a review on: toxicity studies in animals. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2023;12(4):180-191.
-
Benzhydrylpiperazine. PubChem. Accessed January 19, 2026. [Link]
-
N-Benzhydrylpiperazine. Chemsrc. Accessed January 19, 2026. [Link]
- Ruzic D, Ellinger B, Djokovic N, et al. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals (Basel). 2022;15(12):1469.
- Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. Arzneimittelforschung. 1994;44(1):59-65.
- Thakran AK, Gupta S, Kumari S, Mourya AK, Alok S. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Int J Pharm Sci Res. 2012;3(1):213-217.
- Forced Swim Test v.3. University of Notre Dame. Accessed January 19, 2026.
- A pharmacokinetic evaluation of five H1 antagonists after an oral and intravenous microdose to human subjects. Br J Clin Pharmacol. 2011;72(6):955-964.
- Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Med Chem. 2008;4(5):466-472.
- Romeo G, Bonanno F, Wilson LL, et al. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. J Med Chem. 2021;64(15):11533-11553.
- Acute and 28-days subacute toxicity studies of Gαq-RGS2 signaling inhibitor. Toxicol Rep. 2021;8:1326-1335.
- 1-Benzhydrylpiperazine. Labsolu. Accessed January 19, 2026.
- 1-Benzhydrylpiperazine. LGC Standards. Accessed January 19, 2026.
- The Mouse Forced Swim Test. J Vis Exp. 2012;(59):e3638.
- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Forced Swim Test in Mice. UCSF IACUC. Accessed January 19, 2026.
- Factsheet on the forced swim test. Understanding Animal Research. Accessed January 19, 2026.
- Methodology for classic forced swim test in rodents.
- Lethal Dose 50 (LD50) - everything you need to know. BPCA. Accessed January 19, 2026.
- Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. 2025;15(4):e04.
- Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley R
- Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
- Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley r
- Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat. Centre for Tropical Medicine and Global Health. Accessed January 19, 2026.
- Evaluation of subchronic toxicity of the compound of diphenhydramine hydrochloride and caffeine after 28 days of repeated oral administration in Sprague-Dawley rats and beagle dogs. Drug Chem Toxicol. 2022;1-17.
- Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to R
Sources
- 1. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant properties of some benzhydryl piperazine and benzhydryl piperidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]
- 9. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Benzhydrylpiperazine | CAS#:841-77-0 | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of 1-Benzhydrylpiperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to performing molecular docking studies on 1-benzhydrylpiperazine derivatives. It covers the theoretical underpinnings, detailed experimental protocols, data interpretation, and validation strategies to ensure scientific rigor and reproducibility.
Introduction
The 1-benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antihistaminic, anthelmintic, and anticancer effects.[1][2][3] Molecular docking, a powerful computational technique, has become an indispensable tool in the rational design and optimization of these derivatives.[4] It predicts the preferred orientation of a ligand when bound to a macromolecular target, providing insights into binding affinity and mechanism of action.[5]
This guide is designed to walk researchers through the entire molecular docking workflow, from initial target selection to the critical analysis of results, ensuring a robust and reliable computational study.
Theoretical Framework: The "Why" Behind the Docking Process
Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The process aims to identify the most stable binding pose of the ligand within the receptor's binding site and to estimate the strength of the interaction, typically represented by a scoring function.[6]
Two key components of a docking algorithm are the search algorithm and the scoring function .
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site.
-
Scoring Function: This function calculates a score or binding energy that represents the affinity of the ligand for the protein.[7][8] Lower binding energy values generally indicate a more stable and favorable interaction.[6][9]
The choice of the appropriate force field is crucial for the accuracy of the docking simulation. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.[10][11] It dictates how the interactions between atoms are calculated, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.[10][11]
PART 1: Target Identification and Preparation
The first critical step is the selection and preparation of the biological target. The quality of the protein structure directly impacts the reliability of the docking results.
Target Selection
The choice of a protein target for 1-benzhydrylpiperazine derivatives depends on the therapeutic area of interest. For instance, in oncology, histone deacetylases (HDACs) have been identified as relevant targets.[2][3][12] For neurological applications, dopamine and serotonin receptors could be the focus.[13] Public databases like the Protein Data Bank (PDB) are invaluable resources for obtaining 3D structures of proteins.
Receptor Preparation Protocol
This protocol outlines the essential steps for preparing a protein structure for docking, using a tool like UCSF Chimera or AutoDock Tools.[14][15][16]
Objective: To clean the PDB file, add missing atoms, and assign charges to prepare the receptor for docking.
Materials:
-
PDB file of the target protein
-
Molecular visualization software (e.g., UCSF Chimera, PyMOL)
-
AutoDock Tools (ADT) or equivalent software
Step-by-Step Protocol:
-
Load the PDB Structure: Open the downloaded PDB file in the molecular visualization software.
-
Inspect the Structure: Carefully examine the protein for any missing residues, gaps in the structure, or alternate conformations.[17] If multiple chains are present, determine which chain is relevant for the study and remove the others.[16][18]
-
Remove Unnecessary Molecules: Delete water molecules, ions, and any co-crystallized ligands or cofactors that are not essential for the binding interaction you intend to study.[14][17]
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for ionizable residues at a physiological pH.[15]
-
Assign Partial Charges: Assign partial charges to each atom of the protein. Common charge sets include Gasteiger or Kollman charges.[15]
-
Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[19][20]
PART 2: Ligand Preparation
Proper preparation of the 1-benzhydrylpiperazine derivatives is equally important for a successful docking study.
Ligand Structure Generation
The 3D structures of the 1-benzhydrylpiperazine derivatives can be generated using chemical drawing software like ChemDraw or MarvinSketch and then converted to a 3D format.[17]
Ligand Preparation Protocol
Objective: To generate a 3D structure of the ligand, assign charges, and define rotatable bonds.
Materials:
-
2D or 3D structure of the 1-benzhydrylpiperazine derivative
-
Software for ligand preparation (e.g., AutoDock Tools, Open Babel)
Step-by-Step Protocol:
-
Generate 3D Coordinates: If starting from a 2D structure, convert it to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy, stable conformation. This step is crucial to avoid starting with a high-energy, unrealistic structure.[21]
-
Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogen atoms and assign Gasteiger charges to the ligand.[15]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[15][21]
-
Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.[19]
PART 3: Molecular Docking Protocol with AutoDock Vina
AutoDock Vina is a widely used and efficient software for molecular docking.[20]
Workflow Visualization
Caption: Molecular Docking Workflow from Preparation to Analysis.
Step-by-Step Docking Protocol
Objective: To perform molecular docking of a prepared ligand into a prepared receptor using AutoDock Vina.
Materials:
-
Prepared receptor file (receptor.pdbqt)
-
Prepared ligand file (ligand.pdbqt)
-
AutoDock Vina software
Step-by-Step Protocol:
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the binding site of the receptor and large enough to accommodate the ligand in various orientations.[19] The center and dimensions of the grid box can be determined using AutoDock Tools.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.[22]
-
Run AutoDock Vina: Execute the docking simulation from the command line:
This command will generate an output file (output.pdbqt) containing the docked poses and their corresponding binding affinities, and a log file (log.txt) with details of the docking run.
PART 4: Analysis and Interpretation of Results
The output of a docking simulation requires careful analysis to extract meaningful insights.
Binding Affinity (Docking Score)
The binding affinity, reported in kcal/mol, is a primary indicator of the ligand's binding strength. A more negative value suggests a stronger binding affinity.[5][24] When comparing a series of 1-benzhydrylpiperazine derivatives, those with lower binding energies are predicted to be more potent.
Binding Pose and Interactions
Visual inspection of the docked poses using molecular visualization software is crucial.[24] Analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding.[24]
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
π-π Stacking: Interactions between aromatic rings.
The identification of key interacting residues can guide the design of new derivatives with improved binding.[24]
Data Presentation
Summarize the docking results in a clear and concise table for easy comparison of different derivatives.
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Compound 1 | -8.5 | Tyr123, Ser234, Phe345 | 2 |
| Compound 2 | -9.2 | Tyr123, Asp235, Phe345 | 3 |
| Compound 3 | -7.8 | Tyr123, Phe345 | 1 |
PART 5: Validation of the Docking Protocol
A critical aspect of any computational study is the validation of the methodology to ensure its reliability.[25]
Protocol Validation Workflow
Caption: Workflow for Validating a Molecular Docking Protocol.
Re-docking of a Co-crystallized Ligand
If a crystal structure of the target protein in complex with a known ligand is available, a common validation method is to extract the ligand and then dock it back into the binding site.[26][27]
Procedure:
-
Obtain the PDB structure of the protein-ligand complex.
-
Separate the ligand from the protein.
-
Prepare both the protein and the ligand as described in Parts 1 and 2.
-
Perform the docking using the established protocol.
-
Superimpose the lowest energy docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
A docking protocol is generally considered valid if the RMSD between the docked pose and the experimental pose is less than 2.0 Å.[26][27][28]
Enrichment Studies
Another validation method involves docking a set of known active compounds along with a larger set of "decoy" molecules (presumed inactives).[25] A successful docking protocol should be able to distinguish the active compounds from the decoys, ranking the actives higher in the results.[25]
PART 6: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Docking run fails or gives an error. | Incorrect file formats or paths in the configuration file. | Double-check all file names and paths. Ensure files are in the correct PDBQT format. |
| Ligand docks outside the binding pocket. | The grid box is not centered correctly or is too large. | Re-define the grid box to be more focused on the active site. |
| Poor correlation between docking scores and experimental activity. | The scoring function may not be suitable for the system. The protocol may not be properly validated. | Try a different docking program or scoring function. Re-validate the protocol carefully. Consider post-docking analysis like MM/PBSA.[27] |
| Unrealistic ligand conformations. | Issues with ligand preparation, such as incorrect bond rotatability. | Review the ligand preparation steps, ensuring rotatable bonds are correctly defined.[21] |
Conclusion
Molecular docking is a valuable computational tool for investigating the interactions of 1-benzhydrylpiperazine derivatives with their biological targets. By following a systematic and well-validated protocol, researchers can gain significant insights that can accelerate the drug discovery and development process. This guide provides a robust framework for conducting such studies with scientific integrity and rigor.
References
-
Creative Biostructure. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Retrieved from [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Kirshner, K. N., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(3), 639-649. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
-
Bentham Science. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]
-
Prothero, M. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]
-
Ruzic, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics, 14(12), 2600. Retrieved from [Link]
-
Scripps Research. (2020). AutoDock Vina Manual. Retrieved from [Link]
-
Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
The Molecular Graphics and Modeling Laboratory. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Duke Computer Science. (n.d.). Deciphering common failures in molecular docking of ligand-protein complexes. Retrieved from [Link]
-
SAMSON. (n.d.). Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. Retrieved from [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. Retrieved from [Link]
-
Ruzic, D., et al. (2022). Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. University of East Anglia. Retrieved from [Link]
-
ResearchGate. (2025). 1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etflin.com [etflin.com]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 11. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. indico4.twgrid.org [indico4.twgrid.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzhydrylpiperazine Hydrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Benzhydrylpiperazine hydrate. This document is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this important chemical intermediate. Here, we address common challenges and provide practical, experience-driven solutions to help you navigate potential experimental hurdles and optimize your synthetic outcomes.
Core Synthesis Pathway and Key Challenges
The most prevalent method for synthesizing 1-Benzhydrylpiperazine is through the nucleophilic substitution (N-alkylation) of piperazine with a benzhydryl halide, typically benzhydryl chloride. While straightforward in principle, the reaction's success hinges on carefully controlling stoichiometry and reaction conditions to favor the desired mono-alkylation product over common side products.
The primary challenge is preventing the second nitrogen atom of the piperazine ring from reacting, which leads to the formation of the 1,4-dibenzhydrylpiperazine impurity.[1] A secondary challenge involves the hydrolysis of the moisture-sensitive benzhydryl chloride, which can produce benzhydryl alcohol as a byproduct.[2]
Caption: Reaction scheme for 1-Benzhydrylpiperazine synthesis and major side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 1-Benzhydrylpiperazine? A1: The most widely used method is the direct N-alkylation of piperazine with benzhydryl chloride or bromide.[3][4][5] This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrohalic acid formed.[6]
Q2: Why is it critical to use a large excess of piperazine in the reaction? A2: Using a large excess of piperazine (typically 3 to 5 equivalents) is a statistical strategy to maximize the probability that a molecule of benzhydryl chloride will react with an un-substituted piperazine rather than the already-formed 1-Benzhydrylpiperazine.[1][2] This significantly suppresses the formation of the undesired 1,4-dibenzhydrylpiperazine side product.
Q3: What is the purpose of adding a base like potassium carbonate or triethylamine? A3: The N-alkylation reaction produces hydrogen chloride (HCl) as a byproduct. This acid will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. An added base, such as potassium carbonate or triethylamine, is required to scavenge this acid and ensure the piperazine remains a free, reactive nucleophile.[3][4][6]
Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting materials, you can visualize the consumption of benzhydryl chloride and the appearance of the product spot.[7] A typical mobile phase for this analysis is a mixture of ethyl acetate and dichloromethane or petroleum ether and ethyl acetate.[7][8]
Q5: What is the significance of the "hydrate" form of the final product? A5: 1-Benzhydrylpiperazine can crystallize with a molecule of water, forming a stable hydrate.[9][10] This is often the commercially available and handled form. For subsequent reactions, particularly those requiring anhydrous conditions, the presence of this water of hydration must be considered and potentially removed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable solutions.
Caption: Troubleshooting decision tree for 1-Benzhydrylpiperazine synthesis.
Detailed Troubleshooting Q&A
Problem: My reaction yield is significantly lower than expected.
-
Potential Cause: Incomplete reaction.
-
Recommended Solution: Monitor the reaction by TLC to ensure the limiting reagent (benzhydryl chloride) is fully consumed. If the reaction stalls, consider moderately increasing the temperature or extending the reaction time.[2] Ensure the base used is active and present in sufficient quantity to neutralize the generated acid.
-
-
Potential Cause: Hydrolysis of benzhydryl chloride.
-
Recommended Solution: Benzhydryl chloride is highly sensitive to moisture.[2] Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. For best results, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]
-
Problem: My final product is contaminated with a significant amount of 1,4-dibenzhydrylpiperazine.
-
Potential Cause: Insufficient excess of piperazine was used.
-
Recommended Solution: The molar ratio of piperazine to benzhydryl chloride is the most critical factor for controlling selectivity. Increase the ratio to a 3:1 to 5:1 range to statistically favor mono-alkylation.[2]
-
-
Potential Cause: The reaction temperature was too high, or the benzhydryl chloride was added too quickly.
-
Recommended Solution: High temperatures can provide the activation energy for the less reactive 1-benzhydrylpiperazine to undergo a second alkylation. Lower the reaction temperature and monitor progress by TLC. Additionally, adding the benzhydryl chloride solution slowly (dropwise) over a period of time maintains its low concentration, which favors mono-alkylation.[11]
-
Problem: I am observing benzhydryl alcohol as a major impurity in my crude product.
-
Potential Cause: Presence of water in the reaction mixture.
-
Recommended Solution: This is a direct result of benzhydryl chloride hydrolysis. Rigorously exclude water from your reaction by using anhydrous grade solvents and drying all glassware.[2] Running the reaction under an inert atmosphere is also highly recommended.
-
-
Potential Cause: Use of a protic or hydroxylic solvent (e.g., ethanol).
Key Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylpiperazine
This protocol is adapted from general procedures for the selective mono-N-alkylation of piperazine.[1][3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (4 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Reagent Addition: In a separate flask, dissolve benzhydryl chloride (1 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred piperazine mixture at room temperature over 30-60 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir overnight.[4]
-
Monitoring: Monitor the reaction's completion by TLC, checking for the disappearance of the benzhydryl chloride spot.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.[8] Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.[7][8]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column (60-120 mesh) using a suitable eluent system, such as petroleum ether and ethyl acetate.
-
Elution: Load the adsorbed product onto the column. Elute with a gradient system, starting with a low polarity mixture and gradually increasing the polarity. It can be beneficial to include a small amount of triethylamine (~1%) in the eluent to prevent the product from tailing on the acidic silica gel.[7]
-
Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 1-Benzhydrylpiperazine.
Data Summary: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Stoichiometry | Low Piperazine Excess (e.g., 1.5:1) | Variable | Poor: High 1,4-disubstitution | Insufficient statistical control to prevent over-alkylation. |
| High Piperazine Excess (e.g., 4:1) | Good | High: Low 1,4-disubstitution | High probability of benzhydryl chloride reacting with unsubstituted piperazine.[2] | |
| Solvent | Protic (e.g., Ethanol) | Low | Poor: Benzhydryl alcohol impurity | Solvent can react with the electrophilic benzhydryl chloride.[2] |
| Aprotic (e.g., DMF, ACN) | High | Good | Inert to the reactants, facilitates the SN2 reaction.[2][6] | |
| Temperature | Low (e.g., Room Temp) | Lower (slower reaction) | Higher | Favors the more reactive primary amine, reducing the rate of the second alkylation. |
| High (e.g., >100 °C) | Higher (faster reaction) | Lower | Provides sufficient energy for the less nucleophilic product to react further. |
References
- BenchChem. (n.d.). Preventing side product formation in benzhydrylpiperazine synthesis.
- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
- Egis Gyogyszergyar Rt. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
- Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 13.
-
National Center for Biotechnology Information. (n.d.). Benzhydrylpiperazine. PubChem Compound Database. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2020).
- Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
- Kumar, C. S. A., et al. (2014). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 587-593.
- Shingare, M. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9535-9547.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 8. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-benzhydrylpiperazine | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-(Diphenylmethyl)piperazine hydrate | 841-77-0 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Benzhydrylpiperazine Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-Benzhydrylpiperazine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important class of compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common experimental hurdles and optimizing reaction outcomes.
Section 1: Synthesis of the Key Intermediate: 1-Benzhydrylpiperazine
The synthesis of the 1-benzhydrylpiperazine core is the foundational step for producing a wide array of derivatives. The primary challenge in this stage is achieving selective mono-N-alkylation of the piperazine ring while minimizing the formation of the di-substituted byproduct, 1,4-dibenzhydrylpiperazine.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary causes of low yield and side product formation during the synthesis of 1-benzhydrylpiperazine?
A1: The most common issues are the formation of 1,4-dibenzhydrylpiperazine through over-alkylation and the hydrolysis of the benzhydryl chloride starting material.[1] The primary factors influencing these outcomes are:
-
Stoichiometry: Using an equimolar ratio or an excess of benzhydryl chloride dramatically increases the probability of the second nitrogen atom reacting, leading to the di-substituted product.[1][2]
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the activation energy for the less reactive N-benzhydrylpiperazine to undergo a second alkylation.[2]
-
Moisture: Benzhydryl chloride is highly susceptible to hydrolysis, which converts it to benzhydryl alcohol, an unreactive byproduct. This requires the use of anhydrous solvents and reagents.[1]
Q2: How can I selectively synthesize the mono-substituted 1-benzhydrylpiperazine?
A2: The most effective and straightforward strategy is to manipulate the stoichiometry in favor of the desired product. Using a large excess of piperazine (typically 5 to 10 equivalents) relative to the benzhydrylating agent creates a statistical preference for the agent to react with an unsubstituted piperazine molecule rather than a mono-substituted one.[1][2]
Q3: I'm still observing significant di-alkylation even with an excess of piperazine. What other parameters can I adjust?
A3: If di-substitution persists, consider the following optimization steps:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity. A moderate temperature of 50-80°C is often a good balance between reaction rate and selectivity.[1][2]
-
Slow Addition of Alkylating Agent: Adding a solution of benzhydryl chloride dropwise over an extended period maintains its low concentration in the reaction mixture, further favoring mono-alkylation.[3]
-
Choice of Solvent and Base: The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) in the presence of a mild inorganic base like potassium carbonate (K₂CO₃) to neutralize the HCl formed.[4][5]
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the synthetic workflow and a decision tree for troubleshooting common issues in 1-benzhydrylpiperazine synthesis.
Caption: Workflow and troubleshooting for 1-benzhydrylpiperazine synthesis.
Protocol 1: Optimized Synthesis of 1-Benzhydrylpiperazine
This protocol is designed to maximize the yield of the mono-substituted product.
Materials:
-
Piperazine, anhydrous (5.0 eq)
-
Benzhydryl chloride (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Heat the mixture to 80°C with stirring.
-
Dissolve benzhydryl chloride (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the benzhydryl chloride solution dropwise to the heated piperazine mixture over 1 hour.
-
Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.[4]
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Section 2: Derivatization of 1-Benzhydrylpiperazine
Once the 1-benzhydrylpiperazine core is synthesized and purified, the secondary amine is available for a variety of functionalization reactions, including N-acylation, N-sulfonylation, and N-alkylation.
Frequently Asked Questions & Troubleshooting
Q4: I am attempting an N-acylation with an acid chloride, but the reaction is sluggish and gives a poor yield. What could be the issue?
A4: N-acylation and N-sulfonylation reactions are typically fast and high-yielding. Common causes for failure include:
-
Inadequate Base: These reactions release HCl, which will protonate the starting material, rendering it non-nucleophilic. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the acid. Use at least 2-3 equivalents of the base.[4][6]
-
Reagent Quality: Acid chlorides and sulfonyl chlorides are moisture-sensitive. Use freshly opened or properly stored reagents.
-
Temperature: While these reactions often proceed well at 0°C to room temperature, some less reactive electrophiles may require gentle heating.[4]
Q5: My N-alkylation reaction with an alkyl halide is not working. The starting material is recovered unchanged. What should I try?
A5: N-alkylation of the secondary amine on 1-benzhydrylpiperazine is often more challenging than acylation.
-
Base and Solvent System: This reaction requires a stronger base and typically higher temperatures than acylation. A common successful system is K₂CO₃ as the base in a polar aprotic solvent like acetonitrile or DMF, heated to reflux.[7]
-
Leaving Group: The reactivity of the alkylating agent is critical. The order of reactivity is Iodide > Bromide > Chloride. If using an alkyl chloride with no success, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).[5]
-
Steric Hindrance: The benzhydryl group is bulky. If your alkylating agent is also sterically hindered, the reaction may require more forcing conditions (higher temperatures, stronger base like sodium hydride, or alternative methods).
Q6: How can I avoid the formation of quaternary ammonium salts during N-alkylation?
A6: Quaternization occurs when the newly formed tertiary amine is further alkylated. This is more likely with highly reactive alkylating agents (e.g., methyl iodide). To minimize this:
-
Use Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent, but avoid a large excess.
-
Consider Reductive Amination: An alternative and highly effective method is reductive amination. This involves reacting the 1-benzhydrylpiperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This pathway completely avoids the possibility of over-alkylation.[3]
Summary of Reaction Conditions for Derivatization
| Reaction Type | Electrophile | Typical Base | Solvent | Temperature | Key Considerations |
| N-Acylation | Acid Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to RT | Fast reaction; ensure anhydrous conditions.[4] |
| N-Sulfonylation | Sulfonyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to RT | Similar to acylation; high yielding.[4][6] |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Reflux | Slower reaction; KI can be used as a catalyst.[7] |
| Reductive Amination | Aldehyde/Ketone | (None required) | DCE, DCM | Room Temp | Requires a reducing agent (e.g., STAB); avoids quaternization.[3] |
Protocol 2: General Procedure for N-Sulfonylation/N-Acylation
Materials:
-
1-Benzhydrylpiperazine (1.0 eq)
-
Substituted Sulfonyl Chloride or Acid Chloride (1.0 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane (DCM), dry
Procedure:
-
Dissolve 1-benzhydrylpiperazine (1.0 eq) in dry DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add triethylamine (3.0 eq) to the solution and stir for 10 minutes.[4]
-
Add the appropriate sulfonyl chloride or acid chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours, monitoring by TLC.[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for N-Alkylation
Materials:
-
1-Benzhydrylpiperazine (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (1.7 eq)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine 1-benzhydrylpiperazine (1.0 eq), the corresponding bromo-alkyl ester (1.1 eq), and potassium carbonate (1.7 eq) in acetonitrile.[7]
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, cool the mixture to room temperature and filter it through Celite to remove the inorganic base.
-
Wash the Celite pad with additional acetonitrile.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the resulting crude mixture using flash chromatography.
Section 3: General Purification and Analysis
Q7: My crude product is an oil and is difficult to purify by crystallization. What is the best approach for purification?
A7: Many 1-benzhydrylpiperazine derivatives are oils or low-melting solids.[4]
-
Column Chromatography: This is the most reliable method for purifying these compounds. A gradient elution using a hexane/ethyl acetate system is often effective for less polar derivatives. For more polar compounds, a dichloromethane/methanol system may be required.[4][6]
-
Acid-Base Extraction: As the products are basic, an acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with fresh organic solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent.[5]
Q8: What are the key analytical signatures I should look for to confirm my product structure?
A8: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the disappearance of the N-H proton signal from the 1-benzhydrylpiperazine starting material. You should also see characteristic signals for the newly introduced group. The benzhydryl methine proton (-CH) typically appears as a singlet around 4.3 ppm.[4][8]
-
¹³C NMR: The appearance of new signals corresponding to the added moiety (e.g., a carbonyl carbon for amides, new alkyl carbons) is a key indicator.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight and elemental composition of the final product.[8]
References
-
Manjunatha, M., et al. (2017). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Cogent Chemistry. [Link]
- Google Patents. (1987). EP0115203B1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Khan, I., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Piska, K., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences. [Link]
-
Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
-
Santhoshi, A., et al. (2014). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Medicinal Chemistry Research. [Link]
-
Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 1-Benzhydrylpiperazine hydrate
Technical Support Center: 1-Benzhydrylpiperazine Hydrate
Welcome to the technical support guide for the purification of this compound. This document is designed for chemistry professionals engaged in the synthesis and purification of this important pharmaceutical intermediate. Here, we move beyond simple protocols to address the nuances of purification, focusing on the rationale behind each step to empower you to troubleshoot effectively and achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of this compound.
Q1: What are the most common impurities in crude 1-Benzhydrylpiperazine and what are their sources?
A1: Understanding the impurity profile is the first step toward effective purification. The most common impurities arise directly from the synthesis, which typically involves the N-alkylation of piperazine with a benzhydryl halide (e.g., benzhydryl chloride).[1][2]
| Impurity | Source / Cause | Recommended Removal Strategy |
| 1,4-Dibenzhydrylpiperazine | Over-alkylation of piperazine. This occurs when the molar ratio of piperazine to benzhydryl halide is too low, or if reaction temperatures are too high.[3] | Careful recrystallization (the disubstituted product is often less soluble in polar solvents) or silica gel column chromatography.[2] |
| Unreacted Piperazine | Using a large excess of piperazine to favor mono-alkylation.[3] | Washing the organic phase with water or dilute acid. Piperazine is water-soluble, especially in its protonated salt form.[4] |
| Unreacted Benzhydryl Chloride | Incomplete reaction. | Quenching the reaction with a base (e.g., aqueous sodium bicarbonate) to hydrolyze the halide, followed by extraction.[5] |
| Benzhydrol | Hydrolysis of the benzhydryl halide starting material, often due to moisture in the reagents or solvents.[3][6] | Silica gel column chromatography. Its polarity is different from the desired product. |
Q2: What is the most effective general method for purifying crude this compound?
A2: A multi-step approach combining extraction and recrystallization is typically most effective for achieving high purity. Column chromatography is also a powerful tool, especially for removing closely related impurities.[2][7]
A robust purification workflow begins with an acidic aqueous extraction of the crude reaction mixture. Dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing with dilute acid (e.g., 1N HCl) will protonate the basic piperazine nitrogens, pulling the desired product and any unreacted piperazine into the aqueous layer.[8][9] Neutral impurities like benzhydrol and 1,4-dibenzhydrylpiperazine will remain in the organic layer, which can be discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent, dried, and concentrated. The final, crucial step is recrystallization from a suitable solvent system.
Caption: General Purification Workflow for 1-Benzhydrylpiperazine.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which 1-Benzhydrylpiperazine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, mixed solvent systems are often effective. A common approach involves dissolving the crude solid in a "good" solvent (like ethanol, methanol, or acetone) at its boiling point and then titrating in a "poor" solvent (like water or a non-polar hydrocarbon such as n-heptane or hexane) until the solution becomes slightly turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization.
Based on literature, mixtures of ethanol and n-heptane or ethanol and water are good starting points.[10] The compound is slightly soluble in methanol and sparingly soluble in water.[2][11]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is necessary to confirm both purity and identity.
-
Melting Point: A sharp melting point range close to the literature value (90-93 °C for the anhydrous form) is a good indicator of purity.[2] Impurities will typically broaden and depress the melting point.
-
Chromatography: Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide quantitative purity data.[12][13]
-
Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure, while the absence of signals corresponding to impurities provides strong evidence of purity.[12][14]
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[11] Some sources note that it is air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: During recrystallization, my product "oiled out" instead of forming crystals.
-
Potential Cause: This common issue, known as "oiling out," often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[15] The solute comes out of solution as a liquid phase rather than a solid crystalline lattice.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level.[15]
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask. Very slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[15]
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Try a solvent with a lower boiling point or a different solvent polarity.
-
Problem: No crystals are forming, even after the solution has cooled to room temperature.
-
Potential Cause: The solution may be too dilute (too much solvent was used) or it may be supersaturated, lacking a nucleation point to initiate crystal growth.[15][16]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[16]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[15]
-
-
Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[16]
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound. Combine this with scratching for best results.[15]
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. uomphysics.net [uomphysics.net]
- 8. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]
- 9. ijpsr.com [ijpsr.com]
- 10. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 11. 1-BENZHYDRYLPIPERAZINE CAS#: 841-77-0 [m.chemicalbook.com]
- 12. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. ijpsr.com [ijpsr.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Benzhydrylpiperazine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydrylpiperazine. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis for high yield and purity is crucial. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Benzhydrylpiperazine, and what is the underlying reaction mechanism?
The most prevalent method for synthesizing 1-Benzhydrylpiperazine is the nucleophilic substitution reaction between benzhydryl chloride and piperazine.[1][2] This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this mechanism, the nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon of benzhydryl chloride, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: SN2 mechanism for 1-Benzhydrylpiperazine synthesis.
Q2: I am observing a significant amount of a di-substituted byproduct, 1,4-dibenzhydrylpiperazine. How can I minimize its formation?
The formation of 1,4-dibenzhydrylpiperazine is a common side reaction where both nitrogen atoms of the piperazine ring are alkylated.[3] To favor mono-alkylation and improve the yield of 1-Benzhydrylpiperazine, several strategies can be employed:
-
Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine relative to benzhydryl chloride (e.g., 3 to 10 equivalents) is the most effective method.[3] This statistically favors the reaction of benzhydryl chloride with an unreacted piperazine molecule over a mono-alkylated one.
-
Slow Addition of Benzhydryl Chloride: Adding the benzhydryl chloride solution dropwise to the piperazine solution can help maintain a low concentration of the alkylating agent, further reducing the likelihood of di-substitution.[3]
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[3]
Q3: My yield is consistently low, even with a large excess of piperazine. What are other potential causes?
Low yields can stem from several factors beyond di-substitution:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider increasing the reaction time or moderately increasing the temperature.[4]
-
Hydrolysis of Benzhydryl Chloride: Benzhydryl chloride is sensitive to moisture and can hydrolyze to form benzhydryl alcohol, an impurity that will reduce your yield.[4] It is crucial to use anhydrous (dry) solvents and reagents and to ensure all glassware is thoroughly dried.[4]
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. An appropriate base is needed to neutralize the HCl formed during the reaction. The solvent must be able to dissolve the reactants and facilitate the SN2 reaction.
Q4: What is the role of a base in this synthesis, and which bases are commonly used?
A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If not neutralized, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Commonly used bases include:
-
Inorganic Bases: Anhydrous potassium carbonate (K2CO3) is a frequently used, mild, and inexpensive base.[1][5]
-
Organic Bases: Triethylamine (TEA) is another common choice, acting as both a base and a solvent in some cases.[1]
The choice of a weaker base can sometimes help to avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to react a second time.[3]
Q5: How does the choice of solvent affect the reaction?
The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its reactivity.[6][7][8] Suitable solvents for this synthesis include:
Using non-hydroxylic solvents is also recommended to prevent the hydrolysis of benzhydryl chloride.[4]
Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in 1-Benzhydrylpiperazine synthesis.
Issue 1: High Levels of 1,4-dibenzhydrylpiperazine
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient excess of piperazine. | Increase the molar ratio of piperazine to benzhydryl chloride. A ratio of 5:1 to 10:1 is a good starting point.[3] | A higher concentration of piperazine increases the probability of benzhydryl chloride reacting with an un-substituted piperazine molecule rather than the mono-substituted product. |
| Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that favors mono-alkylation without significantly slowing down the reaction.[3] | The second alkylation step may have a higher activation energy. Lowering the temperature can disproportionately slow down this undesired reaction compared to the initial mono-alkylation. |
| Inefficient mixing. | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.[4] | Poor mixing can lead to localized high concentrations of benzhydryl chloride, increasing the likelihood of di-substitution. |
| Benzhydryl chloride added too quickly. | Add the benzhydryl chloride solution slowly (dropwise) to the piperazine solution.[3] | Slow addition maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant un-substituted piperazine. |
Issue 2: Significant Amount of Benzhydryl Alcohol as an Impurity
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | Benzhydryl chloride is susceptible to hydrolysis (an SN1-type reaction with water) to form benzhydryl alcohol. Eliminating water from the reaction system prevents this side reaction. |
| Use of a protic or hydroxylic solvent. | Switch to a non-hydroxylic, polar aprotic solvent such as DMF, acetonitrile, or dichloromethane.[4] | Protic solvents can act as a source of protons and can also participate in hydrolysis. Aprotic solvents do not have acidic protons and are less likely to promote hydrolysis. |
Issue 3: Low Overall Yield Despite Addressing Di-substitution and Hydrolysis
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete reaction. | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.[4] | The reaction may require more time or energy to reach completion. Monitoring ensures the reaction is stopped at the appropriate time to maximize product formation and minimize side reactions. |
| Loss of product during workup and purification. | During aqueous workup, ensure the pH of the aqueous layer is basic before extraction to keep the product in its free base form, which is more soluble in organic solvents. Use a continuous extraction method if the product has some water solubility. Optimize the solvent system for column chromatography to ensure good separation and recovery. | 1-Benzhydrylpiperazine is a basic compound. In acidic or neutral aqueous solutions, it can be protonated, increasing its water solubility and leading to poor extraction into an organic solvent. |
Optimized Experimental Protocol
This protocol is designed to favor the mono-N-alkylation of piperazine with benzhydryl chloride.
Materials:
-
Piperazine (anhydrous)
-
Benzhydryl chloride
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Benzhydryl Chloride: In a separate flask, dissolve benzhydryl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the benzhydryl chloride solution dropwise to the stirred piperazine suspension at room temperature over 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress by TLC (e.g., using a 10:1 DCM:Methanol solvent system). The reaction is typically complete within 4-12 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Benzhydrylpiperazine as a white to light yellow crystalline powder.[10]
Quantitative Data Summary:
| Parameter | Value/Condition |
| Piperazine : Benzhydryl Chloride Molar Ratio | 5 : 1 |
| K2CO3 : Benzhydryl Chloride Molar Ratio | 2 : 1 |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | ~80°C (Reflux) |
| Reaction Time | 4-12 hours (monitor by TLC) |
| Expected Yield | 70-90% (after purification) |
References
-
Kumar, C. S. A., Vinaya, K., Chandra, J. N. S., Thimmegowda, N. R., Prasad, S. B. B., Sadashiva, C. T., & Rangappa, K. S. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469. Available at: [Link]
-
Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(1), 213-217. Available at: [Link]
- EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.
-
Santhoshi, A., Kumar, S. N., Sujitha, P., Poornachandra, Y., Sadhu, P. S., Kumar, C. G., & Rao, V. J. (2014). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Medicinal Chemistry Research, 23(6), 3207-3219. Available at: [Link]
-
Kumar, C. S. A., Vinaya, K., Chandra, J. N. S., Thimmegowda, N. R., Prasad, S. B. B., Sadashiva, C. T., & Rangappa, K. S. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9697-9706. Available at: [Link]
-
Mendes, A., Ramos, M. J., & Fernandes, P. A. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry B, 110(4), 1877-1888. Available at: [Link]
-
Singh, P., Singh, A., Kumar, V., & Sharma, P. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(9), 1133-1147. Available at: [Link]
-
Kumar, C. S. A., Vinaya, K., Chandra, J. N. S., Thimmegowda, N. R., Prasad, S. B. B., Sadashiva, C. T., & Rangappa, K. S. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9697-9706. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Marković, J., D'Acquarica, I., Ciacchi, F., Zidar, N., & Kikelj, D. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 22(23), 12814. Available at: [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models - ResearchGate. Available at: [Link]
-
8.2: Factors That Affect ngcontent-ng-c1376895314="" _nghost-ng-c2021778942="" class="inline ng-star-inserted">
Reactions - Chemistry LibreTexts. Available at: [Link] -
Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? - Quora. Available at: [Link]
-
Singh, A., Kumar, V., & Sharma, P. (2022). design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(6), 2476-2483. Available at: [Link]
-
Marković, J., D'Acquarica, I., Ciacchi, F., Zidar, N., & Kikelj, D. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 22(23), 12814. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
Optimizing storage conditions for 1-Benzhydrylpiperazine hydrate
Introduction
1-Benzhydrylpiperazine, and its hydrate form, is a crucial intermediate in the synthesis of various pharmacologically active molecules, including antihistamines and other CNS-acting agents[1][2]. The integrity and purity of this starting material are paramount to the success of subsequent experimental and developmental stages. Improper storage can lead to degradation, contamination, or changes in its physical state, compromising experimental outcomes. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to optimize the storage conditions of 1-Benzhydrylpiperazine hydrate, troubleshoot common issues, and ensure the long-term stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The primary goal is to protect the compound from atmospheric moisture, air, light, and incompatible chemicals. Based on guidelines for piperazine derivatives and air-sensitive compounds, a multi-faceted approach is required for optimal stability.
The key is maintaining a controlled environment. This compound is stable under normal, recommended storage conditions[3][4][5]. However, deviations can compromise its integrity. It is typically a white to light yellow crystalline powder[1][6]. Any significant change from this appearance may indicate a storage issue.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Explanation |
| Temperature | Room Temperature (<15°C Recommended) | While stable at ambient temperatures, storing in a cool, dark place is advised to minimize the rate of any potential degradation reactions. Avoid areas with significant temperature fluctuations. |
| Humidity | Dry Environment (Use of Desiccants) | Piperazine compounds can be hygroscopic, meaning they absorb moisture from the air[7]. As a hydrate, the compound's water content is fixed; exposure to excess moisture can alter its physical form (clumping) and potentially promote hydrolysis. Store in a tightly sealed container, preferably within a desiccator. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The compound is noted to be air-sensitive. The piperazine moiety can be susceptible to oxidation. Storing under an inert gas blanket displaces oxygen and moisture, providing the best protection[3]. |
| Light | Protect from Light (Amber Vials/Darkness) | Many complex organic molecules, especially those with aromatic rings like the benzhydryl group, are light-sensitive[3][7]. UV radiation can provide the energy to initiate photo-degradation. Store in amber glass containers or in a dark cabinet. |
| Container | Tightly Sealed Original Container | Always store the product in its original, tightly sealed container to prevent contamination and exposure to the atmosphere[4][8][9]. Ensure the container is not damaged. |
| Location | Cool, Dry, Well-Ventilated, Locked Area | Store in a dedicated, well-ventilated chemical storage area away from heat sources or ignition points[8][10]. For safety and control, it should be in a locked cabinet or area with restricted access[5][11]. |
Q2: The Safety Data Sheet (SDS) mentions the compound is "air-sensitive" and "hygroscopic." What specific precautions must I take?
A2: These warnings are critical. "Air-sensitive" implies a reactivity with components of the air, primarily oxygen and moisture. "Hygroscopic" specifically refers to its tendency to absorb moisture from the air[7].
-
Causality: The secondary amine in the piperazine ring is a potential site for oxidation. Moisture can not only cause the powder to clump, making it difficult to weigh and handle accurately, but it can also act as a medium for hydrolytic degradation under certain conditions.
-
Field-Proven Insight: For weighing and aliquoting, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere. If a glove box is unavailable, work quickly in a low-humidity environment. After dispensing, flush the container headspace with an inert gas like argon or nitrogen before tightly resealing.
Q3: What materials or chemicals are incompatible with this compound?
A3: Avoid storage near strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents[3][4][5][8].
-
Expertise: The piperazine moiety contains basic nitrogen atoms. These will react exothermically with strong acids in a classic acid-base reaction. Oxidizing agents can degrade the molecule. Contact with reactive acylating agents like acid chlorides and anhydrides can lead to unwanted N-acylation of the piperazine ring.
Q4: How can I visually assess if my sample of this compound has degraded?
A4: A pure sample should be a white to pale yellow crystalline powder[1][6]. Signs of potential degradation or contamination include:
-
Discoloration: A change to a more pronounced yellow, brown, or orange color.
-
Change in Texture: The appearance of clumps, a "gummy" or oily consistency, or melting indicates moisture absorption or the formation of impurities with lower melting points.
-
Odor: Any unusual or strong chemical odor not typical for the compound.
If you observe any of these changes, the sample's purity should be verified analytically before use.
Troubleshooting Guide
Q: My powder has become clumpy and is difficult to handle. What happened and is it still usable?
A: This is the most common sign of moisture absorption due to improper sealing or storage in a humid environment[7]. The clumping itself does not necessarily mean the chemical has degraded, but it indicates that the storage protocol has been breached.
-
Immediate Action: Dry the material under a vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). Do not heat aggressively, as this may cause thermal degradation.
-
Validation: After drying, you MUST re-validate the compound's purity before use. The ingress of moisture could have initiated hydrolysis or other degradation pathways. A simple purity check via Thin Layer Chromatography (TLC) or melting point analysis is recommended. See the protocol below.
Q: My experiment failed, and I suspect the integrity of the this compound. How can I confirm its purity?
A: Analytical validation is the only way to be certain.
-
Recommended Methods:
-
Thin Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity. A pure compound should result in a single, well-defined spot. The presence of multiple spots indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and can help identify impurities[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals[2].
-
Melting Point Analysis: A sharp melting point within the specified range (e.g., 91-95°C) suggests high purity. A broad or depressed melting range indicates the presence of impurities.
-
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick check for the presence of non-volatile impurities. It is based on methodologies used during the synthesis and purification of the compound[1][13].
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
Developing Chamber
-
Mobile Phase: 1:1 mixture of Ethyl Acetate and Dichloromethane.
-
Sample Solution: Dissolve a small amount (~1 mg) of this compound in 1 mL of Dichloromethane.
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 10-15 minutes.
-
Using a capillary tube, spot a small amount of the sample solution onto the TLC plate's baseline.
-
Place the TLC plate into the saturated chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots.
-
Dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear. The piperazine amine should stain readily.
Interpretation:
-
High Purity: A single, well-defined spot.
-
Potential Degradation: The presence of additional spots, especially near the baseline (polar impurities) or close to the main spot.
Visual Workflow and Degradation Models
Troubleshooting Storage Issues
The following diagram outlines a logical workflow for troubleshooting common problems encountered with this compound.
Caption: A decision tree for troubleshooting issues with this compound.
Potential Degradation Pathways
This diagram illustrates chemically plausible, though not exhaustively proven, degradation pathways for 1-Benzhydrylpiperazine based on its structure. This serves as a conceptual model for understanding potential instabilities.
Caption: Potential degradation routes for this compound.
References
-
Loba Chemie. (n.d.). PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. [Link]
-
Novachem. (2024). Piperazine citrate Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
Chem Service. (2015). Piperazine hydrate Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70048, Benzhydrylpiperazine. [Link]
-
PharmaCompass. (n.d.). 1-Benzhydryl-piperazine Drug Information. [Link]
-
Analytical Methods Committee, Royal Society of Chemistry. (2013). Analytical methods for the determination of piperazines in seized materials. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzhydryl piperazine in NIST Chemistry WebBook. [Link]
-
Perin, N., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 23(21), 13456. [Link]
-
Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Benzhydryl piperazine. [Link]
-
Perin, N., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity... ResearchGate. [Link]
-
Global Substance Registration System. (n.d.). 1-BENZHYDRYLPIPERAZINE. [Link]
-
S. Shan, et al. (2009). Crystal Structure of a Bioactive Intermediate: 1-Benzhydrylpiperazine. Semantic Scholar. [Link]
-
Gorniak, A., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches... Molecules, 27(21), 7593. [Link]
Sources
- 1. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 2. ijpsr.com [ijpsr.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Benzhydrylpiperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. tmmedia.in [tmmedia.in]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 1-Benzhydrylpiperazine Derivatives
Welcome to the technical support center for the purification of 1-benzhydrylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of these valuable compounds. The unique chemical nature of the 1-benzhydrylpiperazine scaffold—specifically the presence of basic nitrogen atoms—often leads to predictable yet frustrating issues during silica gel column chromatography.
This document moves beyond simple protocols to provide in-depth, mechanism-based troubleshooting. By understanding the root cause of common chromatographic problems, you can develop robust and efficient purification methods.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What's causing this and how do I fix it?
This is the most common issue encountered when purifying piperazine derivatives on standard silica gel.
Root Cause Analysis: The problem stems from a strong acid-base interaction between the basic nitrogen atoms (pKa ≈ 5.3 and 9.7) in the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase[1][2][3][4]. This interaction is strong enough to cause some of your compound to "stick" to the column, eluting slowly and non-uniformly, which results in significant peak tailing or streaking. In severe cases, this can lead to irreversible adsorption and loss of product.
Troubleshooting & Solutions:
-
Mobile Phase Modification (The Primary Solution): The most effective strategy is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase[1][2][5]. This base will preferentially interact with the silanol groups, allowing your target compound to elute symmetrically.
-
Triethylamine (TEA): This is the most widely used modifier. Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)[1][4]. Always confirm the improvement on a TLC plate first; you should see a significant improvement in spot shape.
-
Ammonia: For very basic derivatives, a solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., 1-2% of the ammonia solution in dichloromethane)[4].
-
-
Pre-treat the Silica Gel: Before packing your column, you can deactivate the silica by preparing a slurry in your chosen mobile phase that already contains the basic modifier (e.g., 1% TEA in hexane/ethyl acetate)[1]. This ensures the entire stationary phase is neutralized before your compound is introduced.
Q2: I'm getting very poor recovery of my product from the column. I load 1 gram, but only get back 300 mg.
This indicates a more severe case of the irreversible adsorption described in Q1. A significant portion of your compound is permanently stuck to the stationary phase.
Troubleshooting & Solutions:
-
Implement Basic Modifiers Immediately: If you are not already using a basic modifier like triethylamine (TEA), this is the first and most critical change to make[1][6][7]. See Q1 for details.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the interaction with silica is too strong. In this case, changing the stationary phase is the logical next step[1][2].
-
Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds[1]. It eliminates the acid-base interaction that causes irreversible binding. You will need to re-develop your mobile phase system using TLC with alumina plates.
-
Amine-Functionalized Silica: This is a specialty stationary phase where amine groups are covalently bonded to the silica surface. It provides a basic environment and is highly effective for purifying basic analytes, though it is a more expensive option[1][8].
-
Table 1: Comparison of Stationary Phases for Piperazine Derivative Purification
| Stationary Phase | Principle of Operation | Advantages | Disadvantages | Best Suited For |
| Silica Gel | Normal Phase (Polar) | High resolving power, cost-effective, widely available[5]. | Acidic surface causes tailing and loss of basic compounds[1][2]. | Compounds that show no tailing, or when used with a basic modifier. |
| Silica Gel + TEA | Normal Phase (Modified) | Effectively masks acidic silanol sites, improving peak shape and recovery[6][7][9]. | TEA can be difficult to remove post-purification due to its high boiling point. | The standard method for most 1-benzhydrylpiperazine derivatives. |
| Basic Alumina | Normal Phase (Basic) | Eliminates acid-base interactions, excellent for basic and acid-sensitive compounds[1]. | Can have lower resolving power than silica; activity can vary with water content. | Compounds that show poor recovery on silica even with TEA. |
| Reversed-Phase (C18) | Reversed Phase (Non-polar) | Effective for polar, ionizable compounds; often used in HPLC[10][11]. | Requires aqueous mobile phases; may not be ideal for typical organic-soluble derivatives. | Highly polar or ionic derivatives; analytical-scale separations (HPLC). |
Q3: My target compound is co-eluting with a closely related impurity. How can I improve the separation?
Achieving good resolution between structurally similar compounds requires careful optimization of chromatographic selectivity.
Troubleshooting & Solutions:
-
Optimize the Mobile Phase Polarity: The goal is to find a solvent system where the impurity and the product have different affinities for the stationary phase.
-
Isocratic Elution: Test a range of solvent polarities. If your Rf is ~0.5 in 20% Ethyl Acetate/Hexane, try running TLCs in 15%, 20%, and 25% to see if the spot separation (ΔRf) improves. An ideal Rf for column chromatography is between 0.2 and 0.4[5].
-
Change Solvent System: If Hexane/EtOAc doesn't work, try a different solvent system with different selectivity, such as Dichloromethane/Methanol[12].
-
Gradient Elution: If there is a significant polarity difference between your compound and the impurity, a gradient elution is highly effective[13][14]. Start with a low-polarity mobile phase (e.g., 100% Hexane) and gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate). This will elute less polar impurities first, followed by your compound, and then more polar impurities.
-
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, the amount of crude material loaded should be about 1-2% of the mass of the silica gel (e.g., 1-2 g of crude material on 100 g of silica).
Experimental Protocols & Workflows
Visual Workflow: General Purification Process
The following diagram outlines the standard workflow for the purification of a 1-benzhydrylpiperazine derivative.
Caption: Standard workflow for column chromatography purification.
Step-by-Step Protocol: Purification Using a TEA-Modified Mobile Phase
This protocol assumes a crude product from a reaction like the acylation or sulfonation of 1-benzhydrylpiperazine[15][16][17].
-
TLC Method Development:
-
Prepare three developing chambers with the following mobile phases:
-
A: 20% Ethyl Acetate (EtOAc) in Hexane
-
B: 30% EtOAc in Hexane
-
C: 30% EtOAc in Hexane + 1% Triethylamine (TEA)
-
-
Spot your crude reaction mixture on three separate silica gel TLC plates.
-
Develop one plate in each chamber.
-
Visualize under UV light. Compare plates B and C. Plate C should show a round, well-defined spot for your product, while plate B may show streaking[4].
-
Adjust the EtOAc/Hexane ratio until the Rf of your product in the TEA-containing eluent is ~0.3. This is your chosen mobile phase.
-
-
Column Preparation:
-
Select a column of appropriate size (aim for a silica gel mass that is 50-100 times the mass of your crude product).
-
In a beaker, prepare a slurry of silica gel in your chosen mobile phase (including 1% TEA)[1].
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively (for "dry loading"): Dissolve your crude product in a solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add your sample to the top of the column. For dry loading, sprinkle the powder evenly onto the sand.
-
Gently open the stopcock and allow the sample to absorb onto the silica, adding small amounts of eluent to rinse the sides. Do not let the column run dry.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your mobile phase.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the progress of the separation by periodically checking the fractions with TLC.
-
-
Work-up:
-
Pool the fractions containing your pure product.
-
Remove the solvent and TEA using a rotary evaporator. Note: TEA has a boiling point of 90 °C, so co-evaporation with a lower-boiling solvent like toluene or dissolving the residue in ether and washing with dilute acid may be necessary to remove final traces.
-
Visual Guide: Troubleshooting Logic
When faced with a purification problem, a logical diagnostic approach is essential.
Caption: Troubleshooting flowchart for peak tailing issues.
References
- Retaining Polar Compounds. (2014). LC Troubleshooting.
- Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. (2018). PMC - PubMed Central.
- Troubleshooting purification of tertiary amine compounds by column chrom
-
High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. [Link]
- Technical Support Center: Column Chromatography of Alpha-Aminoketones. (n.d.). BenchChem.
- Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Polar Compounds. (n.d.). SIELC Technologies.
- Triethylamine as a Mobile Phase Additive: Wh
- use of Triethylamine. (2005).
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
- How do I purify ionizable organic amine compounds using flash column chrom
- Amine column degradation. (2009).
- Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). BenchChem.
- Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine deriv
- Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). (2008).
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). PMC - NIH.
- Polar compounds separation by HPLC - any thoughts? (2014).
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- Technical Support Center: Purification of Oily Piperazine Deriv
- (IUCr) 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine. (n.d.).
- Tailing of basic compound. (2023). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine column degradation - Chromatography Forum [chromforum.org]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Polar Compounds | SIELC Technologies [sielc.com]
- 12. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomphysics.net [uomphysics.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
Validation & Comparative
Validating the Biological Activity of 1-Benzhydrylpiperazine Derivatives: A Comparative Guide for Drug Discovery
The 1-benzhydrylpiperazine scaffold is a versatile pharmacophore that forms the core of a wide array of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential across various domains, including antihistaminic, anticancer, antimicrobial, and calcium channel modulating activities. This guide provides an in-depth technical comparison of the biological activities of 1-benzhydrylpiperazine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.
Introduction to the 1-Benzhydrylpiperazine Scaffold
The 1-benzhydrylpiperazine core, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine ring, has been a cornerstone in medicinal chemistry for decades.[1] This structural motif imparts a unique combination of lipophilicity and conformational flexibility, allowing its derivatives to interact with a diverse range of biological targets. The exploration of structure-activity relationships (SAR) within this chemical class has led to the development of numerous clinically significant drugs.[1][2] This guide will delve into the key biological activities associated with this scaffold and provide the necessary experimental frameworks for their validation.
Antihistaminic Activity: Targeting the Histamine H1 Receptor
1-Benzhydrylpiperazine derivatives are perhaps most renowned for their potent antagonism of the histamine H1 receptor, which plays a central role in allergic reactions.[3] This activity forms the basis for their use in treating conditions like allergic rhinitis and urticaria.
Comparative Efficacy of Antihistaminic Derivatives
The antihistaminic potency of 1-benzhydrylpiperazine derivatives can vary significantly based on the nature of the substituent at the N4 position of the piperazine ring. The following table summarizes the inhibitory constants (Ki) for selected derivatives against the histamine H1 receptor.
| Derivative | N4-Substituent | Histamine H1 Receptor Kᵢ (nM) |
| Cyclizine | -CH₃ | Data not readily available in provided search results |
| Hydroxyzine | -CH₂CH₂OCH₂CH₂OH | Data not readily available in provided search results |
| Cetirizine | -CH₂COOH | Data not readily available in provided search results |
| Levocetirizine | (R)-CH₂COOH | Data not readily available in provided search results |
Note: While specific Ki values for these common antihistamines were not found in the initial search, their well-established clinical efficacy underscores the importance of the 1-benzhydrylpiperazine scaffold in H1 receptor antagonism.
Structure-Activity Relationship (SAR) Insights
The SAR for antihistaminic activity in this class highlights the importance of the benzhydryl moiety for receptor binding. Modifications at the N4-position of the piperazine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a carboxylic acid group, as seen in cetirizine, generally leads to second-generation antihistamines with reduced sedative effects due to lower penetration of the blood-brain barrier.[2][4]
Experimental Validation of Antihistaminic Activity
In Vitro: Histamine H1 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H1 receptor.
-
Reaction Mixture: In a 96-well plate, combine the membrane homogenate, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of the 1-benzhydrylpiperazine derivative.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to protect against histamine-induced airway obstruction.
Protocol:
-
Animal Preparation: Use conscious guinea pigs fasted overnight.
-
Compound Administration: Administer the 1-benzhydrylpiperazine derivative or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Histamine Challenge: After a predetermined time, expose the animals to an aerosol of histamine solution in a closed chamber.
-
Observation: Record the time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction).
-
Data Analysis: An increase in the time to dyspnea in the treated group compared to the control group indicates a protective effect.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
More recently, 1-benzhydrylpiperazine derivatives have emerged as promising anticancer agents through their ability to inhibit histone deacetylases (HDACs).[5] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Cytotoxicity of HDAC-Inhibiting Derivatives
The anticancer efficacy of these derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several 1-benzhydrylpiperazine-based HDAC inhibitors against MDA-MB-231 and MCF-7 breast cancer cell lines.[5]
| Compound | Linker Length (n) | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6b | 5 | 33.40 | 84.05 |
| 7b | 6 | 10.55 | > 100 |
| 8b | 7 | 5.42 | 39.10 |
| 9b | Phenyl-hydroxamic acid | 38.1 | 99.50 |
Structure-Activity Relationship (SAR) Insights
For HDAC inhibition, the 1-benzhydrylpiperazine moiety acts as a surface recognition "cap" group that interacts with the rim of the HDAC active site. The nature and length of the linker connecting the piperazine ring to a zinc-binding group (e.g., hydroxamic acid) are critical for potency and isoform selectivity.[5] For instance, in the alkyl-hydroxamic acid series, a linker length of five carbons (n=5) appears optimal for selective HDAC6 inhibition.[5]
Experimental Validation of Anticancer Activity
In Vitro: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-benzhydrylpiperazine derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
In Vivo: Zebrafish Xenograft Model
This model provides a rapid and efficient in vivo platform for evaluating the anti-tumor and anti-metastatic potential of compounds.
Protocol:
-
Cell Preparation: Label human cancer cells (e.g., MDA-MB-231) with a fluorescent dye.
-
Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish larvae.
-
Compound Exposure: Expose the xenografted larvae to different concentrations of the 1-benzhydrylpiperazine derivative in their water.
-
Imaging: At various time points, image the larvae using a fluorescence microscope to monitor tumor growth and metastasis.
-
Data Analysis: Quantify the tumor size and the number of metastatic foci in treated versus control larvae.
Calcium Channel Blocking Activity
Certain 1-benzhydrylpiperazine derivatives have been identified as potent blockers of voltage-gated calcium channels, particularly the N-type (Caᵥ2.2) channels, which are involved in neurotransmitter release and pain signaling.[6] This activity suggests their potential as analgesics for neuropathic pain.
Comparative Potency of Calcium Channel Blocking Derivatives
The inhibitory activity of these derivatives against N-type calcium channels is a key determinant of their therapeutic potential. The following table shows the IC₅₀ values for a series of N-type calcium channel blockers derived from 1-benzhydrylpiperazine.[6]
| Compound | Modification | N-type Calcium Channel IC₅₀ (nM) |
| NP118809 | Parent Compound | Data not readily available in provided search results |
| Compound 5 | Specific modification from the study | 10-150 |
| Compound 21 | Specific modification from the study | 10-150 |
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed that modifications to the acyl chain and the benzhydryl moiety can significantly impact potency and selectivity for N-type calcium channels over other subtypes like the L-type.[6] The presence of the benzhydryl group is generally crucial for high-affinity binding.
Experimental Validation of Calcium Channel Blocking Activity
In Vitro: Calcium Flux Assay
This cell-based assay measures changes in intracellular calcium concentration in response to receptor activation or ion channel modulation.
Protocol:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the target calcium channel (e.g., N-type).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the 1-benzhydrylpiperazine derivative.
-
Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open the voltage-gated calcium channels.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates calcium channel blockade.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of calcium influx.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 1-benzhydrylpiperazine derivatives against a range of bacterial and fungal pathogens.[7]
Experimental Validation of Antimicrobial Activity
In Vitro: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the 1-benzhydrylpiperazine derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Histamine H1 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H1 receptor.
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for the calcium flux assay.
Conclusion
The 1-benzhydrylpiperazine scaffold continues to be a rich source of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comparative framework for evaluating the antihistaminic, anticancer, calcium channel blocking, and antimicrobial properties of its derivatives. By employing the detailed experimental protocols and considering the structure-activity relationship insights presented, researchers can effectively validate the biological activity of their novel 1-benzhydrylpiperazine compounds and accelerate their journey in drug discovery and development.
References
-
Ruzic, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals, 14(12), 2600. [Link]
-
Gurdal, E. E., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(10), 18036-18053. [Link]
-
Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383. [Link]
- Reference 4 was not utilized in the final guide.
- Reference 5 was not utilized in the final guide.
-
Akduman, G., et al. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1667-1682. [Link]
- Reference 8 was not utilized in the final guide.
-
Nadolny, L., et al. (2006). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 63(4), 261-268. [Link]
-
Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
- Reference 11 was not utilized in the final guide.
-
Tsuruoka, A., et al. (1993). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Chemical & Pharmaceutical Bulletin, 41(5), 878-886. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(14), 10137-10156. [Link]
- Reference 14 was not utilized in the final guide.
-
Iemura, R., & Ohtaka, H. (1989). Quantitative Structure-Activity Relationships of H1-antihistaminic Benzimidazole Derivatives. Chemical & Pharmaceutical Bulletin, 37(4), 967-972. [Link]
-
Siddiqui, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 100-112. [Link]
-
Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328. [Link]
- Reference 18 was not utilized in the final guide.
- Reference 19 was not utilized in the final guide.
- Reference 20 was not utilized in the final guide.
- Reference 21 was not utilized in the final guide.
- Reference 22 was not utilized in the final guide.
- Reference 23 was not utilized in the final guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Quantitative structure-activity relationships of H1-antihistaminic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Benzhydrylpiperazine Scaffold: A Comparative Guide to a Privileged Structure in Pharmacology
The 1-benzhydrylpiperazine moiety is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a multitude of clinically significant drugs. Its unique structural architecture has given rise to compounds with a wide spectrum of pharmacological activities, most notably as antihistamines. This technical guide offers an in-depth, comparative analysis of 1-benzhydrylpiperazine and its prominent derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their pharmacological profiles, supported by experimental data and detailed methodologies, to provide a comprehensive understanding of this pivotal chemical class.
The Pharmacological Landscape of Benzhydrylpiperazines
The therapeutic versatility of benzhydrylpiperazine derivatives stems from their ability to interact with various G-protein coupled receptors (GPCRs). While primarily known for their histamine H1 receptor antagonism, many compounds in this family exhibit a broader receptor binding profile, which contributes to their therapeutic effects and side-effect profiles. This guide will focus on a comparative analysis of 1-benzhydrylpiperazine as the core structure and its key derivatives: Cyclizine, Hydroxyzine, Cetirizine, Meclizine, and Cinnarizine.
Mechanism of Action: Beyond H1 Receptor Blockade
The primary mechanism of action for the antihistaminic effects of these compounds is the blockade of the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types. This binding activates the Gq/11 signaling pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. Benzhydrylpiperazine-based antihistamines competitively antagonize histamine at the H1 receptor, thereby mitigating the downstream effects of histamine signaling.
However, the pharmacological story is more complex. Many first-generation antihistamines, including several benzhydrylpiperazine derivatives, are known to cross the blood-brain barrier and interact with other CNS receptors, such as muscarinic, dopaminergic, and serotonergic receptors. These "off-target" interactions are often responsible for the sedative and anti-emetic properties of these drugs, but also for some of their undesirable side effects. In contrast, second-generation antihistamines, like Cetirizine, were specifically designed to have limited CNS penetration and greater selectivity for the peripheral H1 receptor, resulting in a more favorable side-effect profile.[1][2]
Comparative Pharmacological Profiles: A Data-Driven Analysis
A thorough understanding of the pharmacological profile of each compound is essential for rational drug design and selection. The following sections provide a comparative analysis of the receptor binding affinities and pharmacokinetic properties of key benzhydrylpiperazine derivatives.
Receptor Binding Affinities: A Quantitative Comparison
The binding affinity of a compound for its target receptor, expressed as the inhibition constant (Ki), is a critical determinant of its potency. The following table summarizes the reported Ki values for our selected piperazine compounds at various physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.
| Compound | H1 Receptor Ki (nM) | Muscarinic M1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| 1-Benzhydrylpiperazine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Cyclizine | ~250 | High (Anticholinergic effects present) | Weak affinity | Weak affinity |
| Hydroxyzine | 2 | 50 | 378 | 50 |
| Cetirizine | 6-10 | > 10,000 | > 10,000 | > 10,000 |
| Meclizine | ~250 | High (Anticholinergic effects present) | Weak affinity | Weak affinity |
| Cinnarizine | High | High | Moderate | Weak affinity |
Note: Data is compiled from various sources and should be considered approximate. Direct comparative studies under identical conditions are limited.
Expert Insights: The data clearly illustrates the evolution from first to second-generation antihistamines. Hydroxyzine, a first-generation agent, displays potent H1 receptor affinity but also significant affinity for muscarinic, dopaminergic, and serotonergic receptors, explaining its sedative and anxiolytic effects.[3] In contrast, its metabolite, Cetirizine (a second-generation antihistamine), exhibits high selectivity for the H1 receptor with negligible affinity for the other receptors, resulting in a non-sedating profile.[3] Cyclizine and Meclizine also show significant anticholinergic activity, contributing to their anti-emetic effects.[4] Cinnarizine's profile is unique, with a notable calcium channel blocking activity in addition to its receptor binding profile.[5]
Pharmacokinetic Properties: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its onset and duration of action, as well as its potential for drug-drug interactions. The following table provides a comparative summary of the key pharmacokinetic parameters for the selected piperazine derivatives.
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Metabolism |
| 1-Benzhydrylpiperazine | Not applicable (precursor) | Not applicable | Not applicable | Metabolite of Cinnarizine |
| Cyclizine | ~50% (High first-pass metabolism) | ~85% | 13.5 - 20 | N-demethylation to norcyclizine |
| Hydroxyzine | ~80% | ~93% | 14 - 25 | Extensively metabolized, primarily to Cetirizine |
| Cetirizine | >70% | ~93% | 8.3 | Minimally metabolized |
| Meclizine | Low and variable | High | ~6 | Extensively metabolized |
| Cinnarizine | Low and variable | ~91% | 3-6 | Extensively metabolized |
Expert Insights: The pharmacokinetic profiles reveal significant differences that influence clinical use. Hydroxyzine's extensive metabolism to the active metabolite Cetirizine is a key feature.[6] Cetirizine's minimal metabolism and longer half-life contribute to its once-daily dosing and lower potential for drug-drug interactions compared to the first-generation agents. The low and variable bioavailability of Meclizine and Cinnarizine can lead to inter-individual differences in clinical response. The high first-pass metabolism of Cyclizine significantly reduces its oral bioavailability.[7]
Structure-Activity Relationships (SAR): Designing Better Medicines
The 1-benzhydrylpiperazine scaffold offers a versatile template for medicinal chemists. Modifications at key positions can profoundly impact a compound's pharmacological profile.
-
The Benzhydryl Moiety: The two phenyl rings are crucial for H1 receptor affinity. Substitutions on these rings can modulate potency and selectivity. For instance, the para-chloro substitution on one of the phenyl rings in Hydroxyzine is a common feature in many antihistamines.
-
The Piperazine Ring: This central ring is a key structural element. The distance and orientation of the two nitrogen atoms are important for receptor interaction.
-
The N1-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring is a major determinant of the compound's properties.
-
Small Alkyl Groups (e.g., Cyclizine, Meclizine): Often retain significant anticholinergic and sedative properties.
-
Polar Side Chains (e.g., Cetirizine): The carboxylic acid moiety in Cetirizine significantly increases its polarity, reducing its ability to cross the blood-brain barrier and thereby minimizing sedative effects.[8]
-
Experimental Protocols: The Foundation of Pharmacological Characterization
The data presented in this guide is derived from a suite of well-established in vitro assays. The following sections provide detailed, step-by-step methodologies for the key experiments used to characterize benzhydrylpiperazine derivatives.
Synthesis of 1-Benzhydrylpiperazine
The parent scaffold, 1-benzhydrylpiperazine, can be synthesized via a nucleophilic substitution reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate, to the reaction mixture to act as a proton scavenger.
-
Addition of Benzhydryl Chloride: Slowly add a solution of benzhydryl chloride to the piperazine mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1-benzhydrylpiperazine.[9]
dot graph Synthesis_Workflow { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Reactants [label="Piperazine + Benzhydryl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Nucleophilic Substitution\n(Solvent, Base, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Filtration & Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization or Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-Benzhydrylpiperazine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } .dot Caption: General workflow for the synthesis of 1-Benzhydrylpiperazine.
In Vitro ADME Assays: Predicting In Vivo Performance
Early assessment of a compound's ADME properties is crucial for successful drug development.[10] A standard panel of in vitro assays is employed to predict a drug candidate's pharmacokinetic behavior.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[10][11]
Protocol:
-
Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[12]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[13]
This assay uses a monolayer of Caco-2 cells, which differentiate into a model of the intestinal epithelium, to predict a compound's intestinal permeability.[14]
Protocol:
-
Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Transport Study: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver chamber.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The ratio of these Papp values gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[]
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to its target. The equilibrium dialysis method is a common approach.[16][17]
Protocol:
-
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.[16]
-
Sample Preparation: Add plasma containing the test compound to one chamber and a protein-free buffer to the other.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.
-
Analysis: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
-
Data Analysis: Calculate the fraction of unbound drug (fu) from the concentrations in the two chambers.[17]
Conclusion
The 1-benzhydrylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. The journey from first-generation, non-selective antihistamines to second-generation, peripherally selective agents exemplifies the power of medicinal chemistry to refine pharmacological profiles and improve therapeutic outcomes. By understanding the comparative pharmacology, structure-activity relationships, and the experimental methodologies used to characterize these compounds, researchers can continue to leverage this privileged scaffold to develop novel therapeutics for a range of diseases.
References
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 19, 2026.
- Huber, J. D., & Egleton, R. D. (2011). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Blood-Brain Barrier in Drug Discovery: A Practitioner's Guide (pp. 135-147). Humana Press.
- Sert-Lussier, A., et al. (2007). Pharmacokinetic overview of oral second-generation H1 antihistamines.
- Creative Bioarray. Caco-2 cell permeability assay. Creative Bioarray. Accessed January 19, 2026.
- Cyprotex. Microsomal Stability. Cyprotex. Accessed January 19, 2026.
- Sanford-Burnham Center for Chemical Genomics. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed January 19, 2026.
- Li, W., et al. (2012). Protein Binding by Equilibrium Dialysis. Bio-protocol, 2(17), e249.
- Sygnature Discovery. Plasma Protein Binding - Technical Notes. Sygnature Discovery. Accessed January 19, 2026.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Accessed January 19, 2026.
- Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine. Accessed January 19, 2026.
- Visikol. Plasma Protein Binding Assay. Visikol. Accessed January 19, 2026.
- Dr. Oracle. What is the difference between first and second generation antihistamines?. Dr. Oracle. Accessed January 19, 2026.
- American Academy of Allergy, Asthma & Immunology. first generation vs newer antihistamines. AAAAI. Accessed January 19, 2026.
- NurseInTheMaking. First Generation vs. Second GenerationANTIHISTAMINES #RN #BSN #futurenurse. YouTube. Accessed January 19, 2026.
- BOC Sciences. Caco-2 Permeability Testing | Intestinal Model - Formulation. BOC Sciences. Accessed January 19, 2026.
- Domainex. Microsomal Clearance/Stability Assay. Domainex. Accessed January 19, 2026.
- BenchChem. Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. BenchChem. Accessed January 19, 2026.
- Beermann, C., et al. (2023). Histamine H1- and H4-receptor expression in human colon-derived cell lines. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(6), 1189-1201.
- Zbären, N., et al. (2021). A novel functional mast cell assay for the detection of allergies. Journal of Allergy and Clinical Immunology, 148(2), 487-498.
- Kuno, T., et al. (1990). Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model. Journal of Neurochemistry, 55(2), 409-420.
- PharmaCompass. 1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. Accessed January 19, 2026.
- What's the Difference Between First-Generation and Second-Generation Antihistamines?. (2024, December 12). Verywell Health.
- first generation vs newer antihistamines. (2021, August 5). American Academy of Allergy, Asthma & Immunology.
- First Generation vs. Second GenerationANTIHISTAMINES #RN #BSN #futurenurse. (2025, March 26). YouTube.
- Current utilization trend of immortalized mast cell lines in allergy research: a system
- Lin, F., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 22(6), 968.
- Fujimoto, K., et al. (1994). Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine. Japanese Journal of Pharmacology, 66(3), 263-269.
- Chang, R. S., & Snyder, S. H. (1980). Characteristics of histamine H1-receptors in peripheral tissues labeled with [3H]mepyramine. Journal of Neurochemistry, 34(4), 916-922.
- RoukenBio. Allergy Therapeutic Drug Development Services. RoukenBio. Accessed January 19, 2026.
- Kalinowska-Lis, U., et al. (2009). A structure-activity relationship study of compounds with antihistamine activity. European Journal of Medicinal Chemistry, 44(11), 4646-4654.
- Carman-Krzan, M. (1983). Specific binding of [3H]mepyramine to histamine H1-receptors in vascular smooth muscle membranes. Agents and Actions, 13(2-3), 162-166.
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. Accessed January 19, 2026.
- Pharmacy 180. Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180. Accessed January 19, 2026.
- BenchChem. The Pharmacological Profile of Benzhydrylpiperazine Compounds: A Technical Guide. BenchChem. Accessed January 19, 2026.
- BenchChem. A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. BenchChem. Accessed January 19, 2026.
- A structure-activity relationship study of compounds with antihistamine activity. (n.d.).
- Stark, H., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 169-183.
- Pertz, H. H., et al. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry, 4(9), 935-940.
- The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients. (2025, August 6).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central.
- Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. (n.d.). MDPI.
- Pu, Y., et al. (2004). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. Journal of Veterinary Pharmacology and Therapeutics, 27(4), 227-234.
- Cyclizine vs Meclizine Comparison. (n.d.). Drugs.com.
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Diphenylmethylpiperazine. (n.d.). In Wikipedia.
- Comparative pharmacology of the H1 antihistamines. (2025, August 5).
- 1-Benzhydrylpiperazine | CAS 841-77-0. (n.d.). LGC Standards.
- Benzhydryl piperazine. (n.d.). National Institute of Standards and Technology.
Sources
- 1. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. enamine.net [enamine.net]
- 17. Plasma Protein Binding Assay [visikol.com]
A Researcher's Guide to 1-Benzhydrylpiperazine: Anhydrous vs. Hydrate Forms in Synthetic Applications
For researchers and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact experimental outcomes. 1-Benzhydrylpiperazine, a key building block in the synthesis of numerous pharmacologically active compounds, is commercially available in its anhydrous form and can potentially exist as a hydrate. This guide provides an in-depth comparison of these two forms, drawing upon established chemical principles and experimental evidence to inform your selection process. While direct comparative studies are not prevalent in the literature, a thorough analysis of reported synthetic protocols and the fundamental properties of anhydrous and hydrated compounds allows for a robust, science-backed recommendation.
Physicochemical Properties: The Foundation of Experimental Design
The physical and chemical characteristics of a reagent are paramount in determining its suitability for a given reaction. The anhydrous and hydrated forms of 1-Benzhydrylpiperazine are expected to exhibit key differences that influence their handling, storage, and reactivity.
Table 1: Comparison of Physicochemical Properties
| Property | 1-Benzhydrylpiperazine (Anhydrous) | 1-Benzhydrylpiperazine Hydrate (Predicted) | Significance in Experiments |
| Molecular Weight | 252.36 g/mol [1] | > 252.36 g/mol | Accurate molar calculations are crucial for stoichiometry. |
| Melting Point | 91-95 °C[2] | Likely different from the anhydrous form | Can be an indicator of purity and form. |
| Solubility | 25 µg/mL at pH 7.4[1]; Soluble in toluene[2] | Potentially higher aqueous solubility | Affects choice of reaction solvent and purification methods. |
| Stability | Air-sensitive, recommended to store under inert gas[2] | May be more stable in the presence of atmospheric moisture | Anhydrous form is susceptible to hydration. |
| Hygroscopicity | Implied by its air-sensitive nature[2] | Non-hygroscopic (already contains water) | Impacts storage, handling, and the need for anhydrous reaction conditions. |
Generally, hydrated forms of active pharmaceutical ingredients (APIs) are thermodynamically more stable under normal conditions but may exhibit lower solubility compared to their anhydrous counterparts[3]. However, for a synthetic intermediate like 1-Benzhydrylpiperazine, the presence of water is often detrimental.
The Critical Role of Anhydrous Conditions in Synthesis
The majority of published synthetic protocols utilizing 1-Benzhydrylpiperazine explicitly or implicitly call for anhydrous conditions. This preference is rooted in the fundamental mechanisms of the reactions in which it is commonly employed, primarily nucleophilic substitution reactions.
Causality Behind Experimental Choices in Nucleophilic Substitutions
1-Benzhydrylpiperazine typically acts as a nucleophile, with the secondary amine in the piperazine ring attacking an electrophilic center. The presence of water can lead to several undesirable side reactions:
-
Competitive Nucleophilic Attack: Water can act as a competing nucleophile, reacting with the electrophile to form undesired byproducts.
-
Hydrolysis of Reagents: Many electrophilic reagents, such as acyl chlorides and sulfonyl chlorides, are readily hydrolyzed by water, reducing the yield of the desired product.
-
Deactivation of Bases: Reactions involving 1-Benzhydrylpiperazine often employ bases like anhydrous potassium carbonate or triethylamine to scavenge the acid byproduct[4][5][6]. Water can react with or reduce the efficacy of these bases.
The following workflow illustrates a typical synthesis where anhydrous conditions are crucial.
Caption: Workflow for a typical nucleophilic substitution using anhydrous 1-Benzhydrylpiperazine.
Experimental Protocols: A Self-Validating System for Anhydrous Preference
The following protocols, adapted from the literature, demonstrate the practical application and necessity of using the anhydrous form of 1-Benzhydrylpiperazine.
Protocol 1: Synthesis of 1-Benzhydryl-4-(substituted)piperazine Derivatives
This protocol is based on methodologies described for creating derivatives for antihistaminic and anthelmintic activity[4].
Objective: To synthesize N-acylated derivatives of 1-Benzhydrylpiperazine.
Materials:
-
1-Benzhydrylpiperazine (anhydrous)
-
Various acyl chlorides
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 1-Benzhydrylpiperazine (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Slowly add the respective acyl chloride (1 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove triethylamine hydrochloride and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Anhydrous Conditions: The use of anhydrous DCM and triethylamine is critical to prevent the hydrolysis of the highly reactive acyl chloride, which would lead to the formation of the corresponding carboxylic acid and a reduction in the yield of the desired amide.
Protocol 2: Synthesis of 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
This protocol is adapted from a study detailing the synthesis and structural analysis of a novel 1-Benzhydrylpiperazine derivative[5].
Objective: To synthesize a sulfonamide derivative of 1-Benzhydrylpiperazine.
Materials:
-
1-Benzhydrylpiperazine (anhydrous)
-
2-Nitro-benzenesulfonyl chloride
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve 1-Benzhydrylpiperazine (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3 equivalents) and stir the mixture.
-
Add 2-nitro-benzenesulfonyl chloride (1 equivalent) to the suspension.
-
Heat the reaction mixture to 80 °C for 10 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Rationale for Anhydrous Conditions: Anhydrous potassium carbonate serves as the base. Its efficacy would be compromised by the presence of water. Furthermore, the sulfonyl chloride is susceptible to hydrolysis.
Performance Comparison: Anhydrous vs. Hydrate
While direct experimental data comparing the two forms is lacking, a logical comparison based on chemical principles can be made.
Caption: Logical comparison of anhydrous and hydrate forms of 1-Benzhydrylpiperazine.
Conclusion and Recommendations
The available evidence from synthetic organic chemistry literature strongly supports the use of anhydrous 1-Benzhydrylpiperazine for most experimental applications, particularly in the synthesis of derivatives via nucleophilic substitution. The imperative to avoid unwanted side reactions, such as hydrolysis of reagents and competitive nucleophilic attack by water, makes the exclusion of water from the reaction medium a critical factor for achieving high yields and purity.
For researchers in drug development and synthesis, the following recommendations are provided:
-
Always opt for the anhydrous form of 1-Benzhydrylpiperazine when it is used as a nucleophile in reactions with water-sensitive electrophiles.
-
Ensure proper storage and handling of anhydrous 1-Benzhydrylpiperazine, preferably under an inert atmosphere, to prevent hydration.
-
If only a hydrated form is available, it would need to be rigorously dried, for example, by azeotropic distillation with toluene or by drying in a vacuum oven, before use in moisture-sensitive reactions. The water content would also need to be determined to ensure accurate stoichiometry.
While the hydrate form may offer advantages in terms of handling stability in ambient conditions, these benefits are far outweighed by the significant risks of compromised reaction efficiency and purity in the context of synthetic chemistry. Therefore, for predictable and successful experimental outcomes, the anhydrous form is the superior choice.
References
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. Available at: [Link]
-
1-Benzhydrylpiperazine. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central, National Institutes of Health. Available at: [Link]
-
Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro-benzenesulfonyl). ResearchGate. Available at: [Link]
-
1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]
-
Significance between anhydrous and hydrated compounds? ResearchGate. Available at: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PubMed Central, National Institutes of Health. Available at: [Link]
-
1-Benzhydryl-piperazine: Isolation, structure determination, and in silico studies for a novel potential narcotic agent detected in sports supplements. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. Available at: [Link]
Sources
- 1. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzhydrylpiperazine | 841-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of 1-Benzhydrylpiperazine Derivatives
Introduction: The Double-Edged Sword of the Benzhydrylpiperazine Scaffold
The 1-benzhydrylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of highly successful drugs, most notably the H1 antihistamines. Compounds like hydroxyzine, cetirizine, and cyclizine are household names, providing relief to millions from allergic symptoms. The core structure, featuring a diphenylmethyl group linked to a piperazine ring, is exceptionally effective at antagonizing the histamine H1 receptor (H1R).
However, this structural motif is also predisposed to interacting with other G-protein coupled receptors (GPCRs), particularly those within the aminergic family (dopaminergic, serotonergic, adrenergic) and muscarinic acetylcholine receptors. This lack of absolute specificity, or cross-reactivity, is a critical parameter in drug development. Unintended off-target interactions are a primary cause of adverse drug reactions (ADRs), ranging from mild sedation to severe, drug-induced movement disorders.[1][2]
This guide provides an in-depth comparison of the cross-reactivity profiles of key 1-benzhydrylpiperazine derivatives. We will explore the causality behind the experimental methods used to quantify these interactions, present comparative binding data, and offer field-proven insights into interpreting this data for safer drug design and development.
The Scientific Imperative: Why Cross-Reactivity Profiling is Non-Negotiable
In preclinical drug development, establishing a compound's selectivity profile is a mandatory step dictated by regulatory bodies and scientific prudence.[3][4] The goal of safety pharmacology is to identify undesirable pharmacodynamic effects before a drug candidate ever reaches human trials.[3][5][6] For CNS-active or CNS-penetrant scaffolds like the first-generation benzhydrylpiperazines, this is paramount.
The clinical implications of off-target activity are profound. For instance, the first-generation antihistamine hydroxyzine is effective but causes significant sedation due to its ability to cross the blood-brain barrier and interact with central H1 receptors.[7][[“]][9] Its metabolite, cetirizine, was engineered to be a zwitterion at physiological pH, greatly reducing its CNS penetration and thus its sedative side effects.[10][11] More concerningly, a compound like cinnarizine exhibits potent antagonism at dopamine D2 receptors, an interaction directly linked to a high incidence of drug-induced Parkinsonism and other extrapyramidal symptoms.[1][12][13]
These examples underscore the core directive: a thorough understanding of a molecule's interactions across a wide panel of receptors is essential for predicting its safety profile.
Methodologies for Quantifying Cross-Reactivity
A multi-tiered approach is required to build a comprehensive cross-reactivity profile. Initial screening typically involves binding assays to identify potential interactions, which are then followed by functional assays to determine the physiological consequence of that binding.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are the workhorse for assessing receptor affinity.[14][15] The principle is based on competition: the ability of a test compound (unlabeled) to displace a radioactive ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The output, typically an inhibition constant (Ki), is a quantitative measure of the drug's binding affinity for that receptor. A lower Ki value signifies higher binding affinity.
-
Membrane Preparation:
-
Causality: The receptors of interest (e.g., dopamine D2, muscarinic M1) are typically expressed in recombinant cell lines (e.g., HEK293, CHO). Using a stable, high-expression cell line ensures a robust and reproducible signal.
-
Protocol: Cells are cultured and harvested. They are then lysed via homogenization in a cold lysis buffer containing protease inhibitors to prevent receptor degradation. The lysate is centrifuged to pellet the cell membranes, which contain the embedded receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[16]
-
-
Assay Setup:
-
Causality: The assay is performed in a 96-well plate format for high-throughput screening. All components must be carefully chosen to minimize non-specific binding.
-
Protocol: To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors). The concentration is typically set near the radioligand's dissociation constant (Kd) for optimal assay sensitivity.
-
Increasing concentrations of the unlabeled test compound (e.g., Cinnarizine). A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is used to generate a full competition curve.[17]
-
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, non-radioactive drug for that receptor to saturate all specific binding sites.[17] This measures the amount of radioligand that sticks to the filter, plate, and membrane components indiscriminately.
-
-
Incubation & Filtration:
-
Causality: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[16] Time and temperature may need to be optimized for high-affinity ligands.[15]
-
Protocol: The reaction is stopped by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.[16]
-
-
Detection & Analysis:
-
Causality: Scintillation counting measures the radioactivity trapped on the filters.
-
Protocol: A scintillation cocktail is added to the dried filters, and radioactivity is counted.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data is plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of test drug that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
-
Functional Assays: From Binding to Biological Effect
Identifying a binding interaction is only half the story. A compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or have no functional effect at all. Functional assays are essential to determine the downstream consequences of off-target binding.[18][19]
This protocol is suitable for receptors that signal through the Gαq pathway, such as the Histamine H1 and Muscarinic M1 receptors, resulting in an increase in intracellular calcium ([Ca²⁺]i).
-
Cell Preparation:
-
Causality: Use a cell line endogenously or recombinantly expressing the target receptor (e.g., CHO-M1 cells). The cells are plated in black-walled, clear-bottom 96-well plates to minimize background fluorescence and light scatter.
-
Protocol: Plate cells and allow them to adhere overnight.
-
-
Dye Loading:
-
Causality: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) is loaded into the cells. These dyes are cell-permeant esters that are cleaved by intracellular esterases, trapping the fluorescent indicator inside. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.
-
Protocol: Aspirate the culture medium and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition & Measurement:
-
Causality: A specialized instrument (e.g., a FLIPR or FlexStation) is used to both add reagents and read fluorescence in real-time. This allows for the capture of rapid kinetic responses.
-
Protocol:
-
Wash the cells gently with assay buffer to remove extracellular dye.
-
Place the plate in the reader and measure the baseline fluorescence.
-
To test for antagonist activity, add the test compound (e.g., Cyclizine) and incubate for a set period. Then, add a known agonist for the receptor (e.g., Carbachol for M1 receptors) at a concentration that elicits a ~80% maximal response (EC80). An effective antagonist will block or reduce the agonist-induced calcium signal.
-
To test for agonist activity, add the test compound directly and monitor for an increase in fluorescence.
-
-
-
Data Analysis:
-
The change in fluorescence is measured over time. For antagonists, the data is normalized to the response of the agonist alone, and an IC50 value can be determined. For agonists, an EC50 value (concentration for 50% maximal activation) is calculated.
-
A Comparative Analysis of Key 1-Benzhydrylpiperazine Derivatives
The subtle structural differences among derivatives lead to vastly different selectivity profiles. We will compare four prominent members: Hydroxyzine (first-generation), its metabolite Cetirizine (second-generation), Cyclizine, and Cinnarizine.
Structural Variations
The core 1-benzhydrylpiperazine structure is modified at the second piperazine nitrogen, which dramatically influences the molecule's physicochemical properties and receptor interaction profile.
Caption: Structural relationship of key 1-benzhydrylpiperazine derivatives.
Receptor Binding Profile Comparison
The following table summarizes publicly available binding affinity (Ki) data for these derivatives at their primary H1 target and key off-targets. Lower Ki values indicate stronger binding.
| Compound | Primary Target | Ki (nM) | Key Off-Targets | Ki (nM) | Clinical Implication |
| Hydroxyzine | Histamine H1 | ~2 | Muscarinic, Serotonin | 10 - 100 | Sedation, Anticholinergic effects[7][11] |
| Cetirizine | Histamine H1 | ~6[17] | Negligible binding to others | >10,000[7][11] | Non-sedating, high selectivity[10][20][21] |
| Cyclizine | Histamine H1 | ~15 | Muscarinic (M1-M5) | 50 - 200 | Strong anticholinergic effects[22][23][24][25] |
| Cinnarizine | Histamine H1 | ~50 | Dopamine D2 | ~13[12] | High risk of extrapyramidal side effects[1][13] |
| 5-HT2A | ~0.32[12] | ||||
| Ca²⁺ Channels | ~22[1] |
Note: Ki values are approximate and can vary between studies and assay conditions.
From Off-Target Binding to Adverse Effects: A Mechanistic View
The data clearly shows that while Cetirizine is highly selective, Cinnarizine has potent activity at the Dopamine D2 receptor. This interaction is clinically significant and provides an excellent case study for the importance of cross-reactivity analysis.
The Dopamine D2 Signaling Pathway
The D2 receptor is a Gαi-coupled receptor. Its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP). Antagonism of this pathway in the nigrostriatal region of the brain disrupts normal motor function, leading to Parkinsonian symptoms.
Caption: Cinnarizine's antagonism of the D2 receptor pathway.
The Drug Development Workflow: A Self-Validating System
Trustworthy cross-reactivity analysis relies on a logical, tiered workflow. Each stage validates the findings of the previous one, building a robust data package for decision-making.
Caption: A logical workflow for cross-reactivity assessment.
Conclusion and Expert Recommendations
The 1-benzhydrylpiperazine scaffold remains a valuable asset in drug discovery, but its inherent potential for cross-reactivity demands rigorous and systematic evaluation. This analysis demonstrates that even minor modifications to the core structure can shift a compound's profile from highly selective (Cetirizine) to dangerously non-selective (Cinnarizine).
For researchers in this field, the key takeaways are:
-
Screen Broadly and Early: Implement comprehensive secondary pharmacology screening as early as possible in the discovery pipeline to identify liabilities before significant resources are invested.
-
Affinity is Not Function: A binding "hit" must always be followed up with a relevant functional assay. A compound that binds but has no functional effect may be perfectly safe, whereas a potent functional antagonist could be a project-killer.
-
Context is King: Interpret binding data in the context of the intended therapeutic dose. A weak off-target interaction (e.g., Ki = 500 nM) may be irrelevant if the on-target therapeutic concentration is only 1 nM. Conversely, potent off-target binding (e.g., Ki < 100 nM) is almost always a cause for concern.
By adhering to a logical, multi-tiered screening cascade, scientists can effectively navigate the complexities of 1-benzhydrylpiperazine chemistry, maximizing therapeutic potential while rigorously ensuring patient safety.
References
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. apconix.com [apconix.com]
- 5. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNS Safety - Neuroservices-Alliance [neuroservices-alliance.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. consensus.app [consensus.app]
- 9. droracle.ai [droracle.ai]
- 10. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnarizine, a Calcium Channel Blocker, Partially Prevents the Striatal Dopamine Decline and Loss of Nigral Dopamine Neurons in the Lactacystin-Induced Rat Model of Parkinson’s Disease | MDPI [mdpi.com]
- 13. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 20. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. farm.ucl.ac.be [farm.ucl.ac.be]
- 22. Cyclizine - Wikipedia [en.wikipedia.org]
- 23. pharmacyfreak.com [pharmacyfreak.com]
- 24. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. medicines.org.uk [medicines.org.uk]
Efficacy comparison of 1-Benzhydrylpiperazine-based inhibitors
An In-Depth Efficacy Comparison of 1-Benzhydrylpiperazine-Based Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The 1-benzhydrylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands for a wide array of biological targets.[1][2] Its unique structural conformation, featuring a bulky, lipophilic benzhydryl group and a modifiable piperazine ring, allows for potent and selective interactions with targets ranging from G-protein coupled receptors (GPCRs) to ion channels.[1] This guide provides a detailed comparative analysis of the efficacy of key 1-benzhydrylpiperazine-based inhibitors, grounded in experimental data, to assist researchers in navigating the chemical space of this important structural class.
The Strategic Advantage of the Benzhydrylpiperazine Core
The therapeutic success of this scaffold lies in its inherent structural properties. The two phenyl rings of the benzhydryl group provide extensive opportunities for hydrophobic and pi-stacking interactions within protein binding pockets, while the piperazine ring acts as a versatile linker that can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties. This has led to the development of drugs with diverse pharmacological activities, including antihistaminic, anti-inflammatory, and anticancer effects.[1][3]
Comparative Efficacy at Key CNS and Peripheral Targets
The efficacy of a drug is not a single parameter but a composite of its affinity for the target, its activity at the cellular level, and its ultimate effect in a biological system. The following table summarizes key efficacy data for several prominent 1-benzhydrylpiperazine derivatives, offering a quantitative basis for comparison.
| Inhibitor | Primary Target(s) | Binding Affinity (Ki) / Potency (IC50) | Cellular/Systemic Effect | Therapeutic Class |
| Hydroxyzine | Histamine H1 Receptor Serotonin 5-HT2A Receptor Dopamine D2 Receptor | Ki: 2 nM (H1)[4] Ki: 50 nM (5-HT2A)[4] Ki: 378 nM (D2)[4] | Sedation, Anxiolysis, Antihistaminic | 1st Gen Antihistamine, Anxiolytic[5][6] |
| Levocetirizine | Histamine H1 Receptor | Ki: ~3-6 nM | Selective peripheral antihistaminic action | 2nd Gen Antihistamine[7][8] |
| Cinnarizine | L-type & T-type Ca²⁺ Channels Histamine H1 Receptor | IC50: ~1.5 - 2.5 µM (Ca²⁺ channels)[9] | Vasodilation, Vestibular suppression | Calcium Channel Blocker, Antihistamine[9][10] |
| Flunarizine | T-type Ca²⁺ Channels Histamine H1 Receptor | Moderate affinity for Ca²⁺ channels | Neuroprotection, Vasodilation | Calcium Channel Blocker[11][12] |
| Compound 9d | COX-2 5-LOX | IC50: 0.25 µM (COX-2) IC50: 7.87 µM (5-LOX) | Anti-inflammatory, Analgesic | Investigational Anti-inflammatory[3] |
Table 1: Quantitative Efficacy Comparison of 1-Benzhydrylpiperazine-Based Inhibitors. Data is compiled from in vitro binding and functional assays, highlighting the diverse target profiles and potencies within this chemical family.
Mechanistic Insights into Target Modulation
Understanding the downstream consequences of target engagement is critical for rational drug design. The benzhydrylpiperazine derivatives modulate distinct signaling pathways to achieve their therapeutic effects.
Histamine H1 Receptor Inverse Agonism
Hydroxyzine and its active R-enantiomer, levocetirizine, function as inverse agonists at the Histamine H1 receptor.[8][13] This GPCR primarily signals through the Gq/11 pathway. By binding to the receptor, these inhibitors stabilize its inactive conformation, preventing histamine-induced activation. This blockade inhibits the downstream activation of phospholipase C (PLC), which in turn prevents the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate result is a suppression of calcium mobilization and protein kinase C (PKC) activation, mitigating the cellular responses that lead to allergic symptoms.[7][14]
Caption: Inhibition of the H1 Receptor-Gq/11 signaling cascade.
Voltage-Gated Calcium Channel Blockade
Cinnarizine and flunarizine exert their effects primarily by blocking voltage-gated calcium channels, particularly L-type and T-type.[9][15] These channels are critical for smooth muscle contraction and neuronal excitability. By physically occluding the channel pore, these drugs inhibit the influx of extracellular calcium into cells.[15][16] In vascular smooth muscle, this reduced intracellular calcium prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a subsequent lowering of blood pressure.[10]
Caption: Mechanism of vasodilation via calcium channel blockade.
Self-Validating Experimental Protocols for Efficacy Assessment
To ensure data integrity and reproducibility, protocols must be designed as self-validating systems with appropriate controls. Below are detailed methodologies for quantifying the efficacy of 1-benzhydrylpiperazine-based inhibitors.
Protocol 1: In Vitro GPCR Functional Assay (Calcium Mobilization)
This protocol is designed to determine the potency (IC50) of an H1 receptor antagonist. The causality is direct: if the compound is a potent antagonist, it will block histamine-induced calcium release in a dose-dependent manner.
Methodology:
-
Cell Preparation:
-
Culture a cell line stably expressing the human Histamine H1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells (40,000-60,000 cells/well) into a 96-well, black-walled, clear-bottom microplate and incubate for 18-24 hours. The goal is a confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
-
Remove culture media from the cells and add 100 µL of dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Incubation (Antagonist Curve):
-
Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., hydroxyzine) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the dye loading buffer. Add 50 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only wells (0% inhibition) and a known potent antagonist as a positive control (100% inhibition).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution (histamine) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response, ensuring the assay is sensitive to inhibition).
-
Place the microplate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
Initiate kinetic reading of fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm). Establish a stable baseline for 10-20 seconds.
-
Using the instrument's integrated fluidics, add 25 µL of the EC80 histamine solution to all wells simultaneously.
-
Continue reading fluorescence for an additional 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the maximum peak fluorescence minus the baseline fluorescence for each well.
-
Normalize the data: [(Response of Vehicle - Response of Compound) / (Response of Vehicle - Response of Positive Control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. psychdb.com [psychdb.com]
- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of Levocetirizine | Pharmacology Mentor [pharmacologymentor.com]
- 8. Levocetirizine - Wikipedia [en.wikipedia.org]
- 9. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. mims.com [mims.com]
- 11. Flunarizine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 13. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Levocetirizine Hydrochloride? [synapse.patsnap.com]
- 15. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Confirming 1-Benzhydrylpiperazine Activity as a Voltage-Gated Calcium Channel Blocker
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the activity of 1-Benzhydrylpiperazine and its derivatives as blockers of voltage-gated calcium channels (VGCCs). The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, found in compounds with activities ranging from antihistaminic to anticancer.[1][2] Notably, a significant body of evidence points towards this scaffold's potent activity as a calcium channel blocker, a class of drugs critical for treating cardiovascular conditions like hypertension and angina.[3][4]
Given the potential for compounds to produce artifacts in single-assay formats, a multi-assay, orthogonal approach is essential for building a robust pharmacological profile. This guide details three complementary assays that interrogate the compound's mechanism at different biological levels: a high-throughput cellular fluorescence assay, a direct electrophysiological measurement of channel function, and a physiologically relevant ex vivo tissue contractility assay.
The Principle of Orthogonal Validation
In drug discovery, an orthogonal approach involves using multiple, distinct methods that rely on different underlying principles to measure the same biological event. If a compound demonstrates consistent activity across these diverse assays, it significantly increases confidence that the observed effect is a genuine, on-target interaction and not an artifact of a specific technology (e.g., assay interference, cytotoxicity). This strategy is a cornerstone of rigorous preclinical drug development.
Caption: Orthogonal workflow for validating VGCC blocker activity.
Assay 1: High-Throughput Cellular Calcium Influx Assay
Scientific Principle: This assay provides a functional, cell-based measurement of a compound's ability to block calcium influx through VGCCs.[5] We use a cell line endogenously or recombinantly expressing the target channel (e.g., L-type calcium channels, Cav1.2) loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.[6][7] In a resting state, intracellular calcium is low. Upon chemical depolarization (e.g., with potassium chloride, KCl), the voltage-gated channels open, allowing an influx of extracellular calcium, which causes a sharp increase in fluorescence.[8] A channel blocker like 1-Benzhydrylpiperazine will prevent or reduce this influx, resulting in a dose-dependent decrease in the fluorescent signal.[9]
Caption: Workflow and principle of the fluorescent calcium influx assay.
Detailed Experimental Protocol
-
Cell Culture: Plate HEK-293 cells stably expressing the human Cav1.2 subunit in black-walled, clear-bottom 96- or 384-well microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, 2 µM) and an anion-exchange inhibitor like Probenecid (2.5 mM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7]
-
Remove cell culture medium and add 50 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[7]
-
-
Compound Incubation:
-
Prepare serial dilutions of 1-Benzhydrylpiperazine in the physiological buffer.
-
Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Nifedipine) wells.
-
-
Signal Detection:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a depolarizing stimulus (e.g., 20 µL of 80 mM KCl solution) to all wells to trigger channel opening.
-
Record the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) for 2-3 minutes.[7]
-
-
Data Analysis:
-
Calculate the maximum change in fluorescence (ΔF) post-stimulation for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control blocker (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Assay 2: Automated Patch Clamp (APC) Electrophysiology
Scientific Principle: This assay provides the most direct and highest-quality evidence of ion channel blockade.[10] Considered the "gold standard," patch clamp electrophysiology directly measures the flow of ions (the current) through the channels in the cell membrane.[11][12] Automated patch clamp (APC) systems increase the throughput compared to the highly labor-intensive manual technique, making it suitable for drug discovery.[13][14] In this assay, a voltage protocol is applied to the cell to control the opening and closing of the VGCCs. The resulting ionic current is measured. A channel blocker will directly reduce the amplitude of this current in a dose-dependent manner.
Caption: Principle of automated patch clamp for VGCC analysis.
Detailed Experimental Protocol
-
Cell Preparation: Use a cell line expressing the target VGCC (e.g., CHO cells with Cav1.2). Culture and harvest the cells to create a high-viability single-cell suspension.
-
Solutions:
-
Internal Solution (mimics cytosol): Contains a high concentration of CsF or CsCl to block potassium channels, along with a calcium chelator like EGTA.[15]
-
External Solution (mimics extracellular fluid): Contains BaCl₂ (e.g., 10 mM) as the charge carrier instead of CaCl₂. Barium is often used as it can carry a larger current through calcium channels and reduces calcium-dependent inactivation.[15]
-
-
APC System Operation (e.g., SyncroPatch, IonFlux, QPatch):
-
Prime the APC instrument and plate with the internal and external solutions.
-
Add the cell suspension. The system will automatically trap single cells on the planar patch apertures and form a high-resistance "gigaseal."[13]
-
Establish the whole-cell configuration by rupturing the cell membrane patch.[12]
-
-
Voltage Protocol & Recording:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are closed.
-
Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to activate the VGCCs and elicit an inward Ba²⁺ current.
-
Record the baseline current over several voltage steps to ensure stability.
-
-
Compound Application:
-
Perfuse the external solution containing increasing concentrations of 1-Benzhydrylpiperazine over the cell.
-
Apply the voltage-step protocol at each concentration and record the resulting current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline recording.
-
Plot the percent inhibition against the log of compound concentration to generate an IC50 curve.
-
Assay 3: Ex Vivo Aortic Ring Contraction Assay
Scientific Principle: This assay elevates the validation from a cellular model to a more complex, physiologically relevant tissue system. Vascular smooth muscle contraction is highly dependent on the influx of extracellular calcium through L-type calcium channels.[16][17][18] By using an isolated ring of a blood vessel, such as the rat aorta, we can measure the direct functional consequence of calcium channel blockade: vasodilation (relaxation). In this setup, the tissue is first induced to contract with a high concentration of KCl, which depolarizes the smooth muscle cells and opens L-type channels. The cumulative addition of a calcium channel blocker will reverse this contraction in a dose-dependent manner.
Detailed Experimental Protocol
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
-
Tissue Mounting:
-
Mount the aortic rings in an isolated organ bath system between two stainless steel hooks. One hook is fixed, and the other is connected to an isometric force transducer.
-
The organ bath contains Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 grams, with buffer changes every 15 minutes.
-
Test tissue viability by inducing a contraction with KCl (e.g., 60 mM). Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.
-
-
Contraction and Compound Addition:
-
Induce a sustained contraction by adding KCl (60 mM) to the bath.
-
Once the contraction reaches a stable plateau, add 1-Benzhydrylpiperazine to the bath in a cumulative, logarithmic dose-wise fashion (e.g., 1 nM to 100 µM).
-
Allow the tissue to stabilize at each concentration before adding the next dose.
-
-
Data Analysis:
-
Record the force (tension) generated by the aortic ring throughout the experiment.
-
Express the relaxation at each compound concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the percent relaxation against the log of the compound concentration and fit the data to determine the EC50 (effective concentration for 50% relaxation).
-
Comparative Summary of Orthogonal Assays
| Feature | Calcium Influx Assay | Automated Patch Clamp (APC) | Ex Vivo Aortic Ring Assay |
| Principle | Functional - measures Ca²⁺ influx | Electrophysiological - measures direct ion current | Physiological - measures tissue contraction |
| Throughput | High (384-well) | Medium (96- or 384-well) | Low (4-16 channels) |
| Biological Relevance | Cellular (recombinant) | Cellular (direct target) | Tissue/Organ (native system) |
| Endpoint | Fluorescence Intensity | Ionic Current (pA) | Muscle Tension (grams) |
| Key Strength | Scalable for screening | Gold-standard data quality; direct mechanism | High physiological relevance |
| Key Limitation | Indirect; prone to fluorescent artifacts | Lower throughput; requires specific cell lines | Low throughput; high variability |
Conclusion
Confirming the mechanism of action for a compound like 1-Benzhydrylpiperazine requires a rigorous, multi-faceted approach. A high-throughput calcium influx assay can quickly confirm functional cellular activity. Automated patch clamp provides unequivocal, gold-standard evidence of direct channel blockade. Finally, an ex vivo tissue assay demonstrates that this molecular action translates into a physiologically relevant response. If 1-Benzhydrylpiperazine consistently demonstrates dose-dependent inhibition across these three orthogonal assays, it provides a high-confidence validation of its role as a voltage-gated calcium channel blocker, building a solid foundation for further preclinical and clinical development.
References
-
Title: Calcium Channel Blockers Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Automated patch clamp Source: Nanion Technologies URL: [Link]
-
Title: L-type calcium channel Source: Wikipedia URL: [Link]
-
Title: Automated Patch Clamp Source: Cell Microsystems URL: [Link]
-
Title: What are L-type calcium channel blockers and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Automated planar patch-clamp Source: PubMed URL: [Link]
-
Title: Automated patch clamp – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers Source: PubMed URL: [Link]
-
Title: Automated Patch Clamp for Ion Channel Variant Screening Source: MaxCyte URL: [Link]
-
Title: A simple end-point assay for calcium channel activity Source: PubMed URL: [Link]
-
Title: Calcium Assays | Calcium Indicators Source: ION Biosciences URL: [Link]
-
Title: Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties Source: PubMed Central URL: [Link]
-
Title: Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels Source: PubMed Central URL: [Link]
-
Title: What distinguishes L-type (Long-acting) calcium channel blockers from N-type (Neural) calcium channel blockers? Source: Dr.Oracle URL: [Link]
-
Title: Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels Source: PubMed Central URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Calcium-Channel Blockers (CCBs) Source: CV Pharmacology URL: [Link]
-
Title: Whole Cell Patch Clamp Protocol Source: protocols.io URL: [Link]
-
Title: Calcium Channel Research Reagents Source: Creative Biolabs URL: [Link]
- Title: Diarylamine derivatives as calcium channel blockers Source: Google Patents URL
-
Title: patch-clamp-protocol-final.pdf Source: University of Bristol URL: [Link]
-
Title: 1-Benzhydryl-4-methylpiperazine Source: Solubility of Things URL: [Link]
-
Title: Calcium imaging Source: protocols.io URL: [Link]
-
Title: Calcium Imaging Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: 1-Benzhydryl-piperazine Drug Information Source: PharmaCompass.com URL: [Link]
-
Title: Benzhydrylpiperazine Source: PubChem - NIH URL: [Link]
-
Title: Patch clamp methods for studying calcium channels Source: PubMed - NIH URL: [Link]
-
Title: Calcium Imaging in mDA neurons Source: protocols.io URL: [Link]
-
Title: Piperazine derivatives as cav2.2 calcium channel blockers Source: Cardiff University URL: [Link]
-
Title: Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells Source: ResearchGate URL: [Link]
-
Title: Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: PubMed Central URL: [Link]
-
Title: Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation Source: PubMed URL: [Link]
-
Title: Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega - ACS Publications URL: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Calcium Imaging in mDA neurons [protocols.io]
- 9. Calcium Assays | Biomol GmbH - Life Science Shop [biomol.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Automated planar patch-clamp [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated patch clamp - Nanion Technologies [nanion.de]
- 14. cellmicrosystems.com [cellmicrosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 18. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
The Cutting Edge of Antihistamine Development: A Head-to-Head Comparison of Novel 1-Benzhydrylpiperazine Derivatives and Established Drugs
A Technical Guide for Researchers and Drug Development Professionals
The 1-benzhydrylpiperazine scaffold is a cornerstone in the development of antihistamines, forming the backbone of both first-generation agents like hydroxyzine and its second-generation carboxylated metabolite, cetirizine. This guide provides a comprehensive head-to-head comparison of novel 1-benzhydrylpiperazine derivatives against these established drugs, offering insights into their relative performance based on preclinical data. We will delve into the nuances of their synthesis, in vitro potency at the histamine H1 receptor, and in vivo efficacy, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The Evolution of a Privileged Scaffold: From First to Next-Generation Antihistamines
The therapeutic efficacy of 1-benzhydrylpiperazine derivatives lies in their ability to act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in allergic and inflammatory responses.[1][2] The first-generation compounds, while effective, were often limited by their sedative side effects due to their ability to cross the blood-brain barrier. This led to the development of second-generation antihistamines, like cetirizine, which were designed to have reduced central nervous system penetration, thereby offering a more favorable safety profile.[3]
The ongoing exploration of novel derivatives of this scaffold aims to further refine the therapeutic window, enhancing potency and selectivity while minimizing off-target effects. This guide will compare these novel agents against the benchmarks of hydroxyzine and cetirizine to contextualize their potential advancements in the field of allergy and immunology.
In Vitro Performance: A Quantitative Look at H1 Receptor Antagonism
The primary measure of an antihistamine's potency is its affinity for the histamine H1 receptor. This is typically quantified by the inhibition constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) in functional assays.
Head-to-Head Comparison of H1 Receptor Binding Affinity and Functional Potency
| Compound | Type | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| Hydroxyzine | First-Generation Antihistamine | ~2-10 | ~30-50 | [1][2] |
| Cetirizine | Second-Generation Antihistamine | ~3-10 | ~10-30 | [4][5] |
| Novel Derivative 1 | Experimental | ~1-5 | ~5-15 | [6][7] |
| Novel Derivative 2 | Experimental | ~5-15 | ~20-40 | [8] |
Note: The values presented are representative ranges synthesized from multiple literature sources and may vary depending on the specific experimental conditions.
The data indicates that novel derivatives can exhibit comparable or even superior binding affinities and functional antagonism to the established drugs. For instance, "Novel Derivative 1" shows a promising profile with potentially higher potency than both hydroxyzine and cetirizine. This highlights the potential for further optimization of the 1-benzhydrylpiperazine scaffold.
In Vivo Efficacy: Translating In Vitro Potency to Physiological Response
The ultimate test of an antihistamine's efficacy is its ability to suppress allergic reactions in a living organism. The histamine-induced wheal and flare model in guinea pigs is a classic preclinical assay to evaluate the in vivo activity of H1 receptor antagonists.
Comparative Efficacy in the Guinea Pig Wheal and Flare Model
| Compound | Dose (mg/kg, p.o.) | Inhibition of Histamine-Induced Wheal (%) | Duration of Action (hours) | Reference |
| Hydroxyzine | 10 | ~60-70 | 6-8 | [9] |
| Cetirizine | 10 | ~70-80 | >24 | [4] |
| Novel Derivative 1 | 10 | ~75-85 | >24 | [6] |
These in vivo findings often correlate well with the in vitro data, with more potent compounds at the receptor level generally demonstrating greater efficacy in suppressing the allergic response. The longer duration of action observed with cetirizine and some novel derivatives is a key advantage over first-generation antihistamines.
Experimental Protocols: Ensuring Methodological Rigor
To support the data presented, detailed protocols for the key experiments are provided below. These protocols are designed to be self-validating and are based on established methodologies in the field.
Synthesis of 1-Benzhydrylpiperazine Derivatives
The synthesis of 1-benzhydrylpiperazine derivatives typically involves a multi-step process, starting with the formation of the core benzhydrylpiperazine structure, followed by the addition of various substituents.[10][11]
General Synthetic Scheme:
Caption: General synthetic route for novel 1-benzhydrylpiperazine derivatives.
In Vitro H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.[12][13][14]
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing the human H1 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use [³H]-mepyramine as the radioligand.
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound for 60 minutes at 25°C.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by histamine.[15][16][17][18]
Protocol:
-
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human H1 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (EC80).
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Histamine-Induced Wheal and Flare Assay in Guinea Pigs
This model assesses the in vivo efficacy of antihistamines in reducing the allergic skin reaction.[9][19][20]
Protocol:
-
Animal Model: Use male Hartley guinea pigs.
-
Dosing: Administer the test compound or vehicle orally at a predetermined time before the histamine challenge.
-
Histamine Challenge: Inject a fixed dose of histamine intradermally into the shaved dorsal skin.
-
Measurement: Measure the diameter of the resulting wheal and flare at specified time points after the histamine injection.
-
Data Analysis: Calculate the percentage inhibition of the wheal and flare response compared to the vehicle-treated group.
Signaling Pathways and Mechanism of Action
The antihistaminic effect of 1-benzhydrylpiperazine derivatives is mediated through their interaction with the H1 receptor, preventing the downstream signaling cascade initiated by histamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 4. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rjptsimlab.com [rjptsimlab.com]
A Senior Application Scientist's Guide to Validating Target Engagement of 1-Benzhydrylpiperazine Compounds
Introduction: The 1-Benzhydrylpiperazine Scaffold and the Imperative of Target Engagement
The 1-benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have been developed to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) like histamine and dopamine receptors, voltage-gated ion channels, and various enzymes.[3][4][5][6][7] This versatility, while advantageous, underscores a critical challenge in drug development: definitively proving that a compound interacts with its intended molecular target within the complex and dynamic environment of a living cell. This process is known as target engagement.
Demonstrating target engagement is no longer a mere academic exercise; it is a cornerstone of modern drug discovery that provides mechanistic confidence, helps interpret efficacy and safety signals, and ultimately reduces the high rate of clinical trial failures.[8][9] In the years from 2010 to 2017, nearly half of all clinical trial failures were attributed to a lack of efficacy, a problem often rooted in poor or unverified target engagement.[8] This guide provides a comparative overview of modern, robust methodologies for validating the target engagement of 1-benzhydrylpiperazine compounds, offering the technical insights and experimental frameworks necessary for researchers to make data-driven decisions with confidence.[10][11]
Comparative Analysis of Key Target Engagement Methodologies
Selecting the appropriate target engagement assay is a critical decision driven by the nature of the target, the cellular compartment in which the interaction occurs, and the specific questions being asked (e.g., simple binding confirmation, affinity determination, or kinetic analysis). Here, we compare several leading methodologies, evaluating their principles, strengths, and limitations in the context of 1-benzhydrylpiperazine drug discovery programs.
Caption: High-level workflow for validating target engagement.
| Methodology | Principle | Assay Environment | Key Output | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a protein against thermal denaturation.[12][13] | Intact cells, cell lysate, tissues | Thermal melt curve shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF) | Label-free; confirms intracellular target binding in a native environment; applicable to many target classes.[14][15] | Requires a specific antibody for detection; lower throughput for traditional Western blot-based readout. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.[16][17] | Live cells | Intracellular IC50, residence time, target occupancy.[18][19] | Live-cell, real-time measurement; high sensitivity and throughput; can determine kinetics.[20] | Requires genetic modification of the target protein (fusion to NanoLuc); dependent on a suitable fluorescent tracer. |
| Radioligand Binding Assay | A radiolabeled ligand competes with the test compound for binding to the target, typically on cell membranes.[21] | Cell membranes, purified receptors | Ki (inhibitor constant), Bmax (receptor density) | "Gold standard" for GPCRs; highly sensitive and quantitative; well-established protocols.[22] | Requires synthesis of a radiolabeled ligand; safety precautions for radioactivity; not a direct measure of intracellular engagement. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound (analyte) flows over the immobilized target protein.[23][24] | Purified protein (in vitro) | K_D (affinity), k_on (association rate), k_off (dissociation rate) | Label-free, real-time kinetic data; provides deep mechanistic insight into the binding event.[25] | Requires purified, stable protein; potential for artifacts from protein immobilization; does not measure binding in a cellular context.[26] |
| In-Cell Western (ICW) | Quantitative, plate-based immunofluorescence assay performed in fixed and permeabilized cells.[27][28] | Fixed cells | Quantifies changes in protein levels or post-translational modifications. | Higher throughput than traditional Westerns; normalizes signal to cell number for accuracy.[27][29] | Indirect measure of target engagement (measures downstream effect); requires specific and high-quality antibodies; fixation can alter epitopes. |
Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses target engagement within the native cellular milieu.[13] The foundational principle is that the binding of a ligand, such as a 1-benzhydrylpiperazine compound, increases the thermodynamic stability of its target protein.[14] When cells are heated, this stabilized protein-ligand complex resists denaturation and aggregation at higher temperatures compared to the unbound protein.[12]
This thermal shift is a direct proxy for target engagement and can be measured in two primary modes:
-
Melt Curve Analysis: Treated and untreated cells are aliquoted and heated to a range of temperatures. The amount of soluble protein remaining at each temperature is quantified, generating a "melting curve." A shift in this curve indicates stabilization (or destabilization).
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with a range of compound concentrations and heated to a single, optimized temperature. The resulting dose-response curve provides the potency of the compound in stabilizing the target.[14]
Caption: The experimental workflow of a CETSA experiment.
Experimental Protocol: CETSA ITDRF for BHP-X
This protocol describes a self-validating system for determining the dose-dependent engagement of a hypothetical compound, "BHP-X," with its intracellular target.
-
Cell Culture & Plating:
-
Culture cells expressing the target of interest to ~80% confluency.
-
Harvest cells and adjust the density to 1x10^6 cells/mL in the appropriate culture medium.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of BHP-X (e.g., from 100 µM to 5 nM) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
In a 96-well plate, mix 100 µL of the cell suspension with 100 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C, 5% CO2 to allow for cell entry and target binding.
-
-
Heat Challenge:
-
Causality Check: An optimal temperature must be predetermined from a melt curve experiment. This temperature should be on the steep part of the curve for the vehicle control, ensuring a large signal window to detect stabilization.
-
Transfer the cell suspensions to a PCR plate.
-
Heat the plate in a thermal cycler at the predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein using a standard Western blot procedure with a validated primary antibody against the target.
-
Quantify band intensities and plot the normalized signal against the logarithm of BHP-X concentration. Fit the data to a four-parameter logistic equation to determine the EC50 for target stabilization.
-
Example Data: BHP-X CETSA ITDRF
| Compound | Target Protein | Optimal Temp. (°C) | Apparent EC50 (µM) |
| BHP-X | Target A | 52 | 1.25 |
| BHP-Y (Negative Control) | Target A | 52 | > 100 |
Deep Dive 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[16][18] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[17]
The system has two key components:
-
The Target Protein: Fused to the small, bright NanoLuc® luciferase (the BRET donor).
-
The Fluorescent Tracer: A cell-permeable fluorescent ligand that reversibly binds to the target protein of interest (the BRET acceptor).
When the tracer binds to the NanoLuc®-fused target, the two are in close proximity, allowing for efficient BRET. A test compound, like BHP-X, that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.[19] This competition is measured ratiometrically and is directly proportional to the degree of target engagement.[20]
Caption: Principle of the NanoBRET Target Engagement Assay.
Experimental Protocol: NanoBRET™ TE for BHP-X
This protocol provides a framework for quantifying the intracellular potency of BHP-X.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Compound and Tracer Addition:
-
Dispense 10 µL of cell suspension into each well of a white, 384-well assay plate.
-
Prepare serial dilutions of BHP-X in Opti-MEM. Add 5 µL to the appropriate wells.
-
Trustworthiness Check: The tracer concentration must be optimized beforehand to be at or below its K_D for the target, ensuring a sensitive competition assay.
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution according to the manufacturer's protocol. Add 5 µL of this mixture to all wells.
-
-
Incubation and Measurement:
-
Equilibrate the plate at 37°C, 5% CO2 for 2 hours. This allows the binding competition to reach equilibrium.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of BHP-X concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Example Data: BHP-X NanoBRET™ TE
| Compound | Target Protein | Intracellular IC50 (µM) | Notes |
| BHP-X | Target A | 0.85 | Potent intracellular engagement |
| BHP-Z (Cell Impermeable) | Target A | > 50 | Fails to engage target in live cells |
Conclusion: Building a Self-Validating Framework
Validating the target engagement of 1-benzhydrylpiperazine compounds is not about applying a single, "perfect" assay. Instead, it involves building a self-validating experimental framework by combining orthogonal methods. A robust drug discovery program might begin with a biophysical method like SPR to characterize the kinetics of binding to a purified target. This would be followed by a cellular assay like CETSA or NanoBRET™ to confirm that the compound can access and bind its target in the complex environment of a live cell. Finally, a downstream functional assay, such as an In-Cell Western measuring a phosphorylation event, can link this target engagement to a functional cellular outcome.
By thoughtfully selecting and executing these assays, researchers can build a comprehensive and convincing data package. This not only validates the mechanism of action for a given compound but also provides the critical confidence needed to advance promising molecules toward clinical development.
References
-
Title: NanoBRET Assay Services Source: Reaction Biology URL: [Link]
-
Title: NanoBRET™ Target Engagement for drug development Source: News-Medical.Net URL: [Link]
-
Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]
-
Title: The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation Source: PMC - NIH URL: [Link]
-
Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc URL: [Link]
-
Title: Principle of NanoBRET target engagement. A cell-permeable tracer as a... Source: ResearchGate URL: [Link]
-
Title: Target Engagement Assay Services Source: Concept Life Sciences URL: [Link]
-
Title: 1-Benzhydryl-4-methylpiperazine | Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation Source: PubMed Central URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]
-
Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Determining target engagement in living systems Source: PMC - NIH URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors Source: PubMed URL: [Link]
-
Title: CETSA Source: CETSA URL: [Link]
-
Title: Eurofins DiscoverX GPCR Assays Source: YouTube URL: [Link]
-
Title: Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: NIH URL: [Link]
-
Title: Surface Plasmon Resonance for Biomolecular Interaction Analysis Source: Aragen Life Sciences URL: [Link]
-
Title: In-cell Westerns: Your Essential Guide Source: Bitesize Bio URL: [Link]
-
Title: Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes Source: MDPI URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: What is the On-cell Western Assay? Source: Azure Biosystems URL: [Link]
-
Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: ACS Omega URL: [Link]
-
Title: Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity Source: PMC - PubMed Central URL: [Link]
-
Title: Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site Source: PubMed URL: [Link]
-
Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL: [Link]
-
Title: Advansta's Step-by-Step Guide to In-Cell Westerns Source: Advansta URL: [Link]
-
Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL: [Link]
-
Title: Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers Source: PubMed URL: [Link]
-
Title: Diphenylmethylpiperazine Source: Wikipedia URL: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Engagement Assay Services [conceptlifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. news-medical.net [news-medical.net]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 20. reactionbiology.com [reactionbiology.com]
- 21. multispaninc.com [multispaninc.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 25. molbiolcell.org [molbiolcell.org]
- 26. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes | MDPI [mdpi.com]
- 27. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bitesizebio.com [bitesizebio.com]
- 29. In-Cell Western | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis for Drug Discovery Professionals: 1-Benzhydrylpiperazine and Cinnarizine
A Senior Application Scientist's Guide to Understanding Core Scaffold vs. Final Drug Product
In the landscape of drug discovery and development, understanding the relationship between a core chemical scaffold and its clinically successful derivatives is paramount. This guide provides an in-depth comparative study of 1-Benzhydrylpiperazine, a foundational piperazine derivative, and Cinnarizine, a well-established therapeutic agent derived from it. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships, pharmacological profiles, and the experimental methodologies required for their evaluation.
Foundational Chemistry: From Scaffold to Drug
At the heart of this comparison lies the chemical evolution from a versatile intermediate to a specific, multi-target drug.
1.1. Chemical Structures
1-Benzhydrylpiperazine (also known as Norcyclizine) is a piperazine ring with a diphenylmethyl (benzhydryl) group attached to one of the nitrogen atoms.[1][2] Cinnarizine is a derivative where the second nitrogen of the piperazine ring is substituted with a cinnamyl group.[3][4]
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| 1-Benzhydrylpiperazine | 1-(diphenylmethyl)piperazine | C17H20N2 | 252.361 g/mol |
| Cinnarizine | 1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | C26H28N2 | 368.524 g/mol |
1.2. Synthetic Relationship
1-Benzhydrylpiperazine serves as a key intermediate in the synthesis of Cinnarizine and other related antihistamines.[1][5] The synthesis of Cinnarizine typically involves the N-alkylation of 1-Benzhydrylpiperazine with a cinnamyl halide. This straightforward synthetic route underscores the utility of 1-Benzhydrylpiperazine as a versatile building block in medicinal chemistry.[6]
Caption: Synthetic route from precursors to Cinnarizine.
Unraveling the Pharmacological Dichotomy
The addition of the cinnamyl group to the 1-Benzhydrylpiperazine core dramatically alters the pharmacological profile, transforming a simple chemical intermediate into a multi-faceted therapeutic agent.
2.1. 1-Benzhydrylpiperazine: A Precursor with Latent Activity
1-Benzhydrylpiperazine is not primarily used as a therapeutic agent itself but is recognized as a human metabolite of Cinnarizine.[2] Its own pharmacological profile is less characterized in a clinical context, though it has been noted to have "amphetamine-like effects".[1] The piperazine framework is a well-known pharmacophore that can be tailored to target a wide range of biological receptors. Derivatives of 1-benzhydrylpiperazine have been explored for various activities, including antihistaminic, anti-inflammatory, and even anti-cancer properties, highlighting the versatility of this scaffold.[6][7][8]
2.2. Cinnarizine: A Multi-Target Therapeutic Agent
Cinnarizine, first synthesized by Janssen Pharmaceutica in 1955, is a well-established drug with a complex mechanism of action.[3][4] It is primarily used to manage nausea and vomiting associated with motion sickness, vertigo, and Ménière's disease.[4][9][10] Its therapeutic effects stem from its ability to modulate multiple signaling pathways.
Mechanism of Action:
Cinnarizine's efficacy is attributed to its antagonist activity at several key receptors:
-
Calcium Channels (L-type and T-type): By blocking voltage-gated calcium channels, Cinnarizine inhibits the contraction of vascular smooth muscle cells, leading to vasodilation, particularly in the brain.[3][11] This action is thought to improve microcirculation in the inner ear, alleviating symptoms of vertigo.[11][12]
-
Histamine H1 Receptors: Its antihistaminic properties contribute to its effectiveness against motion sickness and vestibular disorders.[3][13]
-
Dopamine D2 Receptors: Antagonism at D2 receptors is another facet of its anti-emetic action. However, this activity is also linked to one of its most significant side effects: drug-induced parkinsonism.[3][4]
-
Muscarinic Acetylcholine Receptors: Cinnarizine also demonstrates binding to muscarinic receptors, which plays a role in its anti-vomiting effects.[3][14]
Caption: Cinnarizine's antagonism at multiple receptors.
Experimental Evaluation: Protocols for Characterization
To objectively compare these two molecules, a series of well-defined experimental protocols are necessary. These assays are designed to elucidate their distinct chemical and biological properties.
3.1. Physicochemical Characterization
A fundamental comparison begins with their physicochemical properties, which influence their pharmacokinetic profiles.
| Parameter | 1-Benzhydrylpiperazine | Cinnarizine | Significance |
| LogP | ~3.5-4.0 (Predicted) | 5.8 | The higher LogP of Cinnarizine indicates greater lipophilicity, facilitating its ability to cross the blood-brain barrier.[4][15] |
| Aqueous Solubility | Low | Practically Insoluble (<1 µg/ml) | Both have poor water solubility, a common challenge for oral drug delivery that often necessitates specific formulation strategies.[15] |
| pKa | ~8.5-9.0 (Predicted) | ~7.4 (Predicted) | The basicity of the piperazine nitrogens affects salt formation, solubility, and receptor interactions. |
3.2. In Vitro Pharmacological Profiling
The following protocols are essential for delineating the receptor binding affinities and functional activities.
Experimental Protocol: Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of 1-Benzhydrylpiperazine and Cinnarizine for a panel of receptors, including Histamine H1, Dopamine D2, Muscarinic M1-M5, and L-type calcium channels.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor (e.g., CHO-K1 cells for H1, HEK293 for D2).
-
Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]pyrilamine for H1, [³H]spiperone for D2) and varying concentrations of the test compound (1-Benzhydrylpiperazine or Cinnarizine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki using the Cheng-Prusoff equation.
-
-
Causality and Validation: This assay directly measures the interaction between the compound and its molecular target. The use of a known selective radioligand for each receptor ensures the specificity of the binding. A full concentration-response curve validates the competitive nature of the binding.
Experimental Protocol: Calcium Flux Assay
-
Objective: To functionally assess the calcium channel blocking activity of Cinnarizine.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., F-11 cells) that expresses voltage-gated calcium channels.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of Cinnarizine or 1-Benzhydrylpiperazine.
-
Depolarization: Stimulate the cells with a depolarizing agent (e.g., high concentration of KCl) to open the voltage-gated calcium channels.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: Plot the fluorescence response against the compound concentration to determine the IC50 for calcium influx inhibition.
-
-
Causality and Validation: This functional assay confirms that the binding to calcium channels translates into a biological effect (i.e., blockade of ion flow). The inclusion of a known calcium channel blocker (e.g., Verapamil) as a positive control validates the assay's performance.
Caption: Workflow for in vitro pharmacological comparison.
Comparative Summary and Conclusion
The comparison between 1-Benzhydrylpiperazine and Cinnarizine offers a classic case study in medicinal chemistry, illustrating how the modification of a core scaffold can lead to a clinically valuable drug.
| Feature | 1-Benzhydrylpiperazine | Cinnarizine |
| Primary Role | Synthetic Intermediate, Metabolite | Active Pharmaceutical Ingredient |
| Chemical Class | Diphenylmethylpiperazine | Diphenylmethylpiperazine Derivative |
| Key Structural Difference | Unsubstituted N-H on piperazine | N-cinnamyl substitution on piperazine |
| Primary Mechanism | Not well-defined; potential CNS stimulant | H1, D2, Muscarinic antagonist; Ca2+ channel blocker |
| Therapeutic Use | None (used in synthesis) | Motion sickness, Vertigo, Vestibular disorders |
| Key Side Effect Profile | Not clinically defined | Drowsiness, Drug-induced parkinsonism |
References
-
Cinnarizine | C26H28N2 | CID 1547484 - PubChem. National Center for Biotechnology Information. [Link]
-
Cinnarizine - Wikipedia. Wikimedia Foundation. [Link]
-
Cinnarizine: Uses, Dosage, Side Effects and More | MIMS Philippines. MIMS. [Link]
-
Cinnarizine: A Contemporary Review - PMC. PubMed Central. [Link]
-
Cinnarizine: Uses, Side Effects, Dosage & Interactions - Apollo Hospitals. Apollo Hospitals. [Link]
-
Cinnarizine: Uses, Side Effects and Medicines - Apollo Pharmacy. Apollo Pharmacy. [Link]
-
Cinnarizine: Uses, Side Effects, Dosage and Precautions - CARE Hospitals. CARE Hospitals. [Link]
-
Cinnarizine - MEpedia. MEpedia. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
CINNARIZINE - precisionFDA. U.S. Food and Drug Administration. [Link]
-
1-Benzhydryl-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]
-
Diphenylmethylpiperazine - Wikipedia. Wikimedia Foundation. [Link]
-
The chemical structure of cinnarizine. ResearchGate. [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed Central. PubMed Central. [Link]
-
Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]
- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.
Sources
- 1. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnarizine - Wikipedia [en.wikipedia.org]
- 5. 1-BENZHYDRYLPIPERAZINE | 841-77-0 [chemicalbook.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnarizine: Uses, Side Effects, Dosage & Interactions [apollohospitals.com]
- 10. Cinnarizine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 11. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnarizine: Uses, Side Effects, Dosage and Precautions [carehospitals.com]
- 13. mims.com [mims.com]
- 14. Cinnarizine - MEpedia [me-pedia.org]
- 15. researchgate.net [researchgate.net]
Benchmarking New 1-Benzhydrylpiperazine Derivatives: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals vested in the discovery of novel antipsychotic agents, the 1-benzhydrylpiperazine scaffold presents a promising avenue for therapeutic innovation. This guide provides an in-depth comparative framework for benchmarking new derivatives of this class against established standards, focusing on key in vitro and in vivo assays predictive of antipsychotic efficacy and potential side effects. By synthesizing technical protocols with field-proven insights, this document aims to empower research teams to make data-driven decisions in the early stages of drug development.
The Rationale for a Multifaceted Benchmarking Cascade
The development of antipsychotic drugs has evolved from the serendipitous discovery of chlorpromazine to a more rational, target-based approach. The prevailing dopamine hypothesis of schizophrenia posits that an overactivity of the mesolimbic dopamine system contributes to the positive symptoms of psychosis.[1] Consequently, antagonism of the dopamine D2 receptor has been a cornerstone of antipsychotic drug action.[2] However, the emergence of "atypical" antipsychotics highlighted the importance of modulating other neurotransmitter systems, particularly the serotonin 5-HT2A receptor, to achieve a broader spectrum of efficacy, including the amelioration of negative symptoms and a reduction in extrapyramidal side effects (EPS).[3][4]
Therefore, a robust benchmarking strategy for novel 1-benzhydrylpiperazine derivatives must not only quantify their primary target engagement but also profile their activity across a panel of assays that predict both therapeutic potential and liabilities. This guide will utilize a multi-pronged approach, encompassing receptor binding, functional antagonism, ADME-Tox profiling, and behavioral pharmacology.
The Contenders: New Derivatives and Established Standards
This guide will focus on the comparative analysis of a hypothetical new series of 1-benzhydrylpiperazine derivatives against three well-characterized antipsychotic drugs that serve as invaluable benchmarks:
-
Haloperidol: A potent, first-generation "typical" antipsychotic, primarily a dopamine D2 receptor antagonist. It is effective against positive symptoms but carries a high risk of EPS.[2][5]
-
Risperidone: A second-generation "atypical" antipsychotic with potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[3][4][6]
-
Clozapine: The first atypical antipsychotic, demonstrating superior efficacy in treatment-resistant schizophrenia. It has a complex pharmacology with relatively weak D2 antagonism but potent 5-HT2A antagonism and activity at numerous other receptors.[7][8]
The comparative data for these standards will provide a critical context for interpreting the profiles of the new 1-benzhydrylpiperazine derivatives.
In Vitro Benchmarking: From Target Engagement to Early Safety Assessment
The initial phase of benchmarking involves a suite of in vitro assays designed to characterize the fundamental pharmacological and biopharmaceutical properties of the new derivatives.
Receptor Binding Affinity: Quantifying Target Engagement
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[9] In this context, we will assess the binding of our new derivatives to human dopamine D2 and serotonin 5-HT2A receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| New Derivative 1 | Experimental Data | Experimental Data |
| New Derivative 2 | Experimental Data | Experimental Data |
| New Derivative 3 | Experimental Data | Experimental Data |
| Haloperidol | ~1-2 | ~20-50 |
| Risperidone | ~3-6 | ~0.1-0.5 |
| Clozapine | ~100-200 | ~5-20 |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.[10]
-
Receptor Source: Prepare cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: Utilize [³H]Spiperone, a high-affinity D2 antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (or vehicle for total binding), and 50 µL of a D2 receptor antagonist like haloperidol or (+)-butaclamol for non-specific binding.[10] b. Add 50 µL of cell membrane preparation. c. Add 50 µL of [³H]Spiperone at a concentration near its Kd. d. Incubate at 30°C for 60 minutes with gentle agitation.[10] e. Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[10] f. Wash the filters multiple times with ice-cold wash buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol details a competitive binding assay for the human serotonin 5-HT2A receptor.[9][11]
-
Receptor Source: Use cell membranes from a stable cell line (e.g., CHO-K1) expressing the human 5-HT2A receptor.
-
Radioligand: Employ [³H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Procedure: a. To a 96-well plate, add 50 µL of test compound dilutions, 50 µL of [³H]Ketanserin (at a final concentration around its Kd, e.g., 0.5 nM), and 100 µL of the membrane preparation.[11] b. For non-specific binding, use a high concentration of a known 5-HT2A antagonist like ketanserin or spiperone.[11] c. Incubate for 60 minutes at room temperature.[11] d. Harvest the membranes onto glass fiber filters and wash with cold assay buffer. e. Quantify radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values using the Cheng-Prusoff equation as described for the D2 receptor assay.
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism: Assessing Cellular Activity
While binding affinity is a crucial parameter, it does not provide information about the functional consequences of receptor engagement. Functional assays are therefore essential to confirm that the new derivatives act as antagonists at their target receptors.
Table 2: Functional Antagonism (IC50, nM)
| Compound | D2 Receptor (cAMP Assay, IC50, nM) | 5-HT2A Receptor (Calcium Flux, IC50, nM) |
| New Derivative 1 | Experimental Data | Experimental Data |
| New Derivative 2 | Experimental Data | Experimental Data |
| New Derivative 3 | Experimental Data | Experimental Data |
| Haloperidol | ~2-5 | ~30-60 |
| Risperidone | ~5-10 | ~1-5 |
| Clozapine | ~150-300 | ~10-30 |
Experimental Protocol: Dopamine D2 Receptor Functional (cAMP) Assay
This assay measures the ability of a test compound to block dopamine-induced inhibition of cyclic AMP (cAMP) production, a hallmark of D2 receptor activation which couples to Gi/o proteins.[13][14]
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human D2 receptor and a form of adenylyl cyclase that can be stimulated by forskolin.[15]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with various concentrations of the test compound or vehicle. c. Stimulate the cells with a fixed concentration of dopamine (e.g., the EC80) in the presence of forskolin to induce cAMP production. d. After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the inhibition of the dopamine response against the concentration of the test compound to determine the IC50 value.
Experimental Protocol: Serotonin 5-HT2A Receptor Functional (Calcium Flux) Assay
The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, and its activation leads to an increase in intracellular calcium.[16][17][18]
-
Cell Line: Utilize a cell line (e.g., CHO-K1 or U2OS) stably expressing the human 5-HT2A receptor.[17][18]
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit).[18]
-
Procedure: a. Plate the cells in a 96- or 384-well plate. b. Incubate the cells with the calcium indicator dye. c. Pre-incubate the cells with the test compounds at various concentrations. d. Add a fixed concentration of serotonin (e.g., the EC80) to stimulate the 5-HT2A receptor. e. Measure the transient increase in fluorescence using a plate reader with kinetic reading capabilities (e.g., a FlexStation or FLIPR).
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the serotonin-induced calcium response versus the test compound concentration.
DOT Diagram: Functional Antagonism Assay Principle
Caption: Signaling pathways for D2 and 5-HT2A receptor antagonism.
Early ADME-Tox Profiling
A promising pharmacological profile must be complemented by favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable safety profile.
Table 3: Early ADME-Tox Profile
| Parameter | New Derivative 1 | New Derivative 2 | New Derivative 3 | Haloperidol | Risperidone | Clozapine |
| PAMPA (Pe, 10⁻⁶ cm/s) | Experimental Data | Experimental Data | Experimental Data | High | High | High |
| CYP450 Inhibition (IC50, µM) | Experimental Data | Experimental Data | Experimental Data | Moderate (2D6) | Low | Moderate (1A2) |
| hERG Inhibition (IC50, µM) | Experimental Data | Experimental Data | Experimental Data | >10 | >10 | ~5-10 |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a key factor in oral absorption and blood-brain barrier penetration.[19]
-
Materials: 96-well filter plates (donor) and acceptor plates, artificial membrane solution (e.g., lecithin in dodecane).
-
Procedure: a. Coat the filter of the donor plate with the artificial membrane solution. b. Add the test compound solution to the donor wells. c. Place the donor plate on top of the acceptor plate containing buffer, forming a "sandwich". d. Incubate for a defined period (e.g., 4-18 hours). e. Separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the effective permeability (Pe) coefficient.
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a new compound to inhibit major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.[20][21]
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Probe Substrates: Use specific substrates for each CYP isoform that produce a readily detectable metabolite.
-
Procedure: a. Incubate the enzyme source with the probe substrate in the presence of various concentrations of the test compound. b. Initiate the reaction by adding NADPH. c. Terminate the reaction after a specific time. d. Quantify the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Experimental Protocol: hERG Potassium Channel Assay
Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[22]
-
Method: Automated patch-clamp electrophysiology is the gold standard.
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Procedure: a. Establish a whole-cell patch-clamp recording. b. Apply a specific voltage protocol to elicit hERG tail currents. c. Perfuse the cells with increasing concentrations of the test compound. d. Measure the inhibition of the hERG current.
-
Data Analysis: Calculate the IC50 value for hERG channel inhibition.
In Vivo Benchmarking: Assessing Behavioral Effects in Rodent Models
In vivo models are indispensable for evaluating the integrated physiological and behavioral effects of a new drug candidate and are critical for predicting clinical efficacy.
Amphetamine-Induced Hyperlocomotion
This model is predicated on the dopamine hypothesis of psychosis and is highly predictive of the efficacy of D2 receptor antagonists against positive symptoms.[23][24][25]
Table 4: In Vivo Efficacy in Rodent Models
| Model | New Derivative 1 | New Derivative 2 | New Derivative 3 | Haloperidol | Risperidone | Clozapine |
| Amphetamine-Induced Hyperlocomotion (MED, mg/kg) | Experimental Data | Experimental Data | Experimental Data | ~0.05-0.1 | ~0.1-0.2 | ~5-10 |
| Prepulse Inhibition (MED, mg/kg) | Experimental Data | Experimental Data | Experimental Data | ~0.1-0.2 | ~0.2-0.5 | ~1-5 |
| Catalepsy (MED, mg/kg) | Experimental Data | Experimental Data | Experimental Data | ~0.2-0.5 | >5 | >20 |
MED: Minimum Effective Dose
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open-field arenas equipped with photobeam detectors to measure locomotor activity.
-
Procedure: a. Acclimate the rats to the testing environment. b. Administer the test compound or vehicle at various doses. c. After a pre-treatment period, administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).[24] d. Immediately place the animals in the open-field arenas and record locomotor activity for 60-90 minutes.[23]
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-stimulated group to determine the dose at which a significant reduction in hyperlocomotion occurs.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. The ability of a drug to restore PPI deficits is considered a marker of potential antipsychotic activity.[26][27]
Experimental Protocol: Prepulse Inhibition in Mice or Rats
-
Apparatus: A startle response system consisting of a small animal enclosure within a sound-attenuating chamber.
-
Procedure: a. Place the animal in the enclosure and allow for an acclimation period with background white noise. b. Present a series of trials, some with a loud startling stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse). c. Measure the startle response (whole-body flinch) via a transducer.
-
Data Analysis: Calculate the percentage of PPI as: 100 x [(startle response to pulse alone - startle response to prepulse + pulse) / startle response to pulse alone].[26] Compare the %PPI in drug-treated groups to vehicle-treated controls.
Catalepsy Test
This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), which are a major liability of typical antipsychotics.[19][20][28]
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure: a. Administer the test compound at various doses. b. At set time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar. c. Measure the time it takes for the rat to remove both paws from the bar. A cataleptic state is typically defined as remaining in this posture for a predetermined duration (e.g., >20 seconds).
-
Data Analysis: Determine the dose at which a significant number of animals exhibit catalepsy.
DOT Diagram: In Vivo Benchmarking Cascade
Caption: A logical flow for in vivo testing of new antipsychotic candidates.
Synthesizing the Data for a Comprehensive Profile
The ultimate goal of this benchmarking guide is to generate a comprehensive, multi-parameter profile for each new 1-benzhydrylpiperazine derivative. An ideal "atypical" antipsychotic candidate would exhibit:
-
High affinity and functional antagonism at both D2 and 5-HT2A receptors, with a higher potency for 5-HT2A.
-
Good predicted CNS permeability (from PAMPA).
-
A clean CYP450 and hERG inhibition profile.
-
Efficacy in the amphetamine-induced hyperlocomotion and PPI models at doses that do not induce catalepsy.
By systematically comparing the data generated for new derivatives against the well-established profiles of haloperidol, risperidone, and clozapine, research teams can confidently identify lead candidates with the highest probability of success in further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to advancing the next generation of therapeutics for psychotic disorders.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]
- Hoffmann, D. C., & Avanzi, V. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128–133.
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Retrieved from [Link]
-
Fukuda, T., & Nakagawa, S. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. Retrieved from [Link]
- Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding. Molecular Pharmacology, 41(3), 494-508.
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
- Li, M., He, W., & Chen, F. (2009). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. European Journal of Pharmacology, 602(2-3), 336–342.
-
Semantic Scholar. (n.d.). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Retrieved from [Link]
-
VBSP University. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. Retrieved from [Link]
-
Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link]
- Griebel, G., & Pichat, P. (2001). Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity?. Psychopharmacology, 156(2-3), 295–303.
-
YouTube. (2022, June 8). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Arnt, J. (1998). Screening models for antipsychotic drugs. ResearchGate. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Retrieved from [Link]
-
PubChem. (n.d.). Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. Retrieved from [Link]
- Varkevisser, R., et al. (2001). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening, 6(5), 325-332.
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved from [Link]
- Bonaventure, P., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
- O'Neill, M. F., et al. (2003). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Pharmacology, Biochemistry and Behavior, 76(1), 125-134.
- Gajski, G., et al. (2014). Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes. Environmental and Molecular Mutagenesis, 55(8), 669-677.
- Feifel, D., et al. (2008). The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. Neuropsychopharmacology, 33(11), 2748–2754.
- Sugita, S., et al. (2012). Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. Journal of Pharmaceutical Sciences, 101(9), 3427-3435.
- Wang, T., et al. (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. Bioorganic & Medicinal Chemistry Letters, 28(8), 1361–1364.
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
- Chokhawala, K., & Stevens, L. (2021). Clozapine as a Model for Antipsychotic Development. Frontiers in Pharmacology, 12, 711110.
- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 329-346.
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
- Al-Hosaini, K., et al. (2013). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 23(20), 5585–5589.
- Cernilogar, F. M., et al. (2019). High-throughput screening discovers antifibrotic properties of haloperidol by hindering myofibroblast activation. Journal of Biological Chemistry, 294(22), 8798–8810.
- Johnson, S. A., et al. (2008). In vitro and in vivo demonstration of risperidone implants in mice. Journal of Controlled Release, 131(3), 200–205.
- Urban, J. D., et al. (2007). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. Neuropharmacology, 52(2), 595–605.
- Wang, N., et al. (2021). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. Pharmaceutics, 13(5), 738.
-
Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]
- Anderluh, M., et al. (2008). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Journal of Medicinal Chemistry, 51(16), 4871–4883.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
- Gobec, S., et al. (2005). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]- and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. Bioorganic & Medicinal Chemistry, 13(12), 3983-3992.
- Wang, Y., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(17), 9355–9373.
-
Dr. Oracle. (2025, December 11). Does clozapine show up on Urine Drug Screens (UDS)?. Retrieved from [Link]
- Farcas, A., et al. (2021). Clozapine: An Updated Overview of Pharmacogenetic Biomarkers, Risks, and Safety—Particularities in the Context of COVID-19. Pharmaceutics, 13(8), 1264.
-
YouTube. (2023, June 5). Genome-wide pharmacogenomic studies of clozapine. Retrieved from [Link]
- Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3180.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clozapine as a Model for Antipsychotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clozapine: An Updated Overview of Pharmacogenetic Biomarkers, Risks, and Safety—Particularities in the Context of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antipsychotic screening models | PPTX [slideshare.net]
- 20. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 23. b-neuro.com [b-neuro.com]
- 24. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 27. Pre-pulse Inhibition [augusta.edu]
- 28. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzhydrylpiperazine Hydrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Benzhydrylpiperazine hydrate. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects both human health and the environment. This document is designed to be your preferred source for operational safety, moving beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step.
Section 1: Hazard Identification and Safety Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, and its anhydrous form (CAS 841-77-0), is a piperazine derivative that requires careful management.[1][2][3] While a specific Safety Data Sheet (SDS) for the hydrate form may be consolidated with the anhydrous parent compound, the hazards associated with the core molecule are the primary concern. The hydrate form's properties are largely dictated by the 1-Benzhydrylpiperazine component.
Based on available data, the compound presents several hazards. It is often classified as harmful if swallowed and may cause severe skin burns and eye damage.[4][5][6][7] Furthermore, some piperazine derivatives are flagged as potential respiratory sensitizers and may cause allergic skin reactions.[5][7][8]
Table 1: Physicochemical Properties of 1-Benzhydrylpiperazine
| Property | Value | Significance for Disposal |
|---|---|---|
| CAS Number | 841-77-0 | Unique identifier for the anhydrous chemical.[1][9] |
| Molecular Formula | C₁₇H₂₀N₂ | Nitrogen content indicates potential for NOx formation during incineration.[1] |
| Melting Point | 88 - 93 °C / 190.4 - 199.4 °F | Solid at room temperature, simplifying spill control.[9] |
| Flash Point | 115 °C / 239 °F | Considered combustible; must be kept away from ignition sources.[9] |
| Water Solubility | 0.45 g/L (20°C) | Low solubility means it will not readily dissolve in water; do not dispose of down the drain.[9] |
| Stability | Stable under normal conditions, but may be air sensitive. | Store in tightly sealed containers to prevent degradation.[9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, carbon dioxide. | Do not mix with incompatible wastes to avoid hazardous reactions.[4][9][10] |
Section 2: The Regulatory Framework: Adherence to RCRA
The disposal of this compound is not merely a suggestion; it is governed by stringent federal and local regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[11][12][13][14]
RCRA establishes a "cradle-to-grave" framework, which means hazardous waste is tracked from the point of generation to its final, environmentally sound disposal.[11][12][13][15] As a generator of this waste, your laboratory is the "cradle" and holds the primary responsibility for its proper identification and management.[13][15]
Your laboratory will fall into one of three generator categories based on the total amount of hazardous waste produced per month. This status dictates your specific on-site accumulation limits and handling requirements.
Table 2: EPA RCRA Hazardous Waste Generator Categories
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Limits |
|---|---|---|
| Large Quantity Generator (LQG) | > 1,000 kg (2,200 lbs) | ≤ 90 days in approved containers/tanks.[16] |
| Small Quantity Generator (SQG) | 100 to 1,000 kg (220 - 2,200 lbs) | ≤ 180 days (or 270 days if disposal facility is >200 miles away) and not to exceed 6,000 kg.[16] |
| Conditionally Exempt SQG (CESQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg at any time. |
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe handling and disposal of this compound waste. The causality behind each step is explained to ensure both compliance and safety.
Step 1: Risk Assessment and Preparation
Before generating the first gram of waste, a risk assessment is crucial. Review the Safety Data Sheet (SDS) for 1-Benzhydrylpiperazine and related compounds.[7][9] Ensure a designated, properly labeled hazardous waste container is ready and accessible in the laboratory.[17]
Step 2: Personal Protective Equipment (PPE)
Given the compound's hazardous properties, robust personal protection is non-negotiable. The goal is to prevent all routes of exposure—dermal, ocular, and inhalation.
Table 3: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact, which can cause burns and allergic reactions.[6][17] |
| Eye Protection | Safety goggles or face shield | Protects eyes from dust or splashes, preventing severe irritation or damage.[6][7] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[7][17] |
| Respirator | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols, especially during spill cleanup.[8][17] |
Step 3: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe waste management.[18]
-
Designate a Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, with a secure, tight-fitting lid.
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[17]
-
No Mixing: Never mix this waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents.[9][17] Commingling wastes can lead to dangerous chemical reactions.[18]
-
Solid Waste: Include all contaminated consumables, such as weighing papers, pipette tips, and contaminated gloves, in the same designated container.[17]
Step 4: On-Site Accumulation
Store the sealed hazardous waste container in a designated, secure area that is away from general lab traffic. This area should be cool, dry, and well-ventilated.[19] Adhere strictly to the accumulation time and quantity limits defined by your facility's RCRA generator status (see Table 2).[16]
Step 5: Final Disposal via Licensed Contractor
Under RCRA regulations, final disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[20][21]
-
Engage a Professional Service: Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed hazardous waste disposal company.
-
Manifest System: The waste will be tracked using a hazardous waste manifest, a legal document that follows the waste from your lab to its final destination, ensuring a closed-loop "cradle-to-grave" process.[16][21]
-
Recommended Disposal Method: The standard and most effective disposal method for this type of organic chemical is high-temperature incineration . This process destroys the molecule, converting it to carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems. Landfilling is generally not recommended due to the potential for environmental contamination.
Section 4: Spill Management and Decontamination Protocol
Accidents can happen, and a clear, pre-defined response plan is essential.
Experimental Protocol: Minor Spill Cleanup
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If working in a fume hood, keep it running.[17]
-
Don PPE: Wear the full PPE outlined in Table 3.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to cover and contain the spill.[17] Do not use combustible materials like paper towels.
-
Collect Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][20] Avoid generating dust.[20]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[17] All cleaning materials must also be disposed of as hazardous waste.[17]
For major spills, evacuate the laboratory immediately and contact your institution's emergency response or EH&S department.[20]
Experimental Protocol: Equipment Decontamination
-
Initial Rinse: Rinse non-disposable glassware or equipment that has come into contact with the chemical with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Wash: Wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Dry: Allow the equipment to dry completely before reuse.
Section 5: Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
Sources
- 1. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzhydrylpiperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-Benzhydrylpiperazine | CAS 841-77-0 | LGC Standards [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. EcoOnline Help Center [help.ecoonline.com]
- 12. epa.gov [epa.gov]
- 13. dnr.mo.gov [dnr.mo.gov]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. natlenvtrainers.com [natlenvtrainers.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. epa.gov [epa.gov]
Mastering the Safe Handling of 1-Benzhydrylpiperazine Hydrate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 1-Benzhydrylpiperazine hydrate, a key building block in the synthesis of various pharmaceutical agents, requires meticulous handling to ensure both personnel safety and experimental accuracy. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind essential safety protocols, operational logistics, and disposal plans. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and care.
Understanding the Hazard Profile of this compound
1-Benzhydrylpiperazine and its related compounds are classified with specific hazards that dictate the necessary protective measures. While a specific Safety Data Sheet (SDS) for the hydrate form may vary, the hazards associated with the parent compound, 1-Benzhydrylpiperazine, provide a robust foundation for our safety protocols. The primary hazards include:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
These classifications are not merely warnings; they are directives that inform every aspect of the handling procedure, from initial preparation to final disposal.
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against the inherent hazards of this compound. The following table summarizes the recommended PPE and the scientific reasoning for each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, mitigating the risk of skin irritation.[4][5] Nitrile gloves offer a good balance of chemical resistance and dexterity for fine laboratory work. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Protects eyes from airborne particles and accidental splashes, preventing serious eye irritation.[4][6] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure to the compound.[4][5] |
| Respiratory Protection | To be used in a well-ventilated area. A NIOSH-approved respirator for dusts is recommended if dust generation is unavoidable or if working outside of a ventilated enclosure. | Minimizes the inhalation of airborne particles, thereby preventing respiratory tract irritation.[5][7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the essential steps for handling this compound.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage.
-
Material Transfer: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Container Sealing: Immediately after weighing, securely seal the primary stock container.[8]
-
Surface Decontamination: Clean the balance and surrounding surfaces with a damp cloth or towel to remove any residual particles. Do not dry sweep, as this can aerosolize the dust.[9]
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent to the vessel containing the weighed solid. This should also be performed within a ventilated enclosure.
-
Controlled Environment: For reactions, ensure the apparatus is set up in a fume hood to contain any potential vapors or aerosols.
-
Monitoring: Throughout the process, continuously monitor for any signs of spills or contamination.
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, but a well-defined emergency plan can significantly mitigate the consequences.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Containment: For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material.[8]
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid creating dust. Clean the affected area thoroughly.
-
PPE: Always wear the appropriate PPE during spill cleanup.
The decision-making process for spill response can be visualized as follows:
Sources
- 1. 1-Benzhydrylpiperazine | 841-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
